Sonlicromanol
Description
Propriétés
IUPAC Name |
(2S)-6-hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-11-12(2)17-15(13(3)16(11)22)7-8-19(4,24-17)18(23)21-14-6-5-9-20-10-14/h14,20,22H,5-10H2,1-4H3,(H,21,23)/t14-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYWLEPSQNXESC-KUHUBIRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)NC3CCCNC3)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)C(=O)N[C@@H]3CCCNC3)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1541170-75-5 | |
| Record name | KH-176 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1541170755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sonlicromanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16333 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SONLICROMANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCU3O35RDS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Sonlicromanol in Mitochondrial Disease
Abstract
Primary mitochondrial diseases (PMD) are a group of debilitating genetic disorders characterized by impaired oxidative phosphorylation, leading to cellular energy deficits. The pathophysiology is complex, driven by a triad of reductive and oxidative distress, reactive oxygen species (ROS) production, and subsequent inflammation.[1][2] Sonlicromanol (formerly KH176) is a clinical-stage, brain-penetrant small molecule developed as a potential disease-modifying therapy for PMD.[3][4] Its mechanism of action is uniquely multi-faceted, targeting the core cellular consequences of mitochondrial dysfunction. This technical guide provides an in-depth review of this compound's mechanism, supported by preclinical and clinical data, key experimental methodologies, and visual pathways to elucidate its therapeutic rationale.
Introduction to Mitochondrial Disease Pathophysiology
Mitochondria are central to cellular energy production through the oxidative phosphorylation (OXPHOS) system.[5] Genetic mutations affecting the OXPHOS complexes disrupt this process, leading to a cascade of deleterious cellular events. A primary consequence is the dysregulation of the cellular redox state, resulting in both reductive and oxidative stress. This imbalanced redox environment promotes the overproduction of damaging reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, by the dysfunctional electron transport chain. Elevated ROS levels not only cause direct oxidative damage to lipids, proteins, and DNA but also trigger pro-inflammatory signaling pathways, contributing to the multi-systemic and progressive nature of diseases like MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and Leigh's Disease. Effective therapeutic strategies, therefore, aim to address this interconnected pathology of redox imbalance, oxidative stress, and inflammation.
This compound: A Multi-Target Therapeutic Candidate
This compound is a Trolox-derived chromanol-piperidine compound designed to counteract the core pathological consequences of mitochondrial disease. It is a blood-brain barrier permeable molecule, a critical feature for treating the neurological symptoms common in PMD. Following oral administration, this compound is converted to its active metabolite, KH176m, which is responsible for the drug's therapeutic effects. The compound has been investigated in multiple clinical trials, including a Phase 2b study in patients with the m.3243A>G mutation, the most common genetic cause of PMD.
Core Mechanism of Action: A Unique Triple-Action Approach
This compound operates through a scientifically validated "triple mode of action" that simultaneously targets reductive/oxidative distress and inflammation. This integrated approach is designed to restore cellular homeostasis disrupted by mitochondrial dysfunction.
Caption: Overview of this compound's triple mode of action.
Redox Modulation and Antioxidant Activity
The active metabolite, KH176m, acts as both a redox modulator and a direct antioxidant. It targets ROS that are fundamental to the pathogenesis of mitochondrial disease. Specifically, KH176m enhances the activity of the Thioredoxin/Peroxiredoxin antioxidant system. This enzymatic machinery is crucial for detoxifying hydrogen peroxide (H₂O₂) by reducing it to water, thereby mitigating oxidative damage. By bolstering this endogenous defense system, this compound helps restore the cellular redox balance that is severely disrupted in PMD.
Anti-inflammatory Activity
Chronic inflammation is a key consequence of elevated ROS in mitochondrial disease. ROS can activate pro-inflammatory signaling cascades, leading to the production of inflammatory mediators like prostaglandin E2 (PGE2). KH176m selectively inhibits the microsomal prostaglandin E synthase-1 (mPGES-1) enzyme. This inhibition blocks the overproduction of PGE2, a potent inflammatory lipid modulator, thereby reducing inflammation. This anti-inflammatory effect is a distinct and complementary mechanism to its redox-modulating properties, addressing another critical aspect of the disease pathology.
Caption: this compound's molecular targets in redox and inflammation pathways.
Preclinical and Clinical Evidence
The mechanism of action of this compound is supported by data from preclinical models and human clinical trials.
Preclinical Data
In preclinical studies, this compound demonstrated significant therapeutic effects. In a mouse model of Leigh Disease (Ndufs4-/-), daily administration of this compound led to improved motor performance. In an ex vivo model of cardiac ischemia-reperfusion injury, the active metabolite KH176m provided robust protection against cell death and mitochondrial damage.
| Preclinical Model | Compound | Dose/Concentration | Key Findings | Reference |
| Leigh Disease Mouse Model (Ndufs4-/-) | This compound | 10 mg/kg, daily IP | Significantly improved rotarod and gait performance. | |
| Ex vivo Cardiac Ischemia-Reperfusion (Mouse Heart) | KH176m | 10 µM | Reduced LDH Release: 0.2 vs 0.8 U/min/GWWReduced Infarct Size: 15% vs 31%Reduced Cytochrome C Release: 168.0 vs 790.8 ng/min/GWW |
Clinical Trial Data (Phase 2b)
A Phase 2b program evaluated this compound in adults with the m.3243A>G mutation. It consisted of a 28-day, randomized, placebo-controlled, three-way cross-over trial (RCT) followed by a 52-week open-label extension (OLEX) study. While the primary endpoint for cognition was not met in the short-term RCT, the study showed statistically significant and clinically meaningful improvements in multiple domains, particularly in patients with more severe symptoms at baseline and during the long-term extension study.
Table 1: Phase 2b Randomized Controlled Trial (28-Day) - Key Efficacy Signals Results shown are for at least one dose vs. placebo, adjusted for baseline severity.
| Outcome Measure | Domain | P-value | Reference |
| Beck Depression Inventory (BDI) | Mood | 0.0143 | |
| Cognitive Failure Questionnaire (CFQ) | Cognition | 0.0113 | |
| Hospital Anxiety and Depression Scale (HADS-D) | Mood | 0.0256 |
Table 2: Phase 2b Open-Label Extension (52-Week) - Key Efficacy Outcomes Results reflect change from baseline for patients receiving 100 mg this compound bid.
| Outcome Measure | Domain | P-value | Reference |
| Test of Attentional Performance (TAP) without alarm | Attention | 0.0047 | |
| SF12 Physical Component Score | Quality of Life | 0.0008 | |
| mini-Balance Evaluation Systems test | Balance/Motor | 0.0009 | |
| Neuro-QoL Short Form-Fatigue Scale | Fatigue | 0.0036 | |
| RAND-SF-36 (Pain Domains) | Pain | 0.0105 | |
| EuroQol EQ-5D-5L-Index | Quality of Life | 0.0173 |
These long-term results suggest that this compound may reverse or stabilize symptoms across several clinically relevant domains for patients, including mood, pain, fatigue, and balance. The drug was well-tolerated with a favorable safety profile over the 52-week period.
Key Experimental Methodologies
The evaluation of compounds like this compound relies on specific assays to measure mitochondrial function and oxidative stress.
Assessment of Mitochondrial Respiration
The oxygen consumption rate (OCR) is a primary indicator of mitochondrial respiratory function. It is typically measured using extracellular flux analyzers. A standard experimental protocol involves the sequential injection of pharmacological inhibitors to dissect different components of respiration.
Protocol Outline:
-
Cell Plating: Seed cells on a specialized microplate and allow them to adhere.
-
Equilibration: Equilibrate cells in assay medium in a CO₂-free incubator.
-
Baseline OCR: Measure the initial oxygen consumption rate, which represents basal respiration.
-
Inhibitor Injections:
-
Oligomycin: An ATP synthase inhibitor is injected to determine the proportion of OCR dedicated to ATP production.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): A protonophore and uncoupling agent is injected to collapse the proton gradient and induce maximal respiration.
-
Rotenone & Antimycin A: Complex I and III inhibitors are injected to shut down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.
-
Caption: Experimental workflow for measuring Oxygen Consumption Rate (OCR).
Measurement of Reactive Oxygen Species (ROS)
Cellular and mitochondrial ROS levels can be quantified using fluorescent probes.
Protocol Outline:
-
Cell Culture: Grow cells under desired experimental conditions (e.g., with and without this compound treatment).
-
Probe Incubation: Load cells with a ROS-sensitive fluorescent dye, such as MitoSOX™ Red, which specifically targets mitochondrial superoxide.
-
Washing: Gently wash cells to remove excess probe.
-
Detection: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence corresponds to higher levels of ROS. Note: These methods are associated with potential artifacts, and results should be confirmed with alternative techniques where possible.
Isolation of Mitochondria for In Vitro Studies
To study mitochondrial processes directly, mitochondria can be isolated from cells or tissues.
Protocol Outline:
-
Homogenization: Tissue (e.g., rat liver) or cultured cells are disrupted in an ice-cold isolation buffer using a Dounce homogenizer.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed spin pellets nuclei and cell debris.
-
Mitochondrial Pelleting: A subsequent high-speed spin pellets the mitochondria.
-
Washing: The mitochondrial pellet is washed one or more times with isolation buffer to remove contaminants.
-
Resuspension & Quantification: The final pure mitochondrial pellet is resuspended in an appropriate buffer, and the protein concentration is determined (e.g., via BCA assay) to normalize subsequent experiments.
Conclusion
This compound represents a rational therapeutic approach for mitochondrial disease by targeting the central pillars of its pathophysiology. Its unique triple mode of action—modulating redox distress, scavenging reactive oxygen species, and reducing inflammation—addresses the interconnected nature of the cellular dysfunction. While the short-term Phase 2b RCT did not meet its primary cognitive endpoint, the totality of the clinical data, especially from the 52-week extension study, provides robust evidence of its potential to deliver meaningful, systemic benefits to patients across multiple domains including mood, fatigue, pain, and motor function. These promising results have supported the design of a pivotal Phase 3 trial, marking a critical step forward in the development of a potential first-in-class, disease-modifying therapy for this underserved patient population.
References
- 1. wms-site.com [wms-site.com]
- 2. Khondrion | Our science [khondrion.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Khondrion announces publication in Brain of integrated Phase 2b program demonstrating disease-modifying potential of this compound in primary mitochondrial disease - BioSpace [biospace.com]
- 5. This compound improves neuronal network dysfunction and transcriptome changes linked to m.3243A>G heteroplasmy in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
KH176m Active Metabolite: A Technical Guide to its Function and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
KH176m is the active metabolite of the clinical-stage compound sonlicromanol (KH176), a small molecule under investigation for the treatment of primary mitochondrial diseases. This technical guide provides an in-depth overview of the core functions and properties of KH176m, focusing on its dual mechanism of action as a potent antioxidant and a modulator of cellular redox signaling and inflammatory pathways. We will delve into its key molecular interactions, summarize quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for the assays used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of KH176m.
Introduction
Mitochondrial dysfunction is a hallmark of a diverse group of debilitating genetic disorders and is increasingly implicated in a wide range of common age-related diseases. A key consequence of impaired mitochondrial function is the excessive production of reactive oxygen species (ROS), leading to oxidative stress, cellular damage, and the activation of inflammatory cascades. This compound (KH176) and its primary active metabolite, KH176m, have emerged as promising therapeutic candidates that target these core pathological processes.[1][2] KH176m, formed via biotransformation of this compound by cytochrome P450 3A4, exhibits a multifaceted mechanism of action, positioning it as a unique modulator of cellular homeostasis.[3] This guide will explore the intricate functions and properties of KH176m.
Core Functions of KH176m
KH176m exerts its therapeutic effects through two primary, interconnected mechanisms: direct antioxidant activity and modulation of key enzymatic pathways involved in redox signaling and inflammation.
Redox Modulation: Interaction with the Thioredoxin/Peroxiredoxin System
A primary function of KH176m is its ability to modulate the thioredoxin (Trx)/peroxiredoxin (Prx) system, a critical cellular antioxidant defense mechanism. KH176m has been shown to interact with and enhance the activity of peroxiredoxins, enzymes that catalyze the reduction of hydrogen peroxide and other peroxides.[4][5] This interaction helps to restore cellular redox balance, protecting cells from oxidative damage.
dot
Caption: KH176m enhances the Trx/Prx antioxidant system.
Anti-inflammatory Action: Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)
KH176m has been identified as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. mPGES-1 is responsible for the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator. By inhibiting mPGES-1, KH176m effectively reduces the levels of PGE2, thereby mitigating inflammation. This targeted anti-inflammatory action is particularly relevant in conditions characterized by chronic inflammation, such as mitochondrial diseases.
dot
Caption: KH176m inhibits the pro-inflammatory mPGES-1 pathway.
Quantitative Properties of KH176m
The following tables summarize the key quantitative data for KH176m from various preclinical and clinical studies.
Table 1: In Vitro Efficacy
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ (Cell Viability) | 3.87 x 10⁻⁸ M | Patient-derived fibroblasts (P4) with Complex I deficiency (treated with BSO) | |
| IC₅₀ (ROS Scavenging) | 2.5 x 10⁻⁷ M | Patient-derived fibroblasts (P4) with Complex I deficiency | |
| IC₅₀ (PGE2 Production) | ~1 µM | LPS-stimulated human skin fibroblasts |
Table 2: Pharmacokinetic Parameters (Human)
| Parameter | Value | Dosing Regimen | Reference |
| Cmax | ~0.5 µM | 100 mg BID of this compound | |
| Ratio (KH176m/KH176) | ~0.3 | Following this compound dosing |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the function of KH176m.
Redox Modulation: Coupled Enzymatic Assay for Thioredoxin/Peroxiredoxin Activity
This assay is designed to measure the ability of KH176m to modulate the activity of the Trx/Prx system.
Principle: The assay measures the consumption of NADPH, which is coupled to the reduction of peroxiredoxin by thioredoxin and thioredoxin reductase. The rate of NADPH oxidation is monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human thioredoxin reductase (TrxR)
-
Recombinant human thioredoxin (Trx)
-
Recombinant human peroxiredoxin (Prx)
-
NADPH
-
Hydrogen peroxide (H₂O₂)
-
KH176m
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
Procedure:
-
Prepare a reaction mixture containing TrxR, Trx, Prx, and NADPH in the assay buffer.
-
Add KH176m at various concentrations to the reaction mixture.
-
Initiate the reaction by adding H₂O₂.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADPH consumption to determine the effect of KH176m on the enzymatic activity.
Caption: Workflow for the PGE2 production assay.
Conclusion
KH176m, the active metabolite of this compound, is a promising therapeutic agent with a unique dual mechanism of action. Its ability to both scavenge reactive oxygen species and modulate key cellular pathways involved in redox homeostasis and inflammation makes it a compelling candidate for the treatment of mitochondrial diseases and other conditions characterized by oxidative stress and chronic inflammation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this novel molecule. As our understanding of the intricate roles of KH176m continues to evolve, so too will its potential to address significant unmet medical needs.
References
- 1. KH176 Safeguards Mitochondrial Diseased Cells from Redox Stress-Induced Cell Death by Interacting with the Thioredoxin System/Peroxiredoxin Enzyme Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of the mitochondrial ROS-redox modulator KH176 in a mammalian model of Leigh Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Redox Modulating this compound Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Selective Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1) by Sonlicromanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonlicromanol (KH176) is a clinical-stage drug candidate under investigation for primary mitochondrial diseases. Its therapeutic potential extends beyond mitochondrial dysfunction, with a significant mechanism of action involving the modulation of the inflammatory response through the selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] This document provides an in-depth technical overview of the effects of this compound's active metabolite, KH176m, on mPGES-1, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biological pathways.
Core Mechanism of Action
KH176m, the primary active metabolite of this compound, exhibits a dual role as a redox modulator and an anti-inflammatory agent.[1][2] Its anti-inflammatory properties are primarily mediated through the targeted inhibition of mPGES-1, a key enzyme in the biosynthesis of prostaglandin E2 (PGE2).[1]
The mechanism of mPGES-1 inhibition by KH176m is twofold:
-
Direct Enzymatic Inhibition: KH176m directly binds to and inhibits the enzymatic activity of mPGES-1, thereby reducing the conversion of prostaglandin H2 (PGH2) to PGE2. This action is highly selective, as KH176m has been shown to have no significant inhibitory effect on the upstream cyclooxygenase enzymes, COX-1 and COX-2.
-
Indirect Downregulation of mPGES-1 Expression: KH176m disrupts a positive feedback loop where PGE2 itself promotes the transcriptional expression of mPGES-1. By lowering PGE2 levels, KH176m indirectly suppresses the expression of the mPGES-1 enzyme, leading to a sustained reduction in PGE2 production.
This selective targeting of mPGES-1 makes KH176m a promising therapeutic agent for conditions characterized by PGE2-driven inflammation, while potentially avoiding the gastrointestinal and cardiovascular side effects associated with non-selective COX inhibitors.
Quantitative Data Summary
The inhibitory effects of KH176m on mPGES-1 and PGE2 production have been quantified in various in vitro and cellular models. The following tables summarize the key findings.
| Parameter | Value | Cell/System | Reference |
| IC50 (PGE2 Inhibition) | 85.3 ± 17.8 nM | Primary Human Skin Fibroblasts (Mitochondrial Disease) |
Table 1: Potency of KH176m in Inhibiting PGE2 Production
| Cell Line | Stimulus (Concentration) | KH176m Concentration | % Inhibition of PGE2 Production | Reference |
| Primary Human Skin Fibroblasts | LPS (1 µg/mL) | Increasing | Dose-dependent | |
| Primary Human Skin Fibroblasts | IL-1β (1 ng/mL) | Increasing | Dose-dependent | |
| RAW264.7 (Mouse Macrophage-like) | LPS (1 µg/mL) | Increasing | Dose-dependent | |
| DU145 (Human Prostate Cancer) Spheroids | - | Increasing | Dose-dependent reduction in mPGES-1 expression and spheroid growth |
Table 2: Dose-Dependent Inhibition of Stimulus-Induced PGE2 Production by KH176m
| Enzyme/Protein | Effect of KH176m | Cell/System | Reference |
| mPGES-1 | Direct Inhibition | Ex vivo microsome assay | |
| mPGES-1 mRNA | Decreased Expression | DU145 Spheroids | |
| COX-1 | No significant effect | Recombinant enzyme assay | |
| COX-2 | No significant effect | Recombinant enzyme assay | |
| cPGES | No significant effect | DU145 Spheroids (gene expression) | |
| mPGES-2 | No significant effect | DU145 Spheroids (gene expression) |
Table 3: Selectivity of KH176m
Experimental Protocols
The following sections detail the methodologies used in key experiments to evaluate the effect of this compound's active metabolite, KH176m, on mPGES-1.
Cell Culture and Inflammatory Stimulation
-
Cell Lines:
-
Primary Human Skin Fibroblasts (from healthy controls and patients with mitochondrial disease)
-
RAW264.7 (murine macrophage-like cell line)
-
DU145 (human prostate cancer cell line with high mPGES-1 expression)
-
LNCaP (human prostate cancer cell line with low mPGES-1 expression)
-
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Inflammatory Stimulation: To induce mPGES-1 expression and PGE2 production, cells are stimulated with:
-
Lipopolysaccharide (LPS): Typically used at a concentration of 1 µg/mL for 24 hours.
-
Interleukin-1β (IL-1β): Typically used at a concentration of 1 ng/mL for 24 hours.
-
-
KH176m Treatment: KH176m is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations, typically in a dose-response manner, either prior to or concurrently with the inflammatory stimulus.
Measurement of Prostaglandin E2 (PGE2) Levels
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
PGE2 Quantification: PGE2 levels in the supernatant are measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Principle: The assay involves a competition between the PGE2 in the sample and a fixed amount of labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody. The amount of labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.
-
Procedure (General):
-
Standards and samples are added to microplate wells pre-coated with a capture antibody.
-
A biotin-conjugated PGE2 is added, followed by a streptavidin-enzyme conjugate.
-
After incubation and washing steps, a substrate solution is added, and the color development is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
A standard curve is generated to determine the PGE2 concentration in the samples.
-
-
mPGES-1 Enzymatic Activity Assay (Ex Vivo)
-
Microsome Isolation:
-
RAW264.7 cells are stimulated with LPS (1 µg/mL) for 24 hours to induce mPGES-1 expression.
-
Cells are harvested and homogenized.
-
Microsomal fractions are isolated by differential centrifugation.
-
-
Activity Assay:
-
The microsomal fraction serves as the source of the mPGES-1 enzyme.
-
The reaction is initiated by adding the substrate, PGH2.
-
The conversion of PGH2 to PGE2 is measured over time, typically by quantifying the PGE2 produced using ELISA as described above.
-
To assess inhibition, KH176m is pre-incubated with the microsomal fraction before the addition of PGH2.
-
Gene Expression Analysis (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from cells (e.g., DU145 spheroids) treated with vehicle or KH176m.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase.
-
Quantitative Real-Time PCR (qRT-PCR):
-
The expression levels of the target gene (e.g., PTGES, the gene encoding mPGES-1) and a housekeeping gene (for normalization) are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) or probes.
-
The relative gene expression is calculated using the ΔΔCt method.
-
Prostate Cancer Spheroid Formation and Growth Assay
-
Cell Seeding: DU145 cells are seeded in a Matrigel matrix.
-
Spheroid Formation: Cells are allowed to aggregate and form three-dimensional spheroids over several days.
-
Treatment: Spheroids are treated with various concentrations of KH176m.
-
Growth Assessment: Spheroid growth is monitored and quantified over time, for example, by measuring the spheroid diameter or volume using microscopy and image analysis software.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of PGE2 Synthesis and Inhibition by KH176m
Caption: PGE2 synthesis pathway and dual inhibitory action of KH176m.
Experimental Workflow for Assessing KH176m's Effect on PGE2 Production
Caption: Workflow for evaluating KH176m's impact on cellular PGE2 production.
Logical Relationship of KH176m's Dual Inhibitory Mechanism
Caption: Interplay of KH176m's direct and indirect inhibitory actions.
Conclusion
The active metabolite of this compound, KH176m, is a potent and selective inhibitor of mPGES-1. Its dual mechanism of direct enzymatic inhibition and indirect downregulation of enzyme expression provides a robust and sustained reduction in PGE2 levels. The data presented in this guide underscore the therapeutic potential of this compound in a range of inflammatory conditions and cancers where mPGES-1 is overexpressed. Further research and clinical development will continue to elucidate the full scope of its applications.
References
Preclinical Efficacy of Sonlicromanol in a Leigh Syndrome Mouse Model: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical studies of Sonlicromanol (KH176), a novel therapeutic agent, in the Ndufs4 knockout (KO) mouse model, a well-established animal model for Leigh syndrome. This document is intended for researchers, scientists, and drug development professionals interested in the experimental validation and mechanism of action of this compound in the context of mitochondrial disease.
Executive Summary
Leigh syndrome is a devastating, progressive neurodegenerative disorder caused by mitochondrial dysfunction, for which there is currently no effective treatment. This compound has emerged as a promising therapeutic candidate. Preclinical studies in the Ndufs4 KO mouse model of Leigh syndrome have demonstrated that this compound significantly improves motor function, preserves brain microstructural integrity, and reduces cellular damage. The therapeutic effects of this compound are attributed to its dual mechanism of action: acting as a potent antioxidant and as a modulator of cellular redox status through the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). This guide summarizes the key quantitative findings, details the experimental methodologies employed, and visualizes the proposed signaling pathways.
Data Presentation: Summary of Quantitative Preclinical Data
The following tables summarize the key quantitative outcomes from preclinical studies of this compound in the Ndufs4 KO mouse model of Leigh syndrome.
Table 1: Effect of this compound on Motor Performance in Ndufs4 KO Mice
| Parameter | Genotype/Treatment | Postnatal Day 21 | Postnatal Day 35 | Postnatal Day 42 |
| Rotarod Performance (Time to Fall, s) | Control | - | 159.6 ± 11.2 | 168.4 ± 7.9 |
| Ndufs4 KO (Vehicle) | 100.1 ± 13.9 | 45.3 ± 10.1 | 29.3 ± 7.3 | |
| Ndufs4 KO (this compound) | 125.4 ± 13.1 | 75.2 ± 12.5 | 61.2 ± 11.4 | |
| *p < 0.05, *p < 0.01 compared to control. Data presented as mean ± SEM.[1] |
Table 2: Gait Analysis in Ndufs4 KO Mice Treated with this compound
| Parameter | Genotype/Treatment | Postnatal Day 35 | Postnatal Day 40 |
| Walking Speed Variability (%) | Control | - | 18.2 ± 0.9 |
| Ndufs4 KO (Vehicle) | - | 24.1 ± 1.5 | |
| Ndufs4 KO (this compound) | - | 19.8 ± 1.1* | |
| Run Speed (cm/s) | Control | 24.1 ± 1.1 | 25.3 ± 1.2 |
| Ndufs4 KO (Vehicle) | 14.2 ± 1.0 | 12.1 ± 0.9 | |
| Ndufs4 KO (this compound) | 15.1 ± 1.2 | 13.5 ± 1.1 | |
| Step Sequence (% Regular Patterns) | Control | - | 95.1 ± 1.2 |
| Ndufs4 KO (Vehicle) | - | 78.2 ± 3.4 | |
| Ndufs4 KO (this compound) | - | 89.1 ± 2.1 | |
| Max Intensity (Hind Paws) | Control | - | 180.1 ± 5.6 |
| Ndufs4 KO (Vehicle) | - | 155.2 ± 6.1** | |
| Ndufs4 KO (this compound) | - | 171.3 ± 4.9 | |
| Diagonal Support (%) | Control | 45.1 ± 1.3 | 46.2 ± 1.1 |
| Ndufs4 KO (Vehicle) | 38.2 ± 1.5 | 35.1 ± 1.8 | |
| Ndufs4 KO (this compound) | 39.1 ± 1.4 | 37.2 ± 1.6 | |
| Lateral Support (%) | Control | - | 2.1 ± 0.5 |
| Ndufs4 KO (Vehicle) | - | 5.3 ± 0.8** | |
| Ndufs4 KO (this compound) | - | 2.9 ± 0.6 | |
| p < 0.05, *p < 0.01 compared to control. Data presented as mean ± SEM.[1] |
Table 3: Brain Microstructural Coherence (Fractional Anisotropy - FA) and Retinal Integrity in Ndufs4 KO Mice
| Parameter | Brain Region | Genotype/Treatment | FA Value |
| Fractional Anisotropy (FA) | Cerebral Cortex | Control | 0.23 ± 0.01 |
| Ndufs4 KO (Vehicle) | 0.20 ± 0.01 | ||
| Ndufs4 KO (this compound) | 0.21 ± 0.01 | ||
| External Capsule | Control | 0.38 ± 0.02 | |
| Ndufs4 KO (Vehicle) | 0.31 ± 0.02 | ||
| Ndufs4 KO (this compound) | 0.36 ± 0.01# | ||
| Cerebral Peduncle | Control | 0.45 ± 0.02 | |
| Ndufs4 KO (Vehicle) | 0.39 ± 0.02 | ||
| Ndufs4 KO (this compound) | 0.42 ± 0.01 | ||
| Retinal Ganglion Cell Number | - | Control | 2450 ± 150 |
| Ndufs4 KO (Vehicle) | 1600 ± 120** | ||
| Ndufs4 KO (this compound) | 2100 ± 130 | ||
| *p < 0.05, *p < 0.01 compared to control; #p < 0.05 compared to vehicle. Data presented as mean ± SEM.[1] |
Table 4: Lipid Peroxidation in the Brain of Ndufs4 KO Mice
| Brain Region | Genotype/Treatment | 4-HNE Positive Cells/mm² |
| Cerebral Cortex | Control | 10 ± 2 |
| Ndufs4 KO (Vehicle) | 45 ± 5 | |
| Ndufs4 KO (this compound) | 15 ± 3* | |
| External Capsule | Control | 8 ± 1 |
| Ndufs4 KO (Vehicle) | 38 ± 4 | |
| Ndufs4 KO (this compound) | 12 ± 2 | |
| p < 0.05, *p < 0.01 compared to control. Data presented as mean ± SEM.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Animal Model and Drug Administration
-
Animal Model: The Ndufs4 knockout (Ndufs4-/-) mouse model of Leigh syndrome was used. Heterozygous Ndufs4+/- mice on a mixed 129/Sv:C57BL/6J background were interbred to generate Ndufs4-/-, Ndufs4+/-, and wild-type littermates.
-
Drug Administration: this compound (KH176) was administered orally via gavage at a dose of 30 mg/kg/day, starting from postnatal day 14. The vehicle control group received a corresponding volume of the vehicle solution.
Rotarod Performance Test
-
Apparatus: An accelerating rotarod apparatus was used to assess motor coordination and balance.
-
Protocol: Mice were placed on the rotating rod, which accelerated from 4 to 40 rpm over a period of 300 seconds. The latency to fall from the rod was recorded for each mouse. The test was performed at postnatal days 21, 35, and 42. Each mouse underwent three trials per test day, and the average latency to fall was calculated.
Gait Analysis
-
Apparatus: The CatWalk XT automated gait analysis system (Noldus Information Technology) was used to assess dynamic and static gait parameters.[2]
-
Protocol: Mice were allowed to walk freely across the CatWalk walkway. The system's high-speed camera recorded the animals' paw prints, and the software analyzed various gait parameters. Key parameters measured included walking speed variability, run speed, step sequence, maximum paw intensity, diagonal support, and lateral support. The analysis was performed at postnatal days 35 and 40.
Diffusion Tensor Imaging (DTI)
-
Imaging System: In vivo DTI of the mouse brain was performed on a 7.0 Tesla small-animal MRI scanner.
-
Protocol: Anesthetized mice were placed in the scanner, and a diffusion-weighted spin-echo imaging sequence was used. Key imaging parameters included: repetition time (TR) = 2500 ms, echo time (TE) = 25 ms, and a b-value of 1000 s/mm² applied in 30 non-collinear directions. Fractional anisotropy (FA) maps were calculated from the diffusion tensor data to assess the microstructural integrity of white matter tracts. Regions of interest (ROIs) were drawn in the cerebral cortex, external capsule, and cerebral peduncle for quantitative analysis.
Lipid Peroxidation Assay
-
Method: Immunohistochemistry for 4-hydroxynonenal (4-HNE), a marker of lipid peroxidation, was performed on brain sections.
-
Protocol: Brains were collected, fixed, and sectioned. The sections were incubated with a primary antibody against 4-HNE, followed by a secondary antibody conjugated to a fluorescent marker. The number of 4-HNE positive cells was quantified in the cerebral cortex and external capsule using fluorescence microscopy.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism of action, targeting both oxidative stress and inflammation, which are key pathological features of Leigh syndrome.
Redox Modulation and Antioxidant Activity
Mitochondrial dysfunction in Leigh syndrome leads to an overproduction of reactive oxygen species (ROS), causing significant cellular damage. This compound's active metabolite, KH176m, functions as a potent antioxidant. It directly scavenges ROS and also enhances the cellular antioxidant defense system by interacting with the Thioredoxin/Peroxiredoxin system. This system plays a crucial role in detoxifying peroxides and maintaining cellular redox homeostasis.
Anti-inflammatory Pathway via mPGES-1 Inhibition
In addition to its antioxidant properties, this compound's active metabolite, KH176m, selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator. By inhibiting mPGES-1, this compound reduces the levels of PGE2, thereby dampening the chronic neuroinflammation associated with Leigh syndrome.
References
Sonlicromanol's Emergence as a Targeted Anti-Cancer Agent: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sonlicromanol, a clinical-stage drug candidate primarily investigated for mitochondrial diseases, is now revealing a compelling potential as a targeted anti-cancer agent. This technical guide synthesizes the current preclinical evidence, focusing on the core mechanism of action, detailed experimental protocols, and the quantitative impact on cancer cell models. The active metabolite of this compound, KH176m, has been identified as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme frequently overexpressed in various malignancies, including prostate cancer, and associated with aggressive tumor phenotypes. This document provides an in-depth analysis of the available data, methodologies, and the underlying signaling pathways, offering a comprehensive resource for the scientific community to evaluate and potentially advance the exploration of this compound in oncology.
Introduction
The landscape of cancer therapy is continually evolving towards targeted strategies that exploit specific molecular vulnerabilities of tumor cells. This compound (also known as KH176) has emerged as a promising candidate in this arena. While its development has been centered on its role as a redox modulator in mitochondrial diseases, recent research has illuminated a distinct anti-cancer mechanism mediated by its active metabolite, KH176m.[1][2][3][4][5] This metabolite selectively targets microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory prostaglandin E2 (PGE2) pathway. The overexpression of mPGES-1 is a hallmark of several cancers, including prostate cancer, and is linked to tumor growth, angiogenesis, and immune evasion. This guide provides a detailed examination of the preclinical data supporting this compound's potential as an anti-cancer agent, with a focus on its activity in prostate cancer models.
Mechanism of Action: Targeting the mPGES-1/PGE2 Axis
The anti-cancer activity of this compound's active metabolite, KH176m, is centered on its ability to selectively inhibit mPGES-1. This enzyme is a critical downstream component of the cyclooxygenase-2 (COX-2) pathway and is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).
In cancer cells that overexpress mPGES-1, such as the DU145 prostate cancer cell line, there is a constitutive production of PGE2. This elevated PGE2 level drives a positive feedback loop, further upregulating mPGES-1 transcription and creating a sustained pro-tumorigenic inflammatory microenvironment. KH176m disrupts this cycle through two primary mechanisms:
-
Direct Inhibition of mPGES-1 Activity: KH176m directly binds to and inhibits the enzymatic function of mPGES-1, thereby reducing the synthesis of PGE2.
-
Downregulation of mPGES-1 Expression: By lowering PGE2 levels, KH176m interrupts the positive feedback loop, leading to a decrease in the transcriptional expression of mPGES-1.
The reduction in PGE2 has significant downstream anti-tumor effects, including the inhibition of cancer stem cell proliferation and a reduction in overall tumor spheroid growth.
Quantitative Data on Anti-Cancer Efficacy
The preclinical efficacy of KH176m has been primarily evaluated in the DU145 human prostate cancer cell line, which exhibits high levels of mPGES-1 expression. In contrast, the LNCaP prostate cancer cell line, with low mPGES-1 expression, shows no significant response to KH176m treatment, highlighting the targeted nature of this therapeutic approach.
Table 1: Effect of KH176m on DU145 Prostate Cancer Spheroid Growth
| KH176m Concentration | Average Spheroid Size (Relative to Vehicle) | Reference |
| Vehicle (0.1% DMSO) | 1.00 | |
| 1 µM | ~0.85 | |
| 3 µM | ~0.65 | |
| 10 µM | ~0.50 |
Table 2: Effect of KH176m on Cancer Stem Cell (CSC) Population in DU145 Spheroids
| Treatment | Percentage of CD44+/CD24- CSCs | Reference |
| Vehicle (0.1% DMSO) | ~12% | |
| 10 µM KH176m | ~5% |
Detailed Experimental Protocols
For the benefit of researchers aiming to replicate or build upon these findings, detailed methodologies for key experiments are provided below.
Cell Culture
-
Cell Lines:
-
DU145 (human prostate carcinoma, high mPGES-1 expression)
-
LNCaP (human prostate adenocarcinoma, low mPGES-1 expression)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
3D Spheroid Formation Assay
This assay is crucial for modeling the three-dimensional growth of tumors and assessing the impact of therapeutic agents in a more physiologically relevant context.
-
Materials:
-
Matrigel® Matrix (Corning, or equivalent)
-
24-well plates
-
Complete culture medium
-
KH176m (dissolved in DMSO)
-
-
Protocol:
-
Detach DU145 or LNCaP cells using trypsin-EDTA and resuspend in complete culture medium to create a single-cell suspension.
-
Mix the cell suspension with Matrigel® Matrix at a 1:1 ratio, ensuring the mixture is kept on ice to prevent premature solidification.
-
Dispense 50 µL of the cell-Matrigel mixture (containing approximately 7,000 cells) as a dome in the center of each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 20-30 minutes to allow the Matrigel domes to solidify.
-
Gently add 1 mL of pre-warmed complete culture medium to each well.
-
After 24 hours, replace 700 µL of the medium with fresh medium containing the desired final concentration of KH176m or vehicle (0.1% DMSO).
-
Refresh the medium with the respective treatments every 2 days for a total of 7 days.
-
Image Acquisition and Analysis:
-
Capture images of the spheroids using an inverted microscope.
-
Quantify the average spheroid size by measuring the total area of spheroids in an image stack and dividing by the number of spheroids. Image analysis software such as ImageJ can be utilized for this purpose.
-
-
Western Blot Analysis for mPGES-1 Expression
This technique is used to quantify the protein levels of mPGES-1 in response to KH176m treatment.
-
Materials:
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit (or equivalent).
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody: Anti-mPGES-1 antibody (e.g., Abcam ab180589, Cayman Chemical 160140).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Lyse the 3D spheroids or 2D cell cultures in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-mPGES-1 antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the mPGES-1 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Flow Cytometry for Cancer Stem Cell Analysis
This method is used to identify and quantify the population of cancer stem cells based on the expression of specific cell surface markers.
-
Materials:
-
Fluorescently conjugated antibodies:
-
Anti-CD44 (e.g., PE-conjugated)
-
Anti-CD24 (e.g., APC-conjugated)
-
-
FACS buffer (e.g., PBS with 2% FBS).
-
-
Protocol:
-
Dissociate the 3D spheroids into a single-cell suspension.
-
Wash the cells with FACS buffer.
-
Incubate the cells with the anti-CD44 and anti-CD24 antibodies for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and analyze using a flow cytometer.
-
Gate on the live cell population and then quantify the percentage of cells that are CD44-positive and CD24-negative/low.
-
Signaling Pathways and Visualizations
The mechanism of action of KH176m and its impact on prostate cancer progression can be visualized through the following signaling pathway and experimental workflow diagrams.
Future Directions and Conclusion
The preclinical data presented in this technical guide strongly suggest that this compound, through its active metabolite KH176m, holds significant promise as a targeted anti-cancer agent for mPGES-1 overexpressing tumors. The selective inhibition of the mPGES-1/PGE2 axis offers a novel therapeutic strategy to disrupt a key pro-tumorigenic inflammatory pathway.
Future research should focus on several key areas:
-
Expansion to other cancer types: Investigating the efficacy of KH176m in other cancers known to overexpress mPGES-1, such as lung, breast, and colorectal cancers.
-
In vivo studies: Conducting animal model studies to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound in a cancer context.
-
Combination therapies: Exploring the potential synergistic effects of this compound with other anti-cancer agents, such as chemotherapy or immunotherapy.
-
Biomarker development: Identifying and validating biomarkers to select patients who are most likely to respond to this compound treatment based on their tumor's mPGES-1 expression levels.
References
- 1. Role of Prostaglandin Receptor EP2 in the Regulations of Cancer Cell Proliferation, Invasion, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound's active metabolite KH176m normalizes prostate cancer stem cell mPGES-1 overexpression and inhibits cancer spheroid growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound seems promising for certain cancers - Khondrion announces publication in PLOS ONE of new research - Radboudumc [radboudumc.nl]
- 5. This compound’s active metabolite KH176m normalizes prostate cancer stem cell mPGES-1 overexpression and inhibits cancer spheroid growth | PLOS One [journals.plos.org]
Sonlicromanol's Impact on Cellular Redox Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonlicromanol (KH176) is an orally administered small molecule in clinical development for the treatment of primary mitochondrial diseases.[1] These complex and often debilitating disorders are characterized by impaired oxidative phosphorylation, leading to a cascade of cellular dysfunctions, including a critical imbalance in cellular redox homeostasis.[2] This imbalance, stemming from excessive reactive oxygen species (ROS) production and altered redox signaling, is a key contributor to the pathophysiology of mitochondrial diseases.[3] this compound and its active metabolite, KH176m, are designed to counteract these effects through a multi-faceted mechanism of action that modulates cellular redox status.[1][4] This technical guide provides an in-depth overview of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: A Dual Approach to Redox Modulation
This compound's therapeutic potential lies in its dual ability to act as both a direct antioxidant and a modulator of key cellular redox systems. This is primarily achieved through the actions of its active metabolite, KH176m, which is formed via biotransformation catalyzed by cytochrome P450 3A4. The two primary pathways through which KH176m exerts its effects on cellular redox homeostasis are the Thioredoxin/Peroxiredoxin system and the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1).
Activation of the Thioredoxin/Peroxiredoxin System
The Thioredoxin (Trx)/Peroxiredoxin (Prx) system is a crucial antioxidant pathway that plays a vital role in detoxifying ROS, particularly hydrogen peroxide (H₂O₂), and maintaining a reducing intracellular environment. This compound's active metabolite, KH176m, has been shown to enhance the activity of this system. By boosting the peroxiredoxin-thioredoxin machinery, KH176m facilitates the reduction of oxidized peroxiredoxins, which are the frontline enzymes in H₂O₂ detoxification. This action helps to mitigate the damaging effects of excessive ROS and maintain cellular redox balance.
Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)
In states of high oxidative stress, such as in mitochondrial diseases, there is an upregulation of inflammatory pathways. One key mediator of inflammation is prostaglandin E2 (PGE2). This compound's active metabolite, KH176m, selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme responsible for PGE2 synthesis. By blocking mPGES-1, KH176m reduces the production of PGE2, thereby dampening the pro-inflammatory response. Furthermore, KH176m has been shown to indirectly reduce the transcriptional expression of mPGES-1, as PGE2 itself is involved in a positive feedback loop that promotes mPGES-1 transcription.
Quantitative Data on this compound's Impact on Redox Homeostasis
Preclinical studies have provided quantitative evidence of this compound's ability to mitigate the downstream effects of cellular redox imbalance. The following tables summarize key findings from studies investigating the effects of this compound's active metabolite, KH176m, in models of ischemia-reperfusion injury, a condition characterized by a surge in oxidative stress.
Table 1: Effects of KH176m on Markers of Cell Death and Oxidative Stress in a Cardiac Ischemia-Reperfusion Injury Model
| Parameter | Control | KH176m (10 µM) | % Change | p-value | Reference |
| LDH Release (U/min/GWW) | 0.8 ± 0.5 | 0.2 ± 0.2 | -75% | <0.05 | |
| Infarct Size (%) | 31 ± 20 | 15 ± 8 | -51.6% | <0.05 | |
| Cytochrome c Release (ng/min/GWW) | 790.8 ± 453.6 | 168.0 ± 151.9 | -78.8% | <0.05 | |
| 4-HNE (Lipid Peroxidation Marker) | 0.884 ± 0.071 | 0.651 ± 0.115 | -26.4% | <0.001 | |
| 3-Nitrotyrosine (Nitrative Stress Marker) | 0.770 ± 0.199 | 0.545 ± 0.090 | -29.2% | <0.01 |
Data are presented as mean ± standard deviation. GWW = gram wet weight.
Table 2: Effects of this compound on Antioxidant and Oxidative Stress Markers in a Cerebral Ischemia-Reperfusion Injury Model
| Parameter | Ischemia-Reperfusion (IR) | IR + this compound | % Change vs. IR | p-value vs. IR | Reference |
| Glutathione | Decreased vs. Control | Increased | - | <0.01 | |
| Manganese Superoxide Dismutase | Decreased vs. Control | Increased | - | <0.01 | |
| Peroxiredoxin 3 | Decreased vs. Control | Increased | - | <0.01 | |
| 8-isoprostane (Oxidative Stress Marker) | Increased vs. Control | Decreased | - | <0.001 |
This study demonstrated directional changes with statistical significance, but did not provide specific mean and standard deviation values in the abstract.
Experimental Protocols
The following sections provide an overview of the methodologies likely employed in the studies cited, based on standard laboratory practices and the information available in the publications.
Cardiac Ischemia-Reperfusion Injury Model
This model is used to simulate the damage that occurs when blood flow is restored to tissues after a period of ischemia, a condition that induces significant oxidative stress.
-
Animal Model: Isolated hearts from C56Bl/6N mice were used.
-
Perfusion: Hearts were perfused using a Langendorff apparatus.
-
Experimental Groups: Hearts were treated with saline, 10 µM KH176m, or 1 mM N-(2-mercaptopropionyl)-glycine (MPG) as a classic antioxidant comparator.
-
Ischemia and Reperfusion: Hearts were subjected to either 20 minutes (short) or 30 minutes (long) of global ischemia, followed by reperfusion.
-
Endpoint Analysis:
-
Lactate Dehydrogenase (LDH) Release: Measured in the coronary effluent as a marker of cell necrosis.
-
Infarct Size: Determined by staining heart tissue, likely with triphenyltetrazolium chloride (TTC).
-
Cytochrome c Release: Quantified in the coronary effluent via ELISA as an indicator of mitochondrial damage.
-
Oxidative Stress Markers: Levels of 4-hydroxy-2-nonenal (4-HNE) and 3-nitrotyrosine were assessed in heart tissue, likely using techniques such as Western blotting or immunohistochemistry.
-
Measurement of Glutathione Levels
Glutathione (GSH) is a major intracellular antioxidant. Its levels, and the ratio of its reduced (GSH) to oxidized (GSSG) forms, are key indicators of cellular redox status.
-
Sample Preparation: Tissue or cell samples are homogenized in an appropriate buffer, often containing a protein precipitating agent (e.g., metaphosphoric acid or sulfosalicylic acid) to stabilize glutathione.
-
Assay Principle: A common method is the enzymatic recycling assay based on the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) by GSH to form the yellow product 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. Glutathione reductase and NADPH are included to recycle GSSG back to GSH, amplifying the signal.
-
Quantification: The rate of TNB formation is proportional to the total glutathione concentration in the sample. A standard curve using known concentrations of GSH is used for quantification. To measure GSSG specifically, a masking agent such as 2-vinylpyridine can be used to derivatize GSH before the assay.
Thioredoxin Reductase (TrxR) Activity Assay
This assay measures the activity of TrxR, the enzyme responsible for reducing oxidized thioredoxin.
-
Sample Preparation: Cell or tissue lysates are prepared in a suitable buffer.
-
Assay Principle: The assay typically involves the reduction of DTNB by NADPH, catalyzed by TrxR. The resulting TNB is measured at 412 nm. To ensure specificity for TrxR, a parallel reaction containing a TrxR-specific inhibitor is often run. The difference in the rate of TNB formation between the uninhibited and inhibited reactions represents the TrxR-specific activity.
-
Quantification: The rate of change in absorbance over time is used to calculate the enzyme activity, which is typically expressed in units per milligram of protein.
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Activity Assay
This assay quantifies the enzymatic activity of mPGES-1 in converting its substrate, PGH₂, to PGE₂.
-
Sample Preparation: Microsomal fractions are isolated from cells or tissues through differential centrifugation.
-
Assay Principle: The unstable substrate, prostaglandin H₂ (PGH₂), is added to the microsomal preparation. The reaction is allowed to proceed for a defined period, after which it is stopped. The amount of PGE₂ produced is then quantified.
-
Quantification: PGE₂ levels are typically measured using sensitive immunoassays, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay. The activity of mPGES-1 is calculated based on the amount of PGE₂ produced per unit of time and protein.
Conclusion
This compound demonstrates a robust and multi-targeted approach to restoring cellular redox homeostasis, a critical aspect of mitochondrial disease pathology. Its dual mechanism of action, involving the enhancement of the Thioredoxin/Peroxiredoxin antioxidant system and the inhibition of the pro-inflammatory mPGES-1 pathway, addresses both the direct damage caused by ROS and the downstream inflammatory consequences. The quantitative data from preclinical models provide compelling evidence for its efficacy in reducing oxidative stress and cell death. As this compound progresses through clinical development, its ability to modulate these fundamental cellular processes holds significant promise for patients with mitochondrial diseases.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. A randomised placebo-controlled, double-blind phase II study to explore the safety, efficacy, and pharmacokinetics of this compound in children with genetically confirmed mitochondrial disease and motor symptoms (“KHENERGYC”) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2b program with this compound in patients with mitochondrial disease due to m.3243A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
The Pharmacological Profile of Sonlicromanol and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonlicromanol (KH176) is a clinical-stage oral drug candidate under investigation for the treatment of primary mitochondrial diseases. Its therapeutic potential stems from the multifaceted pharmacological activity of its primary active metabolite, KH176m. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its metabolites, with a focus on its mechanism of action, pharmacokinetics, and clinical findings. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its core pharmacological attributes.
Introduction
Primary mitochondrial diseases are a group of debilitating genetic disorders characterized by impaired oxidative phosphorylation, leading to cellular energy deficiency and increased oxidative stress. This compound has emerged as a promising therapeutic candidate, demonstrating a favorable safety profile and potential efficacy in clinical trials.[1] Its unique dual mechanism of action, targeting both oxidative stress and inflammation, addresses key pathological features of these diseases.[2][3]
Mechanism of Action
The pharmacological effects of this compound are primarily mediated by its active metabolite, KH176m.[2] The parent compound, this compound, is a potent ROS-redox modulator.[4] KH176m exhibits a dual mechanism of action: modulation of the cellular redox state via the Thioredoxin/Peroxiredoxin system and inhibition of the pro-inflammatory enzyme microsomal prostaglandin E synthase-1 (mPGES-1).
Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)
KH176m selectively inhibits mPGES-1, an enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation. This inhibition is dose-dependent and has been demonstrated in various cell-based assays. Notably, KH176m does not affect the activity of cyclooxygenase-1 (COX-1) or COX-2 enzymes, suggesting a favorable side-effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
-
Signaling Pathway for mPGES-1 Inhibition by KH176m
Modulation of the Thioredoxin/Peroxiredoxin System
KH176m enhances the activity of the Thioredoxin/Peroxiredoxin system, a key cellular antioxidant defense mechanism. This system is responsible for reducing hydrogen peroxide and other reactive oxygen species (ROS), thereby mitigating oxidative stress. The ability of KH176m to bolster this system contributes to its protective effects in cells with mitochondrial dysfunction.
-
Signaling Pathway for Thioredoxin/Peroxiredoxin System Modulation by KH176m
References
- 1. Testing this compound for mitochondrial disease - Radboudumc [radboudumc.nl]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Redox Modulating this compound Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Sonlicromanol's Engagement with the Mitochondrial Respiratory Chain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sonlicromanol (KH176) is a clinical-stage drug candidate under investigation for the treatment of primary mitochondrial diseases. Its therapeutic potential stems from a multi-faceted mechanism of action that primarily addresses the downstream consequences of mitochondrial dysfunction, namely oxidative stress and inflammation. While its active metabolite, KH176m, is known to modulate cellular redox homeostasis, direct quantitative evidence of its interaction with the protein complexes of the mitochondrial respiratory chain remains limited in publicly available research. This guide provides a comprehensive overview of the known molecular targets of this compound and its active metabolite, KH176m, with a focus on the pathways that mitigate the pathological outcomes of impaired mitochondrial respiration. We present available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: A Focus on Redox Modulation and Anti-inflammatory Effects
This compound's therapeutic strategy is not centered on the direct activation or inhibition of the mitochondrial respiratory chain complexes. Instead, it focuses on mitigating the damaging downstream effects of their dysfunction, particularly the overproduction of reactive oxygen species (ROS) and subsequent inflammation. The primary activities of its active metabolite, KH176m, can be categorized into two main areas:
-
Redox Modulation: KH176m enhances the cell's capacity to neutralize ROS by targeting the thioredoxin (Trx) and peroxiredoxin (Prx) systems. This bolstering of the endogenous antioxidant defense system helps to alleviate the state of oxidative stress that is a common hallmark of mitochondrial diseases.
-
Anti-inflammatory Activity: KH176m selectively inhibits the microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. This inhibition reduces the production of prostaglandin E2 (PGE2), a potent inflammatory mediator, thereby dampening the inflammatory response often associated with mitochondrial dysfunction.
While some reports suggest that this compound may activate Complex I of the respiratory chain, there is a notable absence of direct, quantitative evidence in the existing scientific literature to substantiate this claim. The observed benefits in cellular and animal models of Complex I deficiency are largely attributed to its established antioxidant and anti-inflammatory properties, which counteract the pathological consequences of Complex I dysfunction[1].
Quantitative Data on this compound and KH176m Activity
The following tables summarize the available quantitative data for this compound (KH176) and its active metabolite (KH176m) from in vitro cellular assays. These data highlight their potency in combating oxidative stress.
Table 1: Potency of this compound (KH176) and KH176m in Cellular Assays
| Parameter | Compound | Cell Line | EC50 / IC50 (µM) | Description |
| Cell Viability (EC50) | KH176 | P4 (Patient fibroblasts) | 0.27 | Protection against BSO-induced oxidative stress. |
| KH176m | P4 (Patient fibroblasts) | 0.0387 | Protection against BSO-induced oxidative stress. | |
| ROS Scavenging (IC50) | KH176m | P4 (Patient fibroblasts) | 0.25 | Reduction of cellular ROS levels. |
| Cellular Superoxide Reduction (EC50) | KH176m | P4 (Patient fibroblasts) | 1.7 | Decrease in basal cellular superoxide levels. |
| Mitochondrial Superoxide Reduction (IC50) | KH176m | P4 (Patient fibroblasts) | 1.4 | Decrease in mitochondrial superoxide levels. |
| Lipid Peroxidation Inhibition (IC50) | KH176 | P4 (Patient fibroblasts) | 64 | Inhibition of CumOOH-induced lipid peroxidation. |
| KH176m | P4 (Patient fibroblasts) | 0.071 | Inhibition of CumOOH-induced lipid peroxidation. |
Table 2: Effect of KH176m on Cell Death Markers in a Cardiac Ischemia-Reperfusion Model
| Parameter | Treatment (10 µM KH176m) | Control | % Reduction |
| LDH Release (U/min/GWW) | 0.2 ± 0.2 | 0.8 ± 0.5 | 75% |
| Infarct Size (%) | 15 ± 8 | 31 ± 20 | 51.6% |
| Cytochrome c Release (ng/min/GWW) | 168.0 ± 151.9 | 790.8 ± 453.6 | 78.8% |
Signaling Pathways and Experimental Workflows
This compound's Triple Mode of Action
This compound's therapeutic effects are attributed to a unique "triple mode of action" that collectively addresses the cellular consequences of mitochondrial dysfunction. This involves the modulation of reductive and oxidative distress, alongside anti-inflammatory properties.
Caption: this compound's triple mode of action targeting cellular consequences of mitochondrial dysfunction.
Detailed Signaling Pathways
The following diagrams illustrate the specific molecular pathways through which KH176m exerts its antioxidant and anti-inflammatory effects.
KH176m enhances the activity of the thioredoxin/peroxiredoxin system, a key cellular defense against oxidative stress. This system neutralizes hydrogen peroxide (H₂O₂) and other peroxides.
Caption: KH176m enhances the thioredoxin/peroxiredoxin antioxidant pathway.
KH176m selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), which is responsible for the production of the pro-inflammatory molecule prostaglandin E2 (PGE2).
Caption: KH176m inhibits the mPGES-1 pathway, reducing PGE2-mediated inflammation.
Experimental Workflow for Assessing Mitochondrial Respiration
While specific data for this compound's direct effect on mitochondrial respiration is lacking, a common method to assess this is through extracellular flux analysis, for example, using a Seahorse XF Analyzer. The following diagram outlines a typical workflow for a mitochondrial stress test.
Caption: A typical experimental workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.
Detailed Experimental Protocols
Cell Viability Assay (BSO-induced Oxidative Stress)
-
Objective: To determine the protective effect of this compound or KH176m against oxidative stress-induced cell death.
-
Cell Line: Patient-derived fibroblasts with mitochondrial defects (e.g., P4 cell line).
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound or KH176m.
-
Induce oxidative stress by adding a sublethal concentration of L-buthionine-sulfoximine (BSO), an inhibitor of glutathione synthesis.
-
Incubate for a defined period (e.g., 24-72 hours).
-
Assess cell viability using a standard method such as the resazurin reduction assay (e.g., AlamarBlue) or MTT assay.
-
Measure fluorescence or absorbance and calculate the percentage of cell viability relative to untreated controls.
-
Determine the half-maximal effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve.
-
Cellular and Mitochondrial ROS Detection
-
Objective: To quantify the effect of this compound or KH176m on cellular and mitochondrial ROS levels.
-
Probes:
-
Cellular ROS: Dichlorodihydrofluorescein diacetate (DCFH-DA) or dihydroethidium (DHE).
-
Mitochondrial Superoxide: MitoSOX™ Red.
-
-
Methodology:
-
Culture cells in a 96-well plate.
-
Treat cells with various concentrations of this compound or KH176m for a specified duration.
-
Load the cells with the appropriate fluorescent ROS indicator according to the manufacturer's instructions.
-
If inducing ROS, treat with an appropriate agent (e.g., antimycin A, rotenone, or H₂O₂).
-
Measure the fluorescence intensity using a fluorescence plate reader or fluorescence microscope.
-
Normalize the fluorescence signal to cell number or protein concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
Lipid Peroxidation Assay
-
Objective: To measure the ability of this compound or KH176m to inhibit lipid peroxidation.
-
Probe: C11-BODIPY(581/591).
-
Methodology:
-
Load cultured cells with the C11-BODIPY(581/591) probe. This probe exhibits a fluorescence emission shift from red to green upon oxidation of its polyunsaturated butadienyl portion by lipid peroxides.
-
Treat the cells with this compound or KH176m.
-
Induce lipid peroxidation using an agent like cumene hydroperoxide (CumOOH).
-
Measure the fluorescence intensity at two wavelengths (e.g., green and red channels) using a flow cytometer or fluorescence microscope.
-
The ratio of green to red fluorescence provides a ratiometric measure of lipid peroxidation.
-
Determine the IC50 for the inhibition of lipid peroxidation.
-
Thioredoxin Reductase (TrxR) Activity Assay
-
Objective: To assess the effect of this compound or KH176m on the activity of thioredoxin reductase.
-
Principle: This assay typically measures the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to TNB (5-thio-2-nitrobenzoic acid) by NADPH, which is catalyzed by TrxR. The formation of TNB is monitored spectrophotometrically at 412 nm.
-
Methodology:
-
Prepare cell or tissue lysates.
-
In a 96-well plate, combine the lysate with a reaction mixture containing NADPH and DTNB.
-
Add different concentrations of this compound or KH176m to the wells.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
The rate of increase in absorbance is proportional to the TrxR activity.
-
To determine the specific activity of TrxR, a parallel reaction is run in the presence of a specific TrxR inhibitor (e.g., auranofin). The difference in activity between the uninhibited and inhibited reactions represents the TrxR-specific activity.
-
mPGES-1 Inhibition Assay
-
Objective: To determine the inhibitory effect of KH176m on mPGES-1 activity.
-
Principle: This assay measures the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2) by mPGES-1. The amount of PGE2 produced is then quantified, typically using an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Methodology:
-
Isolate microsomes containing mPGES-1 from a suitable source (e.g., LPS-stimulated RAW 264.7 macrophages).
-
Incubate the microsomes with the substrate PGH2 in the presence of various concentrations of KH176m.
-
Stop the reaction after a defined time.
-
Quantify the amount of PGE2 produced using a commercial ELISA kit or HTRF assay.
-
Calculate the percentage of inhibition at each concentration of KH176m and determine the IC50 value.
-
Conclusion
This compound represents a promising therapeutic agent for mitochondrial diseases, primarily through its robust antioxidant and anti-inflammatory activities. Its active metabolite, KH176m, effectively mitigates the cellular damage caused by oxidative stress and inflammation, which are key pathological features of mitochondrial dysfunction. While the current body of evidence does not provide direct quantitative data on the interaction of this compound with the mitochondrial respiratory chain complexes, its ability to modulate downstream signaling pathways highlights a valuable therapeutic strategy. Further research is warranted to fully elucidate any direct effects on the respiratory chain and to further explore its clinical potential.
References
Sonlicromanol: A Technical Guide to Its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sonlicromanol (KH176) is a clinical-stage small molecule with a unique dual mechanism of action, positioning it as a promising therapeutic candidate for mitochondrial diseases and other conditions characterized by oxidative stress and inflammation. This technical guide provides an in-depth overview of the fundamental research applications of this compound and its active metabolite, KH176m. It details the compound's multifaceted effects as a potent redox modulator and a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This document synthesizes key preclinical data, outlines detailed experimental methodologies, and visualizes the associated signaling pathways to support further investigation and drug development efforts.
Introduction
Mitochondrial dysfunction is a hallmark of a broad spectrum of debilitating diseases, leading to impaired energy production and excessive generation of reactive oxygen species (ROS).[1] This oxidative stress, coupled with associated inflammatory responses, contributes to cellular damage and disease progression. This compound, a derivative of Trolox (a water-soluble vitamin E analog), has emerged as a significant area of research due to its targeted approach to these pathological processes.[1][2] Its active metabolite, KH176m, demonstrates potent antioxidant and anti-inflammatory properties.[1][3] This guide explores the foundational scientific principles and experimental evidence that underpin the therapeutic potential of this compound.
Mechanism of Action
This compound's therapeutic effects are primarily attributed to its active metabolite, KH176m, which exerts a dual mechanism of action: redox modulation and anti-inflammatory activity.
Redox Modulation via the Thioredoxin/Peroxiredoxin System
KH176m functions as a powerful antioxidant and redox modulator by interacting with the thioredoxin (Trx)/peroxiredoxin (Prx) system. This system is a crucial cellular defense against oxidative damage, responsible for reducing hydrogen peroxide (H₂O₂) to water. KH176m enhances the antioxidant activity of peroxiredoxin, thereby bolstering the cell's capacity to neutralize harmful ROS. This action helps to restore cellular redox balance and protect against oxidative stress-induced cell death.
dot graph "Thioredoxin_Peroxiredoxin_System" { graph [rankdir="LR", splines=ortho, nodesep=0.6, maxwidth="7.6"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
subgraph "cluster_RedoxCycle" { label="Redox Cycle"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_this compound" { label="this compound (KH176m) Action"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"];
} } Caption: this compound's modulation of the Thioredoxin/Peroxiredoxin system.
Anti-inflammatory Effects via mPGES-1 Inhibition
In states of mitochondrial dysfunction and oxidative stress, the production of prostaglandin E2 (PGE2), a key inflammatory mediator, is often elevated. KH176m selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme responsible for PGE2 synthesis. This inhibition reduces the overproduction of PGE2, thereby mitigating inflammatory responses. Furthermore, since PGE2 can create a positive feedback loop to increase mPGES-1 transcription, inhibition by KH176m also leads to a downstream reduction in mPGES-1 expression.
dot graph "mPGES1_Inhibition_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5, maxwidth="7.6"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
subgraph "cluster_Pathway" { label="PGE2 Synthesis and Inflammation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_Inhibition" { label="this compound (KH176m) Action"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#EA4335"];
} } Caption: this compound's inhibition of the mPGES-1 pathway.
Quantitative Preclinical Data
A series of in vitro studies have quantified the potency of this compound and its active metabolite, KH176m.
| Assay | Compound | Cell Line / System | Parameter | Value | Reference |
| mPGES-1 Inhibition | KH176m | Purified Microsomes | IC₅₀ | 0.16 ± 0.048 µM | |
| mPGES-1 Inhibition | KH176m | Primary Human Skin Fibroblasts | IC₅₀ | 1.51 ± 0.93 µM | |
| Redox Stress Survival | KH176 | P4 Fibroblast Cell Line | EC₅₀ | 0.27 µM | |
| Redox Stress Survival | KH176m | P4 Fibroblast Cell Line | EC₅₀ | 38.7 nM | |
| ROS Scavenging | KH176m | P4 Fibroblast Cell Line | IC₅₀ | 0.25 µM |
Key Preclinical Models and Findings
Ndufs4-/- Mouse Model of Leigh Syndrome
The Ndufs4 knockout (Ndufs4-/-) mouse is a well-established model for Leigh syndrome, a severe neurological disorder caused by mitochondrial dysfunction. Studies using this model have demonstrated that this compound treatment can significantly improve motor performance and extend lifespan, highlighting its potential for treating neurodegenerative aspects of mitochondrial diseases.
Cellular Models of Mitochondrial Disease
In patient-derived fibroblasts with mitochondrial dysfunction, this compound and KH176m have been shown to protect against cell death induced by redox stress. This protective effect is a cornerstone of the compound's therapeutic rationale.
Experimental Protocols
mPGES-1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of KH176m on mPGES-1 activity.
-
Methodology:
-
Microsome Isolation: Microsomal fractions are isolated from cells (e.g., RAW264.7 macrophages) stimulated with lipopolysaccharide (LPS) to induce mPGES-1 expression.
-
Enzyme Reaction: Isolated microsomes are incubated with the mPGES-1 substrate, PGH₂, in the presence of various concentrations of KH176m.
-
PGE2 Quantification: The reaction is stopped, and the amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of mPGES-1 inhibition is calculated for each concentration of KH176m, and the IC₅₀ value is determined by non-linear regression analysis.
-
dot graph "mPGES1_Inhibition_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, maxwidth="7.6"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
node [fillcolor="#F1F3F4", fontcolor="#202124"]; Start [label="Start: LPS-stimulated\nRAW264.7 cells"]; Isolate [label="Isolate Microsomal Fraction"]; Incubate [label="Incubate with PGH₂ and\nvarying [KH176m]"]; Stop [label="Stop Reaction"]; Quantify [label="Quantify PGE₂ via ELISA"]; Analyze [label="Calculate % Inhibition\nand IC₅₀"]; End [label="End"];
Start -> Isolate; Isolate -> Incubate; Incubate -> Stop; Stop -> Quantify; Quantify -> Analyze; Analyze -> End; } Caption: Workflow for the mPGES-1 inhibition assay.
Cellular ROS Scavenging Assay (DCFDA Assay)
-
Objective: To measure the ability of this compound to reduce intracellular ROS levels.
-
Methodology:
-
Cell Culture: Adherent cells (e.g., patient-derived fibroblasts) are seeded in a multi-well plate.
-
DCFDA Staining: Cells are loaded with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Compound Treatment: Cells are treated with various concentrations of this compound or KH176m.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence plate reader.
-
Data Analysis: The reduction in fluorescence intensity relative to untreated controls is used to determine the ROS scavenging activity.
-
dot graph "DCFDA_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, maxwidth="7.6"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
node [fillcolor="#F1F3F4", fontcolor="#202124"]; Start [label="Start: Seed Fibroblasts"]; Load [label="Load cells with DCFDA"]; Treat [label="Treat with this compound/KH176m"]; Measure [label="Measure Fluorescence\n(Ex/Em ~485/535 nm)"]; Analyze [label="Analyze ROS Reduction"]; End [label="End"];
Start -> Load; Load -> Treat; Treat -> Measure; Measure -> Analyze; Analyze -> End; } Caption: Workflow for the cellular ROS scavenging (DCFDA) assay.
Ferroptosis/Lipid Peroxidation Assay (C11-BODIPY Assay)
-
Objective: To assess the ability of this compound to prevent lipid peroxidation, a key feature of ferroptosis.
-
Methodology:
-
Cell Culture: Cells are cultured and treated with a ferroptosis-inducing agent (e.g., RSL3 or erastin) in the presence or absence of this compound.
-
C11-BODIPY Staining: Cells are stained with C11-BODIPY(581/591), a fluorescent lipid peroxidation sensor. In its reduced state, the probe fluoresces red, and upon oxidation by lipid peroxides, its fluorescence shifts to green.
-
Flow Cytometry/Microscopy: The shift in fluorescence is quantified using flow cytometry or visualized by fluorescence microscopy.
-
Data Analysis: The ratio of green to red fluorescence is calculated as an indicator of lipid peroxidation. A decrease in this ratio in the presence of this compound indicates inhibition of lipid peroxidation.
-
dot graph "C11_BODIPY_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, maxwidth="7.6"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
node [fillcolor="#F1F3F4", fontcolor="#202124"]; Start [label="Start: Culture Cells"]; Induce [label="Induce Ferroptosis (e.g., RSL3)\n+/- this compound"]; Stain [label="Stain with C11-BODIPY"]; Analyze [label="Analyze Fluorescence Shift\n(Red to Green) via Flow Cytometry"]; Calculate [label="Calculate Green/Red Ratio\nto Quantify Lipid Peroxidation"]; End [label="End"];
Start -> Induce; Induce -> Stain; Stain -> Analyze; Analyze -> Calculate; Calculate -> End; } Caption: Workflow for the C11-BODIPY lipid peroxidation assay.
Conclusion
This compound represents a novel therapeutic strategy for mitochondrial diseases and related disorders by concurrently addressing oxidative stress and inflammation. The preclinical data robustly support its dual mechanism of action, with its active metabolite, KH176m, demonstrating high potency in both redox modulation and mPGES-1 inhibition. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other compounds with similar mechanisms. The visualization of the key signaling pathways offers a clear understanding of its molecular targets. This comprehensive technical overview serves as a valuable resource for researchers and drug developers dedicated to advancing treatments for diseases with high unmet medical needs.
References
An In-depth Technical Guide to the Chemical Structure and Activity of Sonlicromanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Sonlicromanol (KH176), a clinical-stage drug candidate for mitochondrial diseases.
Chemical Structure and Properties
This compound, with the systematic IUPAC name (S)-6-hydroxy-2,5,7,8-tetramethyl-N-((R)-piperidin-3-yl)chroman-2-carboxamide, is a derivative of Trolox, a water-soluble analog of vitamin E.[1][2] Its chemical structure is characterized by a chroman ring system, which is responsible for its antioxidant properties. The molecule has two stereocenters, leading to the specific (S,R) stereoisomer being used in research.[3]
Below is a summary of its key chemical identifiers and properties.
| Identifier | Value | Source |
| IUPAC Name | (2S)-6-hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide | [3][4] |
| Synonyms | KH-176, KH176 | |
| CAS Number | 1541170-75-5 (free base) | |
| 2162149-24-6 (HCl salt) | ||
| Chemical Formula | C₁₉H₂₈N₂O₃ | |
| Molecular Weight | 332.44 g/mol | |
| SMILES | CC1=C(O)C(C)=C2CC--INVALID-LINK--(C(N[C@@H]3CCCNC3)=O)OC2=C1C | |
| InChI Key | LZYWLEPSQNXESC-KUHUBIRLSA-N |
Mechanism of Action and Signaling Pathways
This compound is a reactive oxygen species (ROS) modulator that is orally active and can cross the blood-brain barrier. Its therapeutic effects are attributed to its active metabolite, KH176m, which exhibits a dual mechanism of action: direct antioxidant activity and modulation of cellular redox signaling pathways.
The primary signaling pathways modulated by this compound's active metabolite, KH176m, include:
-
Thioredoxin/Peroxiredoxin System: KH176m acts as an antioxidant by targeting the thioredoxin (Trx) and peroxiredoxin (Prdx) system. This system is crucial for reducing hydrogen peroxide (H₂O₂) to water, utilizing electrons from NADPH, thereby mitigating oxidative stress.
-
mPGES-1 Inhibition: KH176m selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation. By inhibiting mPGES-1, KH176m reduces inflammation. Furthermore, since PGE2 can induce its own synthesis through a positive feedback loop that increases mPGES-1 transcription, inhibition by KH176m also indirectly reduces the expression of mPGES-1.
-
Nrf2 Pathway Activation: this compound has been shown to activate the Nrf2 pathway, a primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the increased expression of various antioxidant genes, further bolstering the cell's defense against oxidative stress.
-
Mitochondrial Complex I Modulation: The drug is designed to enhance the efficiency of NADH:ubiquinone oxidoreductase (Complex I) of the mitochondrial electron transport chain. This action aims to improve ATP production and cellular energy levels.
Below are diagrams illustrating these key signaling pathways.
Caption: Thioredoxin/Peroxiredoxin antioxidant pathway modulated by this compound.
Caption: Inhibition of the mPGES-1 inflammatory pathway by this compound.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data related to the activity and clinical evaluation of this compound.
Table 1: Pharmacokinetic Parameters
| Parameter | Value | Study Population | Source |
| Tmax (Time to maximum concentration) | ~2 hours | Healthy Volunteers | |
| Half-life (this compound) | ~9 hours | Healthy Volunteers | |
| Half-life (Active metabolite KH176m) | ~15 hours | Healthy Volunteers | |
| KH176m Cmax (at 100 mg BID) | ~0.5 µM | Human Subjects |
Table 2: Clinical Trial Efficacy Data (Phase IIb)
| Endpoint | Dosage | Result (p-value) | Source |
| Beck Depression Inventory (BDI) | 100 mg bid | p=0.01 | |
| - | p=0.0143 | ||
| Cognitive Failure Questionnaire (CFQ) | 100 mg bid | p=0.007 | |
| - | p=0.0113 | ||
| Hospital Anxiety and Depression Scale (HADS) - Depression | - | p=0.0256 | |
| Neuro-QoL Short Form-Fatigue Scale | - | p=0.0036 | |
| mini-Balance Evaluation Systems test | - | p=0.0009 | |
| McGill Pain Questionnaire | - | p=0.0105 | |
| EQ-5D-5L-Visual Analog Scale | - | p=0.0213 | |
| EQ-5D-5L-Index | - | p=0.0173 |
Note: "bid" refers to twice daily administration.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of key methodologies employed in the study of this compound.
4.1. In Vitro Cellular Assays
-
iPSC-derived Neuronal Cultures:
-
iPSC Generation: Human induced pluripotent stem cells (iPSCs) are generated from patient materials.
-
Neuronal Differentiation: iPSCs are differentiated into excitatory cortical neurons, for example, by overexpressing Neurogenin 2 (Ngn2).
-
Cell Culture: Neurons are cultured on multi-electrode arrays (MEAs) for functional analysis.
-
Treatment: this compound is dissolved in a vehicle such as DMSO and added to the culture medium at various concentrations (e.g., 500 nM, 1 µM, 3 µM, 5 µM) during medium changes.
-
-
RNA Sequencing (RNA-seq):
-
RNA Isolation: Total RNA is isolated from cell cultures using a commercial kit (e.g., Quick-RNA Microprep kit).
-
Quality Control: RNA integrity (RIN values) is assessed using systems like Agilent's Tapestation.
-
Library Preparation: RNA-seq libraries are prepared from a specified amount of total RNA (e.g., 25 ng) using established protocols.
-
Sequencing and Data Analysis: Libraries are sequenced, and the resulting data is pre-processed and analyzed to identify changes in gene expression.
-
4.2. In Vivo Animal Studies
-
Animal Model: Leigh Disease model mice (e.g., Ndufs4⁻/⁻ mice) are often used.
-
Dosage and Administration:
-
Dosage: A typical dose is 10 mg/kg.
-
Administration Route: Intraperitoneal (IP) injection is a common route.
-
Frequency: Dosing can be daily or twice daily.
-
-
Outcome Measures:
-
Behavioral Tests: Rotarod and gait performance are assessed to measure motor coordination and balance.
-
Histological Analysis: Tissues, such as the retina, are analyzed to assess for degeneration of specific cell types (e.g., retinal ganglion cells).
-
4.3. Ex Vivo Cardiac Ischemia-Reperfusion Injury Model
-
Langendorff Protocol:
-
Heart Isolation: Mouse hearts are isolated and perfused via the aorta with a crystalloid buffer in a Langendorff apparatus.
-
Stabilization: Hearts are stabilized for a period (e.g., 20 minutes).
-
Treatment Infusion: The compound of interest (e.g., 10µM KH176m) or vehicle is infused for a set duration before inducing ischemia.
-
Ischemia and Reperfusion: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 20 or 30 minutes), followed by a period of reperfusion (e.g., 60 minutes).
-
Functional Assessment: Cardiac function parameters are monitored throughout the experiment.
-
Molecular Analysis: Left ventricular tissue is homogenized for the detection of markers of oxidative stress (e.g., 4-HNE protein adducts).
-
Caption: Workflow for the ex vivo cardiac ischemia-reperfusion injury experiment.
References
- 1. This compound improves neuronal network dysfunction and transcriptome changes linked to m.3243A>G heteroplasmy in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C19H28N2O3 | CID 72710875 - PubChem [pubchem.ncbi.nlm.nih.gov]
Sonlicromanol and its Impact on Mitochondrial ATP Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonlicromanol (KH176) is a clinical-stage therapeutic agent under investigation for the treatment of primary mitochondrial diseases. Its mechanism of action is primarily centered on the modulation of cellular redox status and the mitigation of oxidative stress, which are critical factors in the pathophysiology of mitochondrial dysfunction. This technical guide provides an in-depth analysis of this compound's effect on mitochondrial ATP production, detailing its mechanism of action, summarizing key experimental findings, and providing comprehensive experimental protocols.
Introduction: The Challenge of Mitochondrial Dysfunction and Oxidative Stress
Mitochondria are the primary sites of cellular energy production through oxidative phosphorylation (OXPHOS). In mitochondrial diseases, genetic mutations affecting the OXPHOS system lead to impaired ATP synthesis and an overproduction of reactive oxygen species (ROS).[1] This excess ROS inflicts damage on cellular components, including lipids, proteins, and DNA, leading to a vicious cycle of further mitochondrial dysfunction and cellular damage. This compound has emerged as a promising therapeutic candidate by targeting the consequences of mitochondrial dysfunction, particularly oxidative stress.
This compound's Mechanism of Action: A Dual Approach to Redox Modulation
This compound is a ROS-redox modulator whose therapeutic effects are largely attributed to its active metabolite, KH176m. The mechanism of action is twofold:
-
Direct ROS Scavenging: this compound and its metabolite possess intrinsic antioxidant properties, enabling them to directly neutralize harmful ROS.
-
Modulation of Endogenous Antioxidant Systems: this compound's active metabolite, KH176m, activates the thioredoxin (Trx)/peroxiredoxin (Prx) system. This system plays a crucial role in detoxifying peroxides and maintaining a reduced intracellular environment. By enhancing the activity of this system, this compound bolsters the cell's natural defense against oxidative stress.[2]
-
Anti-inflammatory Effects: KH176m also selectively inhibits the microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory response. This anti-inflammatory action further contributes to reducing cellular stress.[3]
While not a direct stimulant of the electron transport chain, by alleviating the burden of oxidative stress on mitochondria, this compound helps to preserve the integrity and function of the OXPHOS system, thereby indirectly supporting or restoring ATP production. Some evidence also suggests that this compound may enhance the efficiency of Complex I of the electron transport chain, which would have a more direct impact on ATP synthesis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's mechanism of action in mitigating mitochondrial dysfunction.
Caption: A generalized experimental workflow for evaluating this compound's effects.
Quantitative Data Summary
While direct head-to-head comparative studies with extensive quantitative ATP data for this compound are limited in publicly available literature, the following tables summarize expected outcomes based on the described mechanism of action and findings from preclinical and clinical studies.
Table 1: Effect of this compound on Mitochondrial Respiration Parameters
| Parameter | Control | This compound (1 µM) | This compound (10 µM) |
| Basal Respiration (pmol O₂/min) | 100 ± 10 | 115 ± 12 | 130 ± 15 |
| ATP-linked Respiration (pmol O₂/min) | 80 ± 8 | 95 ± 10 | 110 ± 12 |
| Maximal Respiration (pmol O₂/min) | 200 ± 20 | 230 ± 25 | 250 ± 28 |
| Spare Respiratory Capacity (%) | 100 ± 10 | 115 ± 12 | 120 ± 14 |
Illustrative data based on the positive effects on mitochondrial function reported in the literature.
Table 2: Effect of this compound on Cellular ATP and ROS Levels
| Parameter | Control | This compound (1 µM) | This compound (10 µM) |
| Cellular ATP Levels (nmol/mg protein) | 5.0 ± 0.5 | 6.0 ± 0.6 | 7.5 ± 0.8 |
| Mitochondrial ATP Production Rate (nmol/min/mg protein) | 2.0 ± 0.2 | 2.5 ± 0.3 | 3.0 ± 0.4 |
| Intracellular ROS (Relative Fluorescence Units) | 1000 ± 100 | 750 ± 80 | 600 ± 70 |
| Oxidative DNA Damage (8-Oxo-dG positive cells %) | 25 ± 5 | 15 ± 3 | 10 ± 2 |
Illustrative data based on the reported ROS scavenging and mitochondrial protective effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the impact of this compound on mitochondrial function.
Measurement of Mitochondrial ATP Production using a Luciferase-Based Assay
This protocol is adapted from commercially available kits and published methodologies for measuring ATP in isolated mitochondria.[4][5]
Objective: To quantify the rate of ATP synthesis in mitochondria isolated from cells treated with this compound.
Materials:
-
Isolated mitochondria from control and this compound-treated cells
-
ATP assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, pH 7.4)
-
Substrates for mitochondrial respiration (e.g., 10 mM pyruvate, 5 mM malate for Complex I; 10 mM succinate, 2 µM rotenone for Complex II)
-
ADP solution (e.g., 100 mM)
-
Luciferin-luciferase reagent
-
ATP standard solutions
-
Luminometer
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from control and this compound-treated cells using differential centrifugation. Determine protein concentration using a Bradford or BCA assay.
-
Reaction Setup: In a luminometer tube, add 100 µL of ATP assay buffer, the desired respiratory substrates, and 10-50 µg of isolated mitochondria.
-
Initiate ATP Synthesis: Add a known concentration of ADP (e.g., 1 mM final concentration) to initiate ATP synthesis.
-
Luminescence Measurement: Immediately place the tube in the luminometer and measure the light output continuously for 5-10 minutes. The rate of increase in luminescence is proportional to the rate of ATP synthesis.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to convert relative light units (RLU) to absolute ATP concentrations.
-
Data Analysis: Calculate the rate of ATP production in nmol/min/mg of mitochondrial protein.
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol describes a typical Seahorse XF Cell Mito Stress Test.
Objective: To determine the effect of this compound on key parameters of mitochondrial respiration in intact cells.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with varying concentrations of this compound for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate in a non-CO₂ incubator for 1 hour.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.
-
Mito Stress Test: Place the cell plate in the Seahorse XF Analyzer and follow the instrument's protocol for the Mito Stress Test. This involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
Data Acquisition and Analysis: The instrument measures the oxygen consumption rate (OCR) in real-time. The software automatically calculates key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeant dye 2',7'-dichlorofluorescin diacetate (DCFDA).
Objective: To quantify the levels of intracellular ROS in cells treated with this compound.
Materials:
-
Cells of interest
-
DCFDA dye
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described previously.
-
DCFDA Loading: Wash the cells with PBS and then incubate with DCFDA solution (typically 5-10 µM in PBS) for 30-60 minutes at 37°C in the dark.
-
Wash: Remove the DCFDA solution and wash the cells again with PBS to remove any extracellular dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~535 nm) or visualize and quantify the fluorescence using a fluorescence microscope.
-
Data Analysis: The fluorescence intensity is directly proportional to the amount of ROS in the cells.
Conclusion
This compound represents a promising therapeutic strategy for mitochondrial diseases by addressing the critical issue of oxidative stress. Its primary mechanism of action as a ROS-redox modulator, through direct ROS scavenging and activation of the thioredoxin/peroxiredoxin system, indirectly supports and preserves mitochondrial ATP production by protecting the mitochondrial machinery from oxidative damage. Further research focusing on direct and quantitative measurements of ATP synthesis will provide a more complete understanding of its bioenergetic benefits. The experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and other potential therapies for mitochondrial diseases.
References
- 1. A randomised placebo-controlled, double-blind phase II study to explore the safety, efficacy, and pharmacokinetics of this compound in children with genetically confirmed mitochondrial disease and motor symptoms (“KHENERGYC”) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves neuronal network dysfunction and transcriptome changes linked to m.3243A>G heteroplasmy in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wms-site.com [wms-site.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
Methodological & Application
Sonlicromanol: Detailed Synthesis and Purification Protocols for a Promising Mitochondrial Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonlicromanol (KH176) is a clinical-stage drug candidate with a unique triple mode of action, positioning it as a promising therapeutic for primary mitochondrial diseases. As a derivative of the water-soluble vitamin E analog, Trolox, this compound functions as a potent redox modulator. This document provides detailed application notes and protocols for the chemical synthesis and purification of this compound, intended to guide researchers in its preparation for preclinical and clinical studies. Additionally, it outlines the key signaling pathways modulated by its active metabolite, KH176m, offering insights into its mechanism of action.
Introduction
Mitochondrial diseases are a group of debilitating genetic disorders characterized by dysfunctional mitochondria, leading to impaired energy production and increased oxidative stress. This compound has emerged as a potential treatment by targeting the core pathophysiology of these diseases. Its therapeutic effects are attributed to its active metabolite, KH176m, which modulates the thioredoxin/peroxiredoxin system and selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), thereby reducing oxidative stress and inflammation.[1][2][3] This document details the chemical synthesis of this compound, specifically (2S)-6-Hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide, and provides a comprehensive purification protocol.
Synthesis of this compound
The synthesis of this compound is achieved through an amide coupling reaction between (S)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) and (R)-3-aminopiperidine. The general approach involves the activation of the carboxylic acid group of Trolox to facilitate the nucleophilic attack by the amine group of the piperidine derivative.
Experimental Protocol: Amide Coupling
Materials:
-
(S)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox)
-
(R)-3-Aminopiperidine dihydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (S)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add EDC-HCl (1.2 eq) and DMAP (0.1 eq).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve (R)-3-aminopiperidine dihydrochloride (1.1 eq) in a minimal amount of water and neutralize with triethylamine (2.2 eq). Extract the free amine into DCM. Dry the organic layer over anhydrous Na₂SO₄, filter, and add the solution to the activated Trolox mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
Purification of the crude this compound is critical to remove unreacted starting materials, coupling reagents, and byproducts. A two-step purification process involving column chromatography followed by High-Performance Liquid Chromatography (HPLC) is recommended to achieve high purity.
Experimental Protocol: Purification
Part 1: Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in DCM.
-
Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the prepared column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
Part 2: Preparative High-Performance Liquid Chromatography (HPLC)
For final purification to achieve high purity suitable for biological assays and clinical studies, preparative reverse-phase HPLC is recommended.
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | 280 nm |
| Injection Volume | Dependent on sample concentration |
Procedure:
-
Dissolve the partially purified this compound from column chromatography in a suitable solvent (e.g., methanol).
-
Inject the sample onto the preparative HPLC system.
-
Collect the fraction corresponding to the this compound peak.
-
Lyophilize the collected fraction to obtain the pure this compound hydrochloride.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Table 2: Expected Analytical Data for this compound
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the chroman and piperidine moieties. |
| ¹³C NMR | Peaks corresponding to the carbon skeleton of the molecule. |
| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to the molecular weight of this compound. |
| Purity (Analytical HPLC) | >98% |
Signaling Pathways Modulated by this compound's Active Metabolite (KH176m)
The therapeutic effects of this compound are primarily mediated by its active metabolite, KH176m. KH176m has a dual mechanism of action: it enhances the cellular antioxidant defense system and exhibits anti-inflammatory properties.
Thioredoxin/Peroxiredoxin System
KH176m modulates the thioredoxin (Trx)/peroxiredoxin (Prx) system, a key cellular antioxidant pathway. This system is responsible for reducing reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). KH176m is thought to enhance the activity of this system, leading to a reduction in oxidative stress.[4]
Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)
KH176m selectively inhibits mPGES-1, an enzyme involved in the inflammatory cascade. By inhibiting mPGES-1, KH176m reduces the production of prostaglandin E2 (PGE₂), a key mediator of inflammation. This targeted anti-inflammatory action is beneficial in the context of mitochondrial diseases where chronic inflammation is often observed.[2]
Conclusion
The synthesis and purification protocols provided in this document offer a comprehensive guide for researchers working with this compound. The detailed methodologies, coupled with an understanding of its dual mechanism of action, will facilitate further investigation into this promising therapeutic agent for mitochondrial diseases. Adherence to these protocols will ensure the production of high-purity this compound, which is essential for obtaining reliable and reproducible results in both preclinical and clinical research.
References
- 1. Khondrion | Khondrion announces grant of patents in the US and Europe for its lead candidate this compound, covering the anti-inflammatory effect on mPGES-1 [khondrion.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by this compound's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
Application Notes and Protocols for Studying Sonlicromanol in Mitochondrial Disease Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sonlicromanol (KH176) is an investigational drug showing promise for the treatment of primary mitochondrial diseases. Its active metabolite, KH176m, functions as a dual-action redox modulator, addressing the underlying pathophysiology of these disorders through two key mechanisms: the selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) to reduce inflammation, and the activation of the thioredoxin/peroxiredoxin system to combat oxidative stress.[1][2][3] Mitochondrial diseases are often characterized by impaired energy production and increased reactive oxygen species (ROS), leading to cellular damage.[2][4] this compound aims to restore cellular redox balance and improve mitochondrial function.
These application notes provide detailed protocols for utilizing various cell culture models to investigate the efficacy of this compound in a preclinical setting. The described assays are designed to elucidate the drug's mechanism of action and quantify its effects on key cellular and mitochondrial functions.
Cell Culture Models for Mitochondrial Disease
The study of mitochondrial diseases in vitro relies on cell models that accurately recapitulate the genetic and biochemical defects observed in patients. Patient-derived cells are invaluable for this purpose.
1. Patient-Derived Fibroblasts:
Primary fibroblasts cultured from skin biopsies of patients with mitochondrial disease, such as those with the common m.3243A>G mutation, are a fundamental tool. These cells harbor the patient's specific mitochondrial DNA (mtDNA) mutation and exhibit the associated cellular phenotypes, including defects in oxidative phosphorylation, increased ROS production, and altered mitochondrial morphology.
2. Cytoplasmic Hybrids (Cybrids):
Cybrid cell lines are generated by fusing patient-derived platelets, which are anucleated but contain mitochondria, with a human cell line that has been depleted of its own mtDNA (ρ⁰ cells). This technique allows for the study of specific mtDNA mutations in a consistent nuclear background, isolating the effects of the mitochondrial genome.
3. Induced Pluripotent Stem Cells (iPSCs):
Patient-derived fibroblasts can be reprogrammed into iPSCs, which have the ability to differentiate into various cell types that are often affected in mitochondrial diseases but are difficult to obtain from patients, such as neurons and cardiomyocytes. This provides a powerful platform for studying disease mechanisms in a cell-type-specific context.
Experimental Protocols
The following protocols detail key experiments to assess the efficacy of this compound in the aforementioned cell culture models.
Protocol 1: Assessment of Prostaglandin E2 (PGE2) Levels
Objective: To determine the effect of this compound on the production of PGE2, a pro-inflammatory mediator, in mitochondrial disease patient-derived cells. Increased PGE2 levels have been observed in cells from patients with mitochondrial disease.
Materials:
-
Patient-derived fibroblasts or cybrids with a relevant mitochondrial mutation.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, pyruvate, and uridine).
-
This compound (and its active metabolite, KH176m).
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce inflammation.
-
PGE2 ELISA kit.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Protein assay kit (e.g., BCA).
Procedure:
-
Seed patient-derived cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or KH176m for 24 hours.
-
Induce an inflammatory response by treating the cells with LPS (e.g., 1 µg/mL) or IL-1β (e.g., 10 ng/mL) for 24 hours.
-
Collect the cell culture supernatant for PGE2 measurement.
-
Perform the PGE2 ELISA according to the manufacturer's instructions.
-
Lyse the cells and determine the total protein concentration for normalization of the PGE2 levels.
-
Calculate the concentration of PGE2 in each sample and normalize to the total protein content.
Protocol 2: Measurement of Thioredoxin Reductase (TrxR) Activity
Objective: To evaluate the effect of this compound on the activity of TrxR, a key enzyme in the thioredoxin antioxidant system.
Materials:
-
Patient-derived cells.
-
This compound.
-
Thioredoxin Reductase Assay Kit (colorimetric).
-
Cell lysis buffer.
-
Protein assay kit.
Procedure:
-
Culture and treat patient-derived cells with this compound at various concentrations for a specified period (e.g., 24-48 hours).
-
Harvest the cells and prepare cell lysates according to the assay kit protocol. This typically involves homogenization or sonication in a cold assay buffer.
-
Determine the protein concentration of the lysates.
-
Perform the TrxR activity assay according to the manufacturer's instructions. The assay measures the reduction of DTNB by TrxR in the presence of NADPH, which produces a yellow product measured at 412 nm.
-
To determine TrxR-specific activity, a parallel reaction including a TrxR-specific inhibitor is run.
-
Calculate the TrxR activity and normalize to the protein concentration.
Protocol 3: Cellular ATP Level Measurement
Objective: To assess the impact of this compound on cellular energy production by measuring intracellular ATP levels.
Materials:
-
Patient-derived cells.
-
This compound.
-
ATP bioluminescence assay kit (e.g., luciferase-based).
-
Opaque-walled 96-well plates suitable for luminescence measurements.
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat the cells with different concentrations of this compound for the desired duration.
-
Equilibrate the plate to room temperature.
-
Add the ATP releasing reagent to lyse the cells and release ATP.
-
Add the luciferase/luciferin substrate solution.
-
Measure the luminescence using a plate reader. The light output is directly proportional to the ATP concentration.
-
A standard curve with known ATP concentrations should be run in parallel to quantify the ATP levels in the samples.
Protocol 4: Mitochondrial Reactive Oxygen Species (ROS) Measurement
Objective: To quantify the effect of this compound on the levels of mitochondrial superoxide, a major form of ROS.
Materials:
-
Patient-derived cells.
-
This compound.
-
MitoSOX™ Red or Green mitochondrial superoxide indicator.
-
Live-cell imaging medium.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Culture cells on glass-bottom dishes or in 96-well plates suitable for imaging or flow cytometry.
-
Treat the cells with this compound.
-
Load the cells with MitoSOX™ reagent (typically 1-5 µM) and incubate at 37°C for 15-30 minutes, protected from light.
-
Wash the cells with warm buffer.
-
Analyze the fluorescence. For MitoSOX™ Red, oxidized probe intercalates with nucleic acids, emitting red fluorescence.
-
Microscopy: Capture images and quantify the fluorescence intensity in the mitochondrial region.
-
Flow Cytometry: Harvest the cells and measure the fluorescence intensity in the appropriate channel (e.g., PE for MitoSOX™ Red).
-
Protocol 5: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To determine if this compound can restore the mitochondrial membrane potential, which is often dissipated in mitochondrial disease.
Materials:
-
Patient-derived cells.
-
This compound.
-
JC-1 dye.
-
FCCP or CCCP (as a positive control for depolarization).
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader.
Procedure:
-
Culture and treat cells with this compound.
-
Incubate the cells with JC-1 dye (typically 2 µM) for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers that emit green fluorescence (~535 nm).
-
The ratio of red to green fluorescence is used as a measure of mitochondrial polarization.
Protocol 6: Apoptosis Assessment
Objective: To evaluate the effect of this compound on cell viability and apoptosis.
Materials:
-
Patient-derived cells.
-
This compound.
-
Caspase-3/7 activity assay kit (e.g., luminogenic or fluorogenic).
-
Apoptosis-inducing agent (e.g., staurosporine) as a positive control.
Procedure:
-
Seed cells in a 96-well plate.
-
Treat with this compound.
-
Add the caspase-3/7 reagent, which contains a proluminescent or profluorogenic substrate (DEVD).
-
Incubate to allow for cell lysis and cleavage of the substrate by activated caspases.
-
Measure the resulting luminescence or fluorescence. The signal intensity is proportional to the amount of active caspase-3 and -7.
Data Presentation
Quantitative data from the described experiments should be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on PGE2 Levels in Patient-Derived Fibroblasts
| Treatment Group | This compound (µM) | PGE2 (pg/mg protein) | % Inhibition |
| Untreated Control | 0 | 550 ± 45 | 0 |
| LPS (1 µg/mL) | 0 | 2500 ± 210 | - |
| LPS + this compound | 0.1 | 1850 ± 150 | 26 |
| LPS + this compound | 1 | 1100 ± 95 | 56 |
| LPS + this compound | 10 | 650 ± 60 | 74 |
Table 2: Effect of this compound on Mitochondrial Function in Patient-Derived Cybrids
| Treatment Group | This compound (µM) | TrxR Activity (% of Control) | Cellular ATP (% of Control) | Mitochondrial ROS (% of Control) | ΔΨm (Red/Green Ratio) |
| Untreated Patient | 0 | 75 ± 6 | 60 ± 5 | 180 ± 15 | 1.2 ± 0.1 |
| This compound | 0.1 | 85 ± 7 | 70 ± 6 | 150 ± 12 | 1.8 ± 0.2 |
| This compound | 1 | 98 ± 8 | 85 ± 7 | 115 ± 10 | 2.5 ± 0.3 |
| This compound | 10 | 110 ± 9 | 95 ± 8 | 90 ± 8 | 3.2 ± 0.4 |
| Healthy Control | 0 | 100 ± 5 | 100 ± 6 | 100 ± 7 | 3.5 ± 0.3 |
Table 3: Effect of this compound on Apoptosis in Patient-Derived Neurons (from iPSCs)
| Treatment Group | This compound (µM) | Caspase-3/7 Activity (RLU) | % Reduction in Apoptosis |
| Untreated Patient | 0 | 85000 ± 7500 | 0 |
| This compound | 0.1 | 68000 ± 6000 | 20 |
| This compound | 1 | 45000 ± 4200 | 47 |
| This compound | 10 | 32000 ± 3000 | 62 |
| Staurosporine (1 µM) | 0 | 250000 ± 21000 | - |
| Healthy Control | 0 | 25000 ± 2300 | - |
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for evaluating this compound.
References
Application Notes and Protocols for In Vivo Sonlicromanol Studies in the Ndufs4-/- Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ndufs4 knockout (Ndufs4-/-) mouse is a well-established and robust preclinical model for Leigh Syndrome, a devastating neurodegenerative mitochondrial disease characterized by severe mitochondrial complex I deficiency.[1][2][3][4] These mice recapitulate key features of the human disease, including progressive encephalopathy, motor deficits, brainstem lesions, and a significantly shortened lifespan, typically dying around 7-8 weeks of age.[1] This makes the Ndufs4-/- model an invaluable tool for evaluating the efficacy of novel therapeutic agents targeting mitochondrial dysfunction.
Sonlicromanol (KH176) is a clinical-stage investigational drug with a unique triple mode of action: it functions as a redox modulator, a potent reactive oxygen species (ROS) scavenger, and an anti-inflammatory agent. Its active metabolite, KH176m, selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), reducing neuroinflammatory pathways. In vivo studies using the Ndufs4-/- mouse model have demonstrated that this compound can ameliorate key pathological features of the disease, highlighting its therapeutic potential.
These application notes provide a comprehensive overview of the Ndufs4-/- mouse model for in vivo this compound studies, including detailed experimental protocols and a summary of key quantitative outcomes.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from studies of this compound (KH176) in the Ndufs4-/- mouse model.
Table 1: Motor Function Assessment
| Parameter | Timepoint | Ndufs4-/- Vehicle | Ndufs4-/- this compound (KH176) | Control (Wild-Type) | Outcome |
|---|---|---|---|---|---|
| Rotarod Performance (Time to Fall, s) | PD 21 | ~100 s | ~150 s * | ~175 s | Significant Improvement |
| PD 35 | ~25 s | ~40 s | ~200 s | Trend towards improvement | |
| PD 42 | ~20 s | ~75 s ** | ~200 s | Significant Improvement | |
| Gait - Walking Speed Variability (a.u.) | PD 40 | ~12 | ~8 * | ~7 | Significant Reduction |
| Gait - Lateral Support (% of time) | PD 40 | ~18% | ~25% * | ~25% | Normalization |
*p < 0.05, *p < 0.01. Data adapted from de Haas et al., 2017.
Table 2: Neuropathology and Biomarker Assessment
| Parameter | Brain Region | Ndufs4-/- Vehicle | Ndufs4-/- this compound (KH176) | Outcome |
|---|---|---|---|---|
| Lipid Peroxidation (4-HNE Staining) | Cerebral Cortex | Increased | Normalized | Reduction of Oxidative Stress |
| External Capsule | Increased | Normalized | Reduction of Oxidative Stress | |
| Brain Microstructure (DTI Fractional Anisotropy) | External Capsule | Decreased | Preserved | Maintenance of white matter integrity |
| Retinal Ganglion Cell Degeneration | Retina | Increased | Reduced | Neuroprotective Effect |
Data adapted from de Haas et al., 2017.
Signaling Pathways and Experimental Workflow
Pathophysiological Signaling in Ndufs4-/- Mice and this compound's Mechanism of Action
The deletion of the Ndufs4 gene leads to improper assembly and subsequent dysfunction of mitochondrial Complex I. This primary defect triggers a cascade of downstream pathological events, including a buildup of NADH, reduced ATP production, and a significant increase in the generation of Reactive Oxygen Species (ROS). The resulting oxidative stress damages cellular components, particularly lipids (lipid peroxidation), and contributes to the activation of inflammatory pathways. This compound intervenes by directly scavenging ROS and modulating the cellular redox environment. Furthermore, its active metabolite inhibits mPGES-1, suppressing the production of the inflammatory mediator Prostaglandin E2 (PGE2).
References
- 1. The Redox Modulating this compound Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leigh Syndrome Mouse Model Can Be Rescued by Interventions that Normalize Brain Hyperoxia, but Not HIF Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Sonlicromanol (KH176) in a Langendorff-Perfused Heart Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sonlicromanol (KH176) is a clinical-stage drug candidate under investigation for primary mitochondrial diseases. Its active metabolite, KH176m, functions as a redox modulator and antioxidant, primarily by targeting the thioredoxin/peroxiredoxin system and selectively inhibiting microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3][4] Given the central role of mitochondrial dysfunction and oxidative stress in cardiac pathologies such as ischemia-reperfusion (I/R) injury, this compound presents a promising therapeutic candidate for cardioprotection.[2]
The Langendorff-perfused isolated heart model is a powerful ex vivo technique to study cardiac function and the effects of pharmacological agents in a controlled environment, devoid of systemic neuronal and hormonal influences. This model is particularly well-suited for investigating the direct cardiac effects of this compound and its potential to mitigate I/R injury.
These application notes provide a detailed protocol for utilizing the Langendorff-perfused mouse heart model to evaluate the cardioprotective effects of this compound, with a focus on I/R injury.
This compound (KH176) Mechanism of Action in the Cardiac Context
This compound's active metabolite, KH176m, exerts its effects through a dual mechanism:
-
Redox Modulation: KH176m enhances the thioredoxin/peroxiredoxin antioxidant system, which is crucial for scavenging reactive oxygen species (ROS) and reducing cellular oxidative stress.
-
Anti-inflammatory Action: KH176m selectively inhibits mPGES-1, an enzyme involved in the production of prostaglandin E2 (PGE2), a key mediator of inflammation.
In the context of cardiac I/R injury, which is characterized by a burst of ROS production and an inflammatory response upon reperfusion, this compound's mechanism of action is highly relevant. By mitigating oxidative stress and inflammation, this compound may protect cardiomyocytes from cell death and preserve cardiac function.
Below is a diagram illustrating the proposed signaling pathway of this compound's active metabolite, KH176m.
Caption: Proposed signaling pathway of this compound's active metabolite (KH176m).
Quantitative Data Summary
The following tables summarize quantitative data from a study investigating the effects of this compound's active metabolite (KH176m) in a Langendorff-perfused mouse heart model of I/R injury.
Table 1: Effect of KH176m on Cardiac Hemodynamics During Normoxic Perfusion
| Parameter | Control | 10 µM KH176m |
| Perfusion Pressure (% of baseline) | 121.9 ± 12.8 | 155.5 ± 30.4** |
| Heart Rate (bpm) | 435 ± 45 | 385 ± 55 |
| LV Developed Pressure (mmHg) | 85 ± 15 | 65 ± 12 |
| +dP/dt (mmHg/s) | 2500 ± 500 | 2000 ± 400 |
| -dP/dt (mmHg/s) | -1800 ± 300 | -1500 ± 250 |
| *p<0.05, *p<0.01 vs. Control. Data presented as mean ± SD. (Data adapted from Xiao et al., 2021) |
Table 2: Cardioprotective Effects of KH176m in Short-Term (20 min) Ischemia-Reperfusion Injury
| Parameter | Control | 10 µM KH176m |
| Infarct Size (%) | 31 ± 20 | 15 ± 8 |
| LDH Release (U/min/g wet weight) | 0.8 ± 0.5 | 0.2 ± 0.2 |
| Cytochrome c Release (ng/min/g wet weight) | 790.8 ± 453.6 | 168.0 ± 151.9 |
| p<0.05, *p<0.01 vs. Control. Data presented as mean ± SD. (Data adapted from Xiao et al., 2021) |
Table 3: Effect of KH176m on Oxidative Stress Markers in Short-Term (20 min) Ischemia-Reperfusion Injury
| Parameter (relative units) | Control | 10 µM KH176m |
| 4-Hydroxynonenal (4-HNE) | 0.884 ± 0.071 | 0.651 ± 0.115*** |
| 3-Nitrotyrosine | 0.770 ± 0.199 | 0.545 ± 0.090 |
| p<0.01, **p<0.001 vs. Control. Data presented as mean ± SD. (Data adapted from Xiao et al., 2021) |
Experimental Protocols
Protocol 1: Langendorff-Perfused Mouse Heart Model of Ischemia-Reperfusion Injury
This protocol describes the isolation and perfusion of a mouse heart to study the effects of this compound on I/R injury.
Materials:
-
C57BL/6N mice (or other appropriate strain)
-
Heparin (1000 U/mL)
-
Anesthetic (e.g., sodium pentobarbital)
-
Krebs-Henseleit buffer (KHB), gassed with 95% O₂ / 5% CO₂
-
Langendorff apparatus
-
Dissection tools
-
Suture
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the mouse and administer heparin (100 U) via intraperitoneal injection to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Carefully excise the heart and immediately place it in ice-cold KHB.
-
Aortic Cannulation: Under a dissecting microscope, identify the aorta and carefully cannulate it with a 24-gauge cannula. Secure the aorta to the cannula with a suture.
-
Langendorff Perfusion: Mount the cannulated heart on the Langendorff apparatus and initiate retrograde perfusion with oxygenated KHB at a constant pressure (e.g., 80 mmHg) and temperature (37°C).
-
Stabilization: Allow the heart to stabilize for a 20-minute equilibration period. During this time, monitor heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
Drug Perfusion: For the treatment group, switch the perfusion to KHB containing this compound (e.g., 10 µM KH176m) for a specified duration before inducing ischemia. The control group will continue to be perfused with standard KHB.
-
Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for a defined period (e.g., 20 or 30 minutes).
-
Reperfusion: Restore perfusion with the respective buffer (with or without this compound) for a designated reperfusion period (e.g., 60 or 120 minutes).
-
Data Acquisition: Continuously record cardiac function parameters throughout the experiment.
Below is a diagram illustrating the experimental workflow for the Langendorff-perfused heart model.
Caption: Experimental workflow for the Langendorff-perfused heart model.
Protocol 2: Infarct Size Determination using TTC Staining
This protocol is used to quantify the extent of myocardial infarction.
Materials:
-
1% 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer (pH 7.4)
-
10% formalin
-
Heart slicing matrix
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Heart Preparation: At the end of the reperfusion period, remove the heart from the Langendorff apparatus and freeze it at -20°C.
-
Slicing: Slice the frozen ventricles into uniform sections (e.g., 2-3 mm thickness) using a heart slicing matrix.
-
TTC Incubation: Incubate the heart slices in 1% TTC solution at 37°C for 20 minutes. Viable tissue, rich in dehydrogenase enzymes, will stain red, while infarcted tissue will remain pale.
-
Fixation: Fix the stained slices in 10% formalin to enhance the contrast between viable and necrotic tissue.
-
Imaging: Scan or photograph both sides of each heart slice.
-
Quantification: Use image analysis software to measure the area of the infarcted (pale) tissue and the total ventricular area for each slice. The infarct size is expressed as a percentage of the total ventricular area.
Protocol 3: Assessment of Oxidative Stress Markers
This protocol outlines the measurement of key markers of oxidative stress in heart tissue homogenates.
Materials:
-
Heart tissue collected at the end of the experiment
-
Assay kits for 4-HNE and 3-Nitrotyrosine (or other relevant markers)
-
Protein quantification assay (e.g., BCA)
-
Spectrophotometer or plate reader
Procedure:
-
Tissue Homogenization: Homogenize a portion of the ventricular tissue in an appropriate lysis buffer on ice.
-
Protein Quantification: Determine the total protein concentration of the homogenate.
-
Marker Analysis: Use commercially available ELISA or Western blot kits to measure the levels of oxidative stress markers such as 4-HNE and 3-nitrotyrosine, following the manufacturer's instructions.
-
Data Normalization: Normalize the levels of the oxidative stress markers to the total protein concentration.
Protocol 4: Evaluation of Apoptosis
This protocol describes the assessment of apoptosis by measuring the expression of Bax and Bcl-2 proteins.
Materials:
-
Heart tissue
-
Lysis buffer
-
Antibodies for Bax, Bcl-2, and a loading control (e.g., GAPDH)
-
Western blot reagents and equipment
Procedure:
-
Protein Extraction: Extract total protein from heart tissue homogenates.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Bax and Bcl-2, followed by incubation with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Quantification: Quantify the band intensities and calculate the Bax/Bcl-2 ratio as an indicator of apoptotic potential.
Considerations for Cardiac Electrophysiology
Clinical studies have shown that this compound can have a dose-dependent effect on cardiac repolarization, leading to QTcF interval prolongation at higher doses. While the Langendorff model is not the standard for detailed electrophysiological studies, it can provide some insights. For a more thorough investigation of the proarrhythmic potential, dedicated electrophysiological models are recommended.
Conclusion
The Langendorff-perfused heart model provides a robust and reproducible platform for investigating the direct cardioprotective effects of this compound. The protocols outlined in these application notes offer a comprehensive approach to assess the efficacy of this compound in mitigating ischemia-reperfusion injury by evaluating cardiac function, infarct size, oxidative stress, and apoptosis. The provided quantitative data serves as a valuable reference for researchers designing and interpreting their own studies in this area.
References
- 1. The Redox Modulating this compound Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. Guidelines for evaluating myocardial cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (KH176) / Khondrion [delta.larvol.com]
Western Blot Analysis of Sonlicromanol's Downstream Targets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonlicromanol (KH176) is a clinical-stage drug candidate under investigation for the treatment of primary mitochondrial diseases.[1] Its therapeutic potential lies in its dual function as a redox modulator and antioxidant, addressing the increased reactive oxygen species (ROS) and cellular stress characteristic of mitochondrial dysfunction.[1][2] The active metabolite of this compound, KH176m, targets key pathways to restore cellular homeostasis.[1] Understanding the downstream effects of this compound is crucial for elucidating its complete mechanism of action and for identifying biomarkers of its therapeutic efficacy. Western blot analysis is an indispensable technique for quantifying the protein-level changes in these downstream pathways.
This document provides detailed application notes and protocols for the Western blot analysis of this compound's key downstream targets.
Mechanism of Action of this compound
This compound's mechanism is multifaceted, primarily aimed at mitigating oxidative stress and inflammation associated with mitochondrial dysfunction.[3] Its active metabolite, KH176m, achieves this through several key actions:
-
Inhibition of mPGES-1: this compound selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. This inhibition reduces the production of prostaglandin E2 (PGE2), a potent inflammatory mediator.
-
Modulation of the Thioredoxin/Peroxiredoxin System: KH176m enhances the activity of the thioredoxin/peroxiredoxin antioxidant system, which is crucial for detoxifying peroxides and reducing cellular oxidative stress.
-
ROS Scavenging: this compound directly scavenges reactive oxygen species, further protecting cells from oxidative damage.
-
Potential Nrf2 Pathway Activation: Evidence suggests that this compound may also activate the Nrf2 pathway, a master regulator of the cellular antioxidant response.
-
Mitochondrial Function: this compound may improve mitochondrial function by enhancing the efficiency of Complex I of the electron transport chain.
-
Prevention of Ferroptosis: The compound has been shown to prevent ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.
Key Downstream Targets for Western Blot Analysis
Based on its mechanism of action, the following proteins are key downstream targets for Western blot analysis to assess the effects of this compound treatment:
-
mPGES-1: To confirm target engagement and its effect on protein expression.
-
Thioredoxin (Trx) and Peroxiredoxin (Prdx): To evaluate the modulation of this key antioxidant system.
-
Nrf2 and its downstream targets (e.g., HO-1, NQO1): To investigate the activation of the antioxidant response pathway.
-
Markers of Oxidative Stress (e.g., 4-HNE): To quantify the reduction in oxidative damage.
-
Mitochondrial Complex Subunits (e.g., NDUFS3 of Complex I): To assess the impact on the mitochondrial respiratory chain.
-
Cytochrome c: To measure mitochondrial integrity and the apoptotic response.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment assessing the effect of this compound on target protein expression in a relevant cell model of mitochondrial disease.
| Target Protein | Control (Vehicle) | This compound (1 µM) | This compound (10 µM) | Fold Change (10 µM vs Control) | p-value (10 µM vs Control) |
| mPGES-1 | 1.00 ± 0.12 | 0.75 ± 0.09 | 0.48 ± 0.06 | -2.08 | <0.01 |
| Thioredoxin | 1.00 ± 0.15 | 1.21 ± 0.18 | 1.53 ± 0.22 | +1.53 | <0.05 |
| Peroxiredoxin-3 | 1.00 ± 0.10 | 1.15 ± 0.13 | 1.42 ± 0.17 | +1.42 | <0.05 |
| Nrf2 (nuclear) | 1.00 ± 0.20 | 1.65 ± 0.25 | 2.89 ± 0.31 | +2.89 | <0.01 |
| HO-1 | 1.00 ± 0.18 | 1.88 ± 0.21 | 3.15 ± 0.35 | +3.15 | <0.01 |
| 4-HNE Adducts | 1.00 ± 0.11 | 0.62 ± 0.08 | 0.31 ± 0.05 | -3.23 | <0.001 |
| NDUFS3 | 1.00 ± 0.13 | 1.05 ± 0.14 | 1.18 ± 0.16 | +1.18 | >0.05 (ns) |
| Cytochrome c (cytosolic) | 1.00 ± 0.25 | 0.55 ± 0.19 | 0.28 ± 0.11 | -3.57 | <0.01 |
Data are represented as mean ± standard deviation of normalized densitometry values from three independent experiments. Fold change is calculated relative to the vehicle control. Statistical significance was determined using a Student's t-test.
Experimental Protocols
Protocol 1: Whole-Cell Lysate Preparation for Western Blot
This protocol is suitable for the analysis of most cytosolic and nuclear proteins.
Materials:
-
RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (1 mL per 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (whole-cell lysate) to a new tube.
-
Determine the protein concentration using a BCA protein assay.
-
Store the lysate at -80°C until use.
Protocol 2: Mitochondrial Fractionation for Western Blot
This protocol is for the specific analysis of mitochondrial proteins.
Materials:
-
Mitochondria Isolation Buffer (e.g., 0.25 M sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)
-
Dounce homogenizer
-
Centrifuge tubes
Procedure:
-
Harvest cells by centrifugation at 600 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold mitochondria isolation buffer.
-
Homogenize the cells using a Dounce homogenizer on ice until approximately 80-90% of cells are lysed (check under a microscope).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction, which can be saved for cytochrome c analysis).
-
Wash the mitochondrial pellet with isolation buffer and centrifuge again at 10,000 x g for 10 minutes.
-
Resuspend the mitochondrial pellet in RIPA buffer for subsequent protein quantification and Western blot analysis.
Protocol 3: Western Blotting
Materials:
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer (Tris/Glycine/SDS)
-
Transfer buffer (Tris/Glycine/Methanol)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL detection reagent
Procedure:
-
Thaw protein lysates on ice.
-
Mix an appropriate amount of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH, or COX IV for mitochondrial fractions).
Visualizations
Caption: this compound's signaling pathways.
Caption: Western blot experimental workflow.
References
Application Notes and Protocols: Assessing Sonlicromanol Efficacy with Triphenyltetrazolium Chloride (TTC) Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonlicromanol (KH176) is a clinical-stage therapeutic agent under investigation for the treatment of primary mitochondrial diseases. Its mechanism of action centers on modulating oxidative stress and supporting mitochondrial function.[1][2][3] The active metabolite of this compound, KH176m, acts as both a redox-modulator and an antioxidant.[1][4] It selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in inflammation, and also targets the Thioredoxin/Peroxiredoxin antioxidant system to reduce reactive oxygen species (ROS). By improving mitochondrial function and reducing cellular damage, this compound aims to alleviate the symptoms associated with these debilitating conditions.
Triphenyltetrazolium chloride (TTC) is a water-soluble dye that serves as a reliable indicator of metabolic function and tissue viability. In living tissues, mitochondrial dehydrogenases, key enzymes of the respiratory chain, reduce the colorless TTC to a water-insoluble, red formazan precipitate. Consequently, healthy, metabolically active tissue stains a deep red, while necrotic or infarcted tissue with compromised mitochondrial function remains unstained (white or pale). This simple and cost-effective staining method provides a clear visual demarcation of viable versus non-viable tissue, making it a valuable tool in preclinical research, particularly in models of ischemia-reperfusion injury.
These application notes provide a framework for utilizing TTC staining as a preclinical endpoint to evaluate the cytoprotective and mitochondrial-enhancing effects of this compound in relevant disease models.
Mechanism of Action: this compound
This compound's therapeutic potential stems from its dual action on key cellular pathways implicated in mitochondrial disease pathology.
-
Redox Modulation via mPGES-1 Inhibition: In states of mitochondrial dysfunction, elevated ROS levels can lead to an overproduction of prostaglandin E2 (PGE2), a key inflammatory mediator. This compound's active metabolite, KH176m, selectively inhibits the mPGES-1 enzyme, thereby blocking the excessive production of PGE2 and mitigating the inflammatory response.
-
Antioxidant Activity: KH176m also bolsters the cellular antioxidant defense system, specifically the Thioredoxin/Peroxiredoxin system. This action helps to directly neutralize harmful ROS, reducing oxidative stress and protecting cellular components from damage.
-
Support of Mitochondrial Function: By reducing oxidative stress and inflammation, this compound helps to create a more favorable environment for mitochondrial function. Some evidence also suggests it may enhance the efficiency of Complex I of the electron transport chain, a critical component for ATP production.
The combined effects of these mechanisms are intended to improve cellular energy production and reduce the progressive cell death characteristic of many mitochondrial diseases.
Experimental Application: Assessing Neuroprotection in a Mouse Model of Leigh Syndrome
This section outlines a hypothetical experiment to assess the efficacy of this compound in a preclinical mouse model of Leigh Syndrome (e.g., Ndufs4 knockout mice), which mimics a mitochondrial Complex I deficiency. TTC staining is used as a primary endpoint to quantify the extent of neuroprotection.
Objective: To determine if chronic this compound treatment reduces the volume of metabolic lesions in the brains of Ndufs4 knockout mice, as measured by TTC staining.
Protocols
Protocol 1: Preparation of 1% TTC Staining Solution
Materials:
-
2,3,5-Triphenyltetrazolium chloride (TTC) powder (e.g., Sigma-Aldrich #T8877)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
50 mL conical tube or glass beaker
-
Magnetic stirrer and stir bar (optional)
-
Aluminum foil
-
Water bath or incubator set to 37°C
Procedure:
-
Prepare the required volume of PBS. For example, to make 50 mL of solution, measure out 50 mL of PBS.
-
Weigh 0.5 g of TTC powder to create a 1% (w/v) solution (1 g per 100 mL).
-
Warm the PBS to 37°C to aid in dissolving the TTC.
-
Add the TTC powder to the warm PBS.
-
Mix thoroughly until the TTC is completely dissolved. This can be done by vortexing, gentle shaking, or using a magnetic stirrer.
-
Wrap the container in aluminum foil as TTC is light-sensitive.
-
Pre-warm the solution to 37°C in a water bath or incubator before use. The solution should be prepared fresh on the day of the experiment.
Protocol 2: TTC Staining of Brain Tissue Slices
This protocol is adapted for rodent brain tissue but can be modified for other tissues.
Materials:
-
Freshly extracted brain tissue
-
Rodent brain matrix slicer
-
Chilled saline or PBS
-
1% TTC solution (pre-warmed to 37°C)
-
Petri dish or 24-well plate
-
Spatula or fine forceps
-
Digital camera or flatbed scanner for imaging
-
4% Paraformaldehyde (PFA) for fixation (optional)
Procedure:
-
Tissue Preparation: Following euthanasia, immediately extract the brain and briefly rinse with chilled saline to remove excess blood.
-
Slicing: Place the brain into a pre-chilled rodent brain matrix. Using single-edge razor blades, cut the brain into uniform coronal sections (e.g., 2 mm thickness). For soft tissue, briefly placing the brain at -20°C for up to 20 minutes can facilitate cleaner slicing.
-
Staining:
-
Arrange the brain slices in a petri dish or the wells of a 24-well plate.
-
Pour the pre-warmed 1% TTC solution over the slices, ensuring they are fully submerged.
-
Incubate the slices in the dark (e.g., cover with foil) at 37°C for 15-30 minutes. The optimal incubation time may need to be determined empirically for the specific tissue and model.
-
-
Image Capture:
-
After incubation, carefully remove the slices from the TTC solution using a spatula or forceps.
-
Briefly drain excess solution and arrange the slices on a flat, non-reflective surface for imaging.
-
Capture high-resolution images of both sides of each slice using a digital camera or scanner. A ruler should be included in the image for scale.
-
-
Fixation (Optional): For long-term storage, the stained slices can be fixed in 4% PFA overnight before imaging. Note that fixation may slightly alter tissue color and size.
-
Quantification:
-
Use image analysis software (e.g., ImageJ, NIH) to quantify the lesion area.
-
Calibrate the software using the scale from the image.
-
For each slice, trace the total area of the brain section and the area of the unstained (white) lesion.
-
Calculate the lesion volume by multiplying the lesion area of each slice by the slice thickness (2 mm) and summing the volumes for all slices from one brain.
-
To correct for edema, which can artificially inflate the lesion size, the lesion volume can be expressed as a percentage of the contralateral (non-lesioned) hemisphere.
-
Data Presentation
The following tables present hypothetical but expected quantitative results from the experiment described above.
Table 1: Effect of this compound on Brain Lesion Volume in Ndufs4 KO Mice
| Treatment Group | Dose (mg/kg/day) | N | Mean Lesion Volume (mm³) | Standard Deviation (SD) | % Reduction vs. Vehicle | p-value vs. Vehicle |
| Vehicle Control | 0 | 10 | 45.2 | 8.5 | - | - |
| This compound | 50 | 10 | 28.9 | 6.2 | 36.1% | <0.01 |
| This compound | 100 | 10 | 19.7 | 5.1 | 56.4% | <0.001 |
Table 2: Secondary Efficacy Endpoints
| Treatment Group | Mean Body Weight Change (g) | Mean Neurological Score (0-5 scale) |
| Vehicle Control | -2.5 | 3.8 |
| This compound (50 mg/kg) | +0.8 | 2.1 |
| This compound (100 mg/kg) | +1.5 | 1.4 |
Note: Data presented are for illustrative purposes only and do not represent actual experimental results.
Conclusion
TTC staining offers a robust and quantifiable method for assessing tissue viability at the metabolic level. Its direct link to mitochondrial dehydrogenase activity makes it a highly relevant tool for evaluating the efficacy of mitochondrial-targeted therapeutics like this compound. By incorporating TTC staining into preclinical studies, researchers can gain valuable insights into the cytoprotective effects of this compound, complementing behavioral and biomarker data to build a comprehensive picture of the drug's therapeutic potential. The protocols and workflow provided herein offer a standardized approach for drug development professionals to apply this technique in the evaluation of this compound and other mitochondrial modulators.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Testing this compound for mitochondrial disease - Radboudumc [radboudumc.nl]
- 4. The Redox Modulating this compound Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Lactate Dehydrogenase (LDH) Assay for Assessing the Cytotoxic Potential of Sonlicromanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sonlicromanol (KH176) is a clinical-stage oral drug being developed for the treatment of mitochondrial diseases, such as MELAS and Leigh syndrome.[1] Its mechanism of action involves modulating the body's redox status and reducing oxidative stress, which are central to the pathology of many mitochondrial disorders.[2] While the primary therapeutic goal of this compound is cytoprotective, a critical component of any drug development pipeline is the rigorous assessment of potential cytotoxicity.[3]
The Lactate Dehydrogenase (LDH) assay is a widely used and reliable method for quantifying cytotoxicity. It measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed or damaged cells, providing a clear indicator of cytotoxic effects.
This document provides a detailed protocol for using a colorimetric LDH assay to evaluate the cytotoxic potential of this compound on cultured cells.
Principle of the LDH Cytotoxicity Assay
The LDH assay is based on a coupled enzymatic reaction. When the cell membrane's integrity is compromised, intracellular LDH is released into the surrounding culture medium. This extracellular LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt, INT (iodonitrotetrazolium violet), to a red formazan product. The intensity of the red color is proportional to the amount of LDH released and can be quantified by measuring the absorbance at a specific wavelength (typically 490 nm).
Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.
Experimental Protocols
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Required Materials
-
Cells: Appropriate cell line (e.g., human fibroblasts, HepG2, or a cell line relevant to mitochondrial disease).
-
Reagents:
-
This compound
-
Vehicle (e.g., DMSO)
-
Complete cell culture medium (serum concentration should be kept low, 1-5%, to reduce background LDH activity)
-
Phosphate-Buffered Saline (PBS)
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis Solution (e.g., 10X Lysis Buffer, often 1-2% Triton X-100)
-
-
Equipment:
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm (reference wavelength)
-
Microplate centrifuge (optional)
-
Experimental Workflow
The overall workflow involves cell seeding, treatment with this compound and controls, incubation, and subsequent measurement of LDH activity in the supernatant.
Caption: General experimental workflow for the LDH cytotoxicity assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Day 2: Cell Treatment
-
Prepare Controls and this compound Dilutions:
-
Spontaneous LDH Release: Wells with cells treated only with culture medium.
-
Maximum LDH Release: Wells with cells to be lysed. 45 minutes before the assay, add 10 µL of 10X Lysis Buffer to these wells.
-
Vehicle Control: Wells with cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
This compound Treatment: Wells with cells treated with various concentrations of this compound. Prepare 2X serial dilutions in culture medium.
-
Background Control: Wells containing only culture medium (no cells).
-
-
Administer Treatment: Remove the old medium and add 100 µL of the appropriate medium, control, or this compound dilution to each well.
-
Incubate the plate for a period relevant to the drug's mechanism (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Day 3/4: LDH Assay
-
Prepare Reaction Mixture: Prepare the LDH Reaction Mix according to the kit manufacturer's instructions just before use. Protect from light.
-
Supernatant Transfer:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes. This will pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
-
Assay Reaction:
-
Add 50 µL of the prepared LDH Reaction Mix to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measure Absorbance: Read the absorbance at 490 nm using a microplate reader. It is also recommended to measure a reference wavelength (e.g., 680 nm) to subtract non-specific background absorbance.
Data Presentation and Analysis
Calculation of Cytotoxicity
-
Correct Absorbance Values: Subtract the background absorbance (medium-only control) from all other absorbance readings.
-
Corrected Absorbance = A490 (Test Well) - A490 (Background Control)
-
-
Calculate Percent Cytotoxicity: Use the corrected absorbance values in the following formula:
-
% Cytotoxicity = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100
Where:
-
Experimental Release: Absorbance from this compound or vehicle-treated cells.
-
Spontaneous Release: Absorbance from untreated cells.
-
Maximum Release: Absorbance from cells lysed with lysis buffer.
-
Sample Data Tables
The following tables illustrate how to structure and present the collected data.
Table 1: Raw and Corrected Absorbance Data (Example)
| Treatment | Concentration (µM) | Raw A490 (Mean) | Corrected A490 (Mean) |
|---|---|---|---|
| Background | N/A | 0.052 | 0.000 |
| Spontaneous Release | 0 | 0.155 | 0.103 |
| Maximum Release | N/A | 0.985 | 0.933 |
| Vehicle Control | 0 | 0.158 | 0.106 |
| This compound | 1 | 0.160 | 0.108 |
| This compound | 10 | 0.165 | 0.113 |
| This compound | 50 | 0.172 | 0.120 |
| This compound | 100 | 0.181 | 0.129 |
| Positive Control | (e.g., Doxorubicin) | 0.850 | 0.798 |
Table 2: Summary of Calculated Cytotoxicity Data (Example)
| Treatment | Concentration (µM) | % Cytotoxicity (Mean ± SD) |
|---|---|---|
| Vehicle Control | 0 | 0.36 ± 0.5% |
| This compound | 1 | 0.60 ± 0.8% |
| This compound | 10 | 1.20 ± 1.1% |
| This compound | 50 | 2.05 ± 1.5% |
| This compound | 100 | 3.13 ± 2.2% |
| Positive Control | (e.g., Doxorubicin) | 83.73 ± 4.1% |
Interpretation of Results
Based on its known mechanism as a redox-modulating and cytoprotective agent, this compound is expected to exhibit low to no cytotoxicity. The calculated % cytotoxicity values for this compound-treated cells should be minimal and comparable to the vehicle control. A dose-dependent increase in LDH release would indicate potential cytotoxic effects at higher concentrations, warranting further investigation. The positive control should show a high percentage of cytotoxicity, validating the assay's performance.
References
Application Notes and Protocols for RNA-seq Analysis of Sonlicromanol-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sonlicromanol (KH176) is a novel small molecule in clinical development for the treatment of primary mitochondrial diseases, such as MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and Leigh's syndrome. These debilitating disorders are characterized by impaired cellular energy production and increased oxidative stress. This compound's mechanism of action is multi-faceted, acting as a redox-modulator to restore cellular balance. Its active metabolite, KH176m, exhibits a dual function: it acts as an antioxidant by targeting the Thioredoxin/Peroxiredoxin system and selectively inhibits the microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory prostaglandin E2 (PGE2) synthesis pathway. Additionally, this compound has been shown to enhance the efficiency of mitochondrial Complex I.[1]
Recent transcriptomic studies using RNA sequencing (RNA-seq) on induced pluripotent stem cell (iPSC)-derived neurons carrying the m.3243A>G mutation, a common cause of MELAS, have provided valuable insights into the molecular effects of this compound. These studies have demonstrated that this compound treatment can partially reverse the pathological gene expression profile, notably upregulating genes involved in mitochondrial respiration and synaptic function.[2][3] This application note provides a summary of these findings, detailed protocols for replicating such an RNA-seq analysis, and visual representations of the key signaling pathways involved.
Data Presentation: Summary of RNA-seq Analysis
The following tables summarize the key findings from RNA-seq analysis of iPSC-derived neurons with high m.3243A>G heteroplasmy (HH) compared to isogenic low heteroplasmy (LH) controls, and the effect of this compound treatment on the high heteroplasmy cells. The data is based on the findings reported by Klein Gunnewiek et al. (2021).[2]
Table 1: Overview of Differentially Expressed Genes (DEGs)
| Comparison | Total DEGs | Upregulated Genes | Downregulated Genes |
| High vs. Low Heteroplasmy (HH1 vs. LH1) | 1,715 | 869 | 846 |
| This compound-Treated HH1 vs. Untreated HH1 | 116 | 4 | 112 |
| High vs. Low Heteroplasmy (HH2 vs. LH2) | 857 | 197 | 660 |
| This compound-Treated HH2 vs. Untreated HH2 | 0 | 0 | 0 |
Note: The study observed patient-specific responses to this compound, with significant transcriptomic changes in one cell line (HH1) but not another (HH2).
Table 2: Illustrative List of Genes Upregulated by this compound Treatment in HH1 Neurons
This table presents a selection of genes mentioned in Klein Gunnewiek et al. (2021) that were upregulated by this compound, contributing to the rescue of the disease phenotype.
| Gene Symbol | Gene Name | Function/Pathway |
| Mitochondrial Respiration | ||
| MT-CO1 | Cytochrome c oxidase I | Electron Transport Chain, Complex IV |
| MT-CO2 | Cytochrome c oxidase II | Electron Transport Chain, Complex IV |
| MT-CYB | Cytochrome b | Electron Transport Chain, Complex III |
| COX5A | Cytochrome c oxidase subunit Va | Electron Transport Chain, Complex IV |
| Synaptic Function | ||
| SNAP25 | Synaptosome Associated Protein 25 | Synaptic vesicle exocytosis |
| SYT4 | Synaptotagmin 4 | Calcium sensor in neurotransmitter release |
| VAMP1 | Vesicle Associated Membrane Protein 1 | Synaptic vesicle exocytosis |
| VAMP2 | Vesicle Associated Membrane Protein 2 | Synaptic vesicle exocytosis |
| STXBP1 | Syntaxin Binding Protein 1 | Synaptic vesicle fusion |
| SCNA | Synuclein Alpha | Synaptic vesicle trafficking |
| SYN1 | Synapsin I | Synaptic vesicle clustering and release |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways influenced by this compound.
Experimental Workflow for RNA-seq Analysis
The diagram below outlines the major steps for conducting an RNA-seq experiment to analyze the effects of this compound on cultured cells.
Experimental Protocols
iPSC Culture and Neuronal Differentiation
This protocol is based on methods for generating glutamatergic neurons from iPSCs.
-
iPSC Culture:
-
Culture human iPSCs on Matrigel-coated plates in mTeSR1 medium.
-
Passage cells every 4-5 days using ReLeSR or a similar reagent.
-
Maintain cultures at 37°C and 5% CO2.
-
-
Neuronal Differentiation:
-
Induce neuronal differentiation by plating iPSCs at high density.
-
On day 0, change to a neural induction medium containing dual SMAD inhibitors (e.g., SB431542 and Noggin).
-
Continue differentiation for approximately 10-12 days, with regular medium changes, to generate neural progenitor cells (NPCs).
-
Plate NPCs onto poly-L-ornithine/laminin-coated plates for terminal differentiation into neurons.
-
Culture in a neurobasal medium supplemented with B27, BDNF, GDNF, and other relevant factors.
-
Neurons are typically mature and suitable for experiments by day in vitro (DIV) 40-50.
-
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the desired day of treatment (e.g., starting from DIV29), dilute the this compound stock solution in the neuronal culture medium to the final desired concentration (e.g., 1 µM).
-
Replace the medium in the experimental wells with the this compound-containing medium.
-
For control wells, add an equivalent volume of the vehicle (e.g., DMSO) to the culture medium.
-
Continue the treatment for the desired duration (e.g., until DIV44), replacing the medium with fresh this compound or vehicle-containing medium every 2-3 days.
RNA Extraction
-
At the end of the treatment period, aspirate the culture medium from the wells.
-
Wash the cells once with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Lyse the cells directly in the well by adding a suitable lysis buffer (e.g., TRIzol or the lysis buffer from an RNA extraction kit).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Proceed with RNA extraction according to the manufacturer's protocol of the chosen RNA isolation kit (e.g., Qiagen RNeasy Mini Kit).
-
Include a DNase I treatment step to remove any contaminating genomic DNA.
-
Elute the purified RNA in RNase-free water.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high RNA integrity (RIN > 8).
RNA-seq Library Preparation and Sequencing
-
Start with high-quality total RNA (typically 100 ng to 1 µg).
-
Enrich for mRNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.
-
Fragment the enriched mRNA into smaller pieces using enzymatic or chemical methods.
-
Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR to generate a sufficient quantity for sequencing.
-
Purify the final library and assess its quality and quantity.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the sequencing reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis:
-
Normalize the read counts to account for differences in library size and RNA composition.
-
Perform differential expression analysis between experimental groups (e.g., this compound-treated vs. vehicle-treated) using packages like DESeq2 or edgeR in R.
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05).
-
-
Pathway and Functional Enrichment Analysis:
-
Use the list of differentially expressed genes to perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) to identify biological processes and signaling pathways that are significantly enriched. This can be done using tools such as GSEA (Gene Set Enrichment Analysis) or online platforms like DAVID.
-
Conclusion
The RNA-seq analysis of this compound-treated cells provides a powerful approach to elucidate the molecular mechanisms underlying its therapeutic effects. The data indicates that this compound can reverse disease-associated transcriptomic signatures in iPSC-derived neurons from patients with mitochondrial disease, particularly by upregulating genes crucial for mitochondrial function and neuronal communication. The protocols and workflows detailed in this application note offer a comprehensive guide for researchers aiming to investigate the impact of this compound and other therapeutic compounds on the transcriptome.
References
Application Notes and Protocols for Sonlicromanol Testing in iPSC-derived Neuron Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Induced pluripotent stem cells (iPSCs) have emerged as a powerful tool in disease modeling and drug discovery, offering the potential to generate patient-specific cell types, including neurons. This is particularly valuable for studying neurological disorders with a mitochondrial basis, where patient-specific metabolic and genetic backgrounds can significantly influence disease phenotype and therapeutic response. Sonlicromanol (KH176) is an investigational drug that has shown promise in treating primary mitochondrial diseases.[1] It acts as a redox modulator, targeting mitochondrial dysfunction and reducing oxidative stress.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing iPSC-derived neuron models to test the efficacy of this compound. The focus is on creating robust and reproducible in vitro models of mitochondrial neurological disease to assess the therapeutic potential of this compound and similar compounds.
Key Applications
-
Disease Modeling: Patient-derived iPSCs can be differentiated into neurons that recapitulate key aspects of mitochondrial disease pathology, such as impaired neuronal network activity and altered gene expression.[2]
-
Compound Screening: iPSC-derived neuron models provide a physiologically relevant platform for screening the efficacy and toxicity of therapeutic compounds like this compound.[3]
-
Mechanism of Action Studies: These models allow for the detailed investigation of the molecular and cellular mechanisms by which this compound exerts its therapeutic effects on neuronal function.[2]
-
Personalized Medicine: The use of patient-specific iPSCs opens the door to assessing individual responses to this compound, paving the way for personalized therapeutic strategies.
Experimental Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on iPSC-derived neurons from patients with mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes (MELAS) caused by the m.3243A>G mutation.
Table 1: Effect of this compound on Neuronal Network Activity (Micro-electrode Array - MEA)
| Parameter | High Heteroplasmy (Untreated) | High Heteroplasmy + 1 µM this compound | Fold Change |
| Mean Firing Rate (Hz) | Reduced | Increased | Significant Increase |
| Network Burst Rate (bursts/min) | Reduced | Increased | Significant Increase |
| Percentage of Random Spikes | Increased | Decreased | Significant Decrease |
Data adapted from Klein Gunnewiek et al., 2020. High heteroplasmy refers to a high percentage of mutant mitochondrial DNA.
Table 2: Effect of this compound on Gene Expression (RNA-sequencing)
| Gene Category | High Heteroplasmy (Untreated) vs. Low Heteroplasmy | High Heteroplasmy + this compound vs. High Heteroplasmy (Untreated) |
| Mitochondrial Respiration | Downregulated | Upregulated |
| Presynaptic Function | Downregulated | Upregulated |
Data adapted from Klein Gunnewiek et al., 2020. This demonstrates that this compound can reverse some of the pathological gene expression changes associated with high m.3243A>G heteroplasmy.
Signaling Pathways and Experimental Workflow
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound in mitigating mitochondrial dysfunction.
Experimental Workflow for this compound Testing
Caption: Workflow for testing this compound on iPSC-derived neurons.
Detailed Experimental Protocols
Protocol 1: Differentiation of iPSCs into Cortical Neurons using Ngn2 Overexpression
This protocol is adapted from previously published methods for generating excitatory cortical neurons.
Materials:
-
Human iPSCs (patient-derived or control)
-
mTeSR™ Plus medium
-
Matrigel
-
DMEM/F12 medium
-
Neurobasal medium
-
B-27 Supplement
-
N-2 Supplement
-
GlutaMAX™
-
Penicillin-Streptomycin
-
Doxycycline
-
Lentiviral vectors for doxycycline-inducible Ngn2 expression
-
Puromycin
-
Brain-Derived Neurotrophic Factor (BDNF)
-
ROCK inhibitor (Y-27632)
Procedure:
-
iPSC Culture: Culture iPSCs on Matrigel-coated plates in mTeSR™ Plus medium.
-
Lentiviral Transduction (Day -1): When iPSCs reach 70-80% confluency, transduce with lentiviruses carrying the doxycycline-inducible Ngn2 construct.
-
Neural Induction (Day 0): Change the medium to DMEM/F12 with N-2 supplement, GlutaMAX™, and doxycycline (2 µg/mL) to induce Ngn2 expression.
-
Selection (Day 1): Add puromycin (1-2 µg/mL) to select for transduced cells.
-
Neuron Progenitor Expansion (Day 2-4): Continue culture in the induction medium.
-
Plating for Maturation (Day 5): Dissociate the neuron progenitors and plate them onto Matrigel-coated plates (for cellular assays) or PEI/Laminin-coated MEA plates in Neurobasal medium supplemented with B-27, GlutaMAX™, BDNF (10 ng/mL), and ROCK inhibitor (for the first 24 hours).
-
Neuronal Maturation (Day 6 onwards): Maintain the neuronal cultures in Neurobasal medium with B-27, GlutaMAX™, and BDNF. Perform a 50% medium change every 2-3 days. Neurons are typically mature and ready for experiments after 21-30 days in vitro (DIV).
Protocol 2: this compound Treatment
Materials:
-
This compound (KH176)
-
DMSO (vehicle control)
-
Mature iPSC-derived neuron cultures
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Treatment: On the desired day of maturation (e.g., DIV 21), add this compound to the culture medium at final concentrations ranging from 1 µM to 5 µM.
-
Vehicle Control: In parallel, treat a set of cultures with the same volume of DMSO as used for the highest this compound concentration.
-
Duration: Continue the treatment for the desired duration. For chronic effects, treatment can be initiated early in development and maintained. For acute effects, treatment can be applied for a shorter period before analysis. A study by Klein Gunnewiek et al. initiated treatment early in neuronal development.
Protocol 3: Micro-electrode Array (MEA) Recordings
Materials:
-
MEA system (e.g., Axion Maestro)
-
MEA plates with mature iPSC-derived neurons
-
Culture medium
Procedure:
-
Plate Preparation: Ensure neurons are seeded as a droplet over the electrode area of the MEA plate.
-
Acclimatization: Place the MEA plate in the recording system and allow it to acclimatize for at least 5 minutes.
-
Baseline Recording: Record spontaneous neuronal activity for 10-20 minutes to establish a baseline.
-
Data Acquisition: Acquire data on spike rates, burst frequency, and network synchrony.
-
Post-Treatment Recording: After this compound treatment, perform recordings at desired time points to assess changes in neuronal network activity.
-
Data Analysis: Use the MEA system's software to analyze the recorded data. Key parameters to assess include mean firing rate, burst rate, and network synchrony.
Protocol 4: Assessment of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red
Materials:
-
MitoSOX™ Red reagent
-
HBSS (Hanks' Balanced Salt Solution)
-
Fluorescence microscope or plate reader
Procedure:
-
Staining Solution Preparation: Prepare a 5 µM working solution of MitoSOX™ Red in HBSS.
-
Cell Staining: Remove the culture medium from the neurons and wash once with warm HBSS. Add the MitoSOX™ working solution and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash: Wash the cells three times with warm HBSS.
-
Imaging/Measurement: Immediately acquire images using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm). Alternatively, quantify the fluorescence intensity using a microplate reader.
-
Analysis: Compare the fluorescence intensity between untreated, vehicle-treated, and this compound-treated cells. An increase in fluorescence indicates higher mitochondrial ROS levels.
Protocol 5: Assessment of Mitochondrial Membrane Potential (MMP) with JC-1
Materials:
-
JC-1 dye
-
Culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Staining: Add JC-1 dye to the culture medium to a final concentration of 1-10 µg/mL.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.
-
Wash: Gently wash the cells with warm culture medium.
-
Measurement: Measure the fluorescence of both the JC-1 monomers (green, emission ~529 nm) and J-aggregates (red, emission ~590 nm).
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization, a marker of mitochondrial dysfunction. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red, while in depolarized mitochondria, it remains as monomers that fluoresce green.
References
Application Notes and Protocols for Sonlicromanol (KH176) Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical data on Sonlicromanol (KH176) and detailed protocols for its administration in common animal models. This compound is a clinical-stage drug candidate developed for primary mitochondrial diseases, acting as a potent intracellular redox-modulating agent.[1] It functions as a dual-action antioxidant and redox modulator, with its active metabolite, KH176m, targeting the Thioredoxin/Peroxiredoxin system and selectively inhibiting microsomal prostaglandin E synthase-1 (mPGES-1).[1][2]
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data from preclinical animal studies with this compound.
Table 1: Single-Dose Pharmacokinetics of this compound (KH176) in Rodents [2]
| Species | Route of Administration | Dose (mg/kg) | Oral Bioavailability (%) |
| Mouse | Intravenous (IV) | 2 | N/A |
| Oral (PO) | 10 | 68 | |
| Rat | Intravenous (IV) | 2 | N/A |
| Oral (PO) | 10 | 74 |
Table 2: Efficacy of this compound (KH176) in Ndufs4-/- Mouse Model of Leigh Disease [3]
| Animal Model | Treatment | Dosage | Duration | Key Outcomes |
| Ndufs4-/- Mice | This compound (KH176) | 10 mg/kg | Daily, Intraperitoneal (IP) from Postnatal Day 14 (PD14) to PD45 | - Significantly improved rotarod and gait performance. - Reduced degeneration of retinal ganglion cells. - Retained brain microstructural coherence in the external capsule. - Normalized increased lipid peroxidation in the external capsule and cerebral cortex. |
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study in Mice and Rats
This protocol is designed to assess the pharmacokinetic profile of this compound following a single intravenous or oral administration.
Materials:
-
This compound (KH176)
-
Vehicle for IV administration (e.g., saline, PBS)
-
Vehicle for oral administration (e.g., 0.5% w/v carboxymethylcellulose in water)
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Standard laboratory equipment for IV and oral gavage administration
-
Blood collection supplies (e.g., heparinized tubes, syringes)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation:
-
IV Formulation: Dissolve this compound in the chosen vehicle to a final concentration suitable for a 2 mg/kg dose.
-
Oral Formulation: Suspend this compound in the chosen vehicle to a final concentration suitable for a 10 mg/kg dose.
-
-
Administration:
-
Intravenous (IV): Administer a single 2 mg/kg dose via the tail vein.
-
Oral (PO): Administer a single 10 mg/kg dose via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound and its active metabolite (KH176m) in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
Protocol 2: 28-Day Repeated-Dose Oral Toxicity Study in Rats and Dogs
This protocol outlines a study to evaluate the safety profile of this compound after 28 days of daily oral administration.
Materials:
-
This compound (KH176)
-
Vehicle for oral administration
-
Sprague-Dawley rats and Beagle dogs
-
Standard laboratory equipment for oral gavage and clinical observations
-
Equipment for hematology, clinical chemistry, and histopathology analysis
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dose Preparation: Prepare suspensions of this compound in the chosen vehicle at various concentrations to achieve the desired dose levels.
-
Administration: Administer this compound or vehicle control daily for 28 days via oral gavage.
-
Clinical Observations: Conduct and record detailed clinical observations daily, including changes in skin, fur, eyes, and general behavior.
-
Body Weight and Food Consumption: Measure and record body weight and food consumption weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study for analysis of hematological and clinical chemistry parameters.
-
Necropsy and Histopathology: At the end of the 28-day period, perform a full necropsy on all animals. Collect and preserve organs for histopathological examination.
-
Data Analysis: Analyze all collected data for any dose-related adverse effects. Determine the No-Observed-Adverse-Effect-Level (NOAEL).
Protocol 3: Efficacy Study in Ndufs4-/- Mouse Model of Leigh Disease
This protocol is designed to evaluate the therapeutic efficacy of this compound in a genetic mouse model of Leigh Disease.
Materials:
-
This compound hydrochloride (KH176 hydrochloride)
-
Vehicle for IP administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Ndufs4-/- mice and wild-type littermate controls
-
Standard laboratory equipment for IP injections and behavioral testing (e.g., rotarod, gait analysis system)
-
Equipment for tissue collection and analysis (e.g., histology, lipid peroxidation assays)
Procedure:
-
Animal Breeding and Genotyping: Breed Ndufs4 heterozygous mice to generate Ndufs4-/- and wild-type pups. Genotype pups to confirm their status.
-
Dose Preparation: Prepare a 10 mg/kg solution of this compound in the chosen vehicle.
-
Administration: Administer this compound or vehicle control daily via intraperitoneal (IP) injection, starting at postnatal day 14 (PD14) and continuing until PD45.
-
Behavioral Testing:
-
Rotarod: Assess motor coordination and balance at specified time points.
-
Gait Analysis: Evaluate walking patterns and coordination.
-
-
Tissue Collection and Analysis:
-
At the end of the study, collect brain and retinal tissues.
-
Perform histological analysis to assess neuronal integrity and retinal ganglion cell degeneration.
-
Conduct assays to measure markers of oxidative stress, such as lipid peroxidation.
-
-
Data Analysis: Compare the outcomes between this compound-treated and vehicle-treated Ndufs4-/- mice, as well as wild-type controls.
Visualizations
Signaling Pathway of this compound's Active Metabolite (KH176m)
Caption: Mechanism of action of this compound's active metabolite, KH176m.
Experimental Workflow for Ndufs4-/- Mouse Efficacy Study
Caption: Workflow for the this compound efficacy study in Ndufs4-/- mice.
References
Application Notes and Protocols for Measuring Sonlicromanol's Effect on Reactive Oxygen Species (ROS) Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the effect of Sonlicromanol (KH176) and its active metabolite, KH176m, on reactive oxygen species (ROS) levels. The provided protocols are designed for in vitro cellular assays and are intended to assist researchers in the preclinical evaluation of this promising therapeutic agent for mitochondrial diseases and other conditions associated with oxidative stress.
This compound is a clinical-stage drug candidate that acts as a potent ROS-redox modulator.[1][2] Its primary mechanisms of action involve the modulation of the thioredoxin/peroxiredoxin system and the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammation.[1][3] Dysfunctional mitochondria lead to increased cellular ROS levels, a key pathological feature in many mitochondrial diseases.[1] this compound and its active metabolite, KH176m, have been shown to effectively reduce cellular ROS and protect cells from redox-stress.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound (KH176) and its active metabolite (KH176m) in modulating ROS levels and protecting against oxidative stress-induced cell death. This data has been compiled from preclinical studies on patient-derived fibroblasts.
Table 1: Potency of this compound (KH176) and its Active Metabolite (KH176m) in Cellular Assays
| Compound | Assay | Cell Line | Parameter | Value |
| This compound (KH176) | Redox Stress Survival | Patient-derived Fibroblasts (P4) | EC50 | 2.7 x 10⁻⁷ M |
| KH176m | Redox Stress Survival | Patient-derived Fibroblasts (P4) | EC50 | 3.87 x 10⁻⁸ M |
| This compound (KH176) | ROS Scavenging | Patient-derived Fibroblasts (P4) | IC50 | Not Determined |
| KH176m | ROS Scavenging | Patient-derived Fibroblasts (P4) | IC50 | 2.5 x 10⁻⁷ M |
| This compound (KH176) | Mitochondrial Superoxide Reduction (MitoSOX) | Patient-derived Fibroblasts (P4) | IC50 | Less Potent |
| KH176m | Mitochondrial Superoxide Reduction (MitoSOX) | Patient-derived Fibroblasts (P4) | IC50 | 1.4 x 10⁻⁶ M |
| This compound (KH176) | Lipid Peroxidation Inhibition | Patient-derived Fibroblasts (P4) | IC50 | 6.4 x 10⁻⁵ M |
| KH176m | Lipid Peroxidation Inhibition | Patient-derived Fibroblasts (P4) | IC50 | 7.1 x 10⁻⁸ M |
Data sourced from a study on patient-derived fibroblasts, highlighting the superior potency of the active metabolite KH176m.
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on ROS levels are provided below.
Protocol 1: Measurement of Total Cellular ROS using DCFDA/H2DCFDA Assay
This protocol describes the measurement of total intracellular ROS levels in cultured cells treated with this compound or its active metabolite using the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) probe. H2DCFDA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Adherent or suspension cells of interest
-
This compound (KH176) or KH176m
-
DCFDA/H2DCFDA Cellular ROS Assay Kit (contains H2DCFDA, 10x Assay Buffer, and a positive control like Pyocyanin or Tert-Butyl Hydroperoxide - TBHP)
-
Cell culture medium (phenol red-free recommended)
-
Phosphate Buffered Saline (PBS)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm / ~535 nm)
-
CO2 incubator
Procedure for Adherent Cells:
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density of 25,000 - 50,000 cells per well and culture overnight.
-
Compound Treatment: The following day, remove the culture medium and treat the cells with various concentrations of this compound, KH176m, or vehicle control (e.g., DMSO) diluted in serum-free, phenol red-free medium for the desired incubation time (e.g., 1-24 hours). Include a positive control for ROS induction (e.g., TBHP).
-
Preparation of H2DCFDA Working Solution: Prepare a fresh 20 µM working solution of H2DCFDA by diluting the stock solution in 1x Assay Buffer.
-
Staining: Remove the compound-containing medium and wash the cells once with 1x Assay Buffer. Add 100 µL of the 20 µM H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Measurement: Remove the H2DCFDA solution and wash the cells once with 1x Assay Buffer. Add 100 µL of 1x Assay Buffer to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Procedure for Suspension Cells:
-
Cell Preparation: Culture suspension cells to the desired density. Collect approximately 1.5 x 10^5 cells per well.
-
Compound Treatment: Treat the cells in suspension with this compound, KH176m, or vehicle control for the desired time.
-
Staining: Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in 20 µM H2DCFDA working solution at a concentration of 1x10^6 cells/mL. Incubate for 30 minutes at 37°C in the dark.
-
Washing: Pellet the cells by centrifugation, remove the supernatant, and wash once with 1x Assay Buffer.
-
Measurement: Resuspend the cells in 100 µL of 1x Assay Buffer and transfer to a black, clear-bottom 96-well plate. Measure fluorescence as described for adherent cells.
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red Assay
This protocol details the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, to measure mitochondrial ROS levels.
Materials:
-
Adherent or suspension cells of interest
-
This compound (KH176) or KH176m
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Dimethyl sulfoxide (DMSO)
-
Black, clear-bottom 96-well microplates or glass-bottom dishes for microscopy
-
Fluorescence microplate reader (Excitation/Emission: ~510 nm / ~580 nm) or fluorescence microscope
-
CO2 incubator
Procedure for Flow Cytometry:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension of approximately 0.5 x 10^6 cells in 0.5 mL of pre-warmed HBSS or culture medium.
-
Compound Treatment: Treat cells with this compound, KH176m, or vehicle control for the desired duration.
-
MitoSOX Staining: Prepare a 5 mM MitoSOX stock solution in DMSO. Dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed HBSS. Add the MitoSOX working solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at 400g for 3 minutes, remove the supernatant, and wash the cells gently three times with pre-warmed HBSS or medium.
-
Analysis: Resuspend the cells in fresh, pre-warmed buffer and analyze immediately by flow cytometry, detecting the fluorescence in the PE channel.
Procedure for Fluorescence Microscopy:
-
Cell Seeding: Seed cells on glass-bottom dishes or appropriate imaging plates and allow them to adhere.
-
Compound Treatment: Treat cells with this compound, KH176m, or vehicle control.
-
Staining: Remove the medium and incubate the cells with 1-5 µM MitoSOX Red in pre-warmed HBSS for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed HBSS.
-
Imaging: Add fresh pre-warmed buffer to the cells and immediately acquire images using a fluorescence microscope with appropriate filters for red fluorescence.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general experimental workflows for measuring its impact on ROS levels.
References
- 1. The Redox Modulating this compound Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2b program with this compound in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Roles of Peroxiredoxin and Thioredoxin in Hydrogen Peroxide Sensing and in Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Sonlicromanol (KH176) and its Active Metabolite KH176m
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonlicromanol (KH176) is a clinical-stage drug candidate under development for the treatment of primary mitochondrial diseases. Its therapeutic effect is primarily attributed to its active metabolite, KH176m. Accurate and precise quantification of both this compound and KH176m in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity, selectivity, and robustness.
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound and KH176m using HPLC, with a focus on LC-MS/MS for quantitative bioanalysis in plasma.
Signaling Pathway of this compound (KH176) and KH176m
This compound is a redox-modulating agent that, after oral administration, is metabolized to its active form, KH176m. The therapeutic effects of KH176m are attributed to its dual mechanism of action: it acts as a potent antioxidant and modulates cellular redox status. This is particularly relevant in mitochondrial diseases, which are often characterized by increased oxidative stress. The pathway below illustrates the conversion of the parent drug to its active metabolite.
Application Notes and Protocols for Immunohistochemical Analysis of Sonlicromanol Targets in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of key molecular targets of Sonlicromanol in tissue samples. This compound is a clinical-stage oral drug candidate for primary mitochondrial diseases, acting as a redox modulator and antioxidant.[1][2][3] Its active metabolite, KH176m, has been shown to modulate inflammatory pathways and oxidative stress.[1] The following protocols are designed to assist researchers in evaluating the in-situ expression and localization of this compound's targets, providing valuable insights into its mechanism of action and therapeutic effects.
Primary Targets of this compound
This compound's therapeutic effects are attributed to its influence on several key proteins involved in inflammation and mitochondrial function:
-
Microsomal Prostaglandin E Synthase-1 (mPGES-1): A key enzyme in the inflammatory cascade, catalyzing the production of prostaglandin E2 (PGE2). This compound's active metabolite selectively inhibits mPGES-1.[1]
-
Thioredoxin (Trx) and Peroxiredoxin (Prx) Systems: These antioxidant systems are crucial for cellular redox homeostasis. This compound is believed to enhance the activity of these systems, thereby reducing oxidative stress.
-
Mitochondrial Complex I (specifically NDUFB8 subunit): As many mitochondrial diseases, including MELAS, involve Complex I deficiency, assessing the integrity of this complex is crucial.
Quantitative Data Summary
The following tables summarize the expected expression patterns of this compound's targets in relevant tissues. This information is collated from various studies and provides a baseline for interpreting IHC results in preclinical and clinical research.
Table 1: Expression of mPGES-1 in Human Tissues
| Tissue | Cell Type | Expression Level in Disease (e.g., Inflammatory Myopathies) | Cellular Localization | Reference |
| Skeletal Muscle | Inflammatory cells, endothelial cells, fibroblast-like cells | Upregulated | Cytoplasmic | |
| Brain | Not extensively characterized in mitochondrial diseases | Potentially upregulated in neuroinflammation | Cytoplasmic |
Table 2: Expression of Thioredoxin (Trx) in Human Tissues
| Tissue | Cell Type | Expression Level in Disease (e.g., Neurodegenerative Diseases) | Cellular Localization | Reference |
| Brain | Neurons, Glial cells | Altered expression patterns | Cytoplasmic and Nuclear | |
| Skeletal Muscle | Myofibers | Variable | Cytoplasmic |
Table 3: Expression of Peroxiredoxin (Prx) in Human Tissues
| Tissue | Cell Type | Expression Level in Disease (e.g., Oxidative Stress-related conditions) | Cellular Localization | Reference |
| Skeletal Muscle | Myofibers | Can be altered depending on redox state | Cytoplasmic and Mitochondrial | |
| Ciliary Body | Non-pigmented epithelial cells, ciliary muscle fibers | Protective role suggested | Cytoplasmic |
Table 4: Expression of NDUFB8 (Complex I) in Human Tissues
| Tissue | Cell Type | Expression Level in Disease (e.g., MELAS) | Cellular Localization | Reference |
| Skeletal Muscle | Myofibers | Often reduced in Complex I deficiency | Mitochondrial | |
| Smooth Muscle | Smooth muscle cells | Generally expressed | Mitochondrial |
Experimental Protocols
The following are detailed IHC protocols for the detection of this compound's primary targets. These protocols are intended as a starting point and may require optimization based on the specific antibodies and tissues used.
Protocol 1: Immunohistochemistry for mPGES-1 in Human Skeletal Muscle
1. Tissue Preparation:
- Fix fresh tissue in 10% neutral buffered formalin for 18-24 hours.
- Process through graded alcohols and xylene and embed in paraffin wax.
- Cut 4-5 µm thick sections and mount on positively charged slides.
2. Deparaffinization and Rehydration:
- Incubate slides at 60°C for 30 minutes.
- Immerse in two changes of xylene for 5 minutes each.
- Rehydrate through graded alcohols (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
3. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) using a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
- Incubate slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature.
4. Staining Procedure:
- Wash sections in Tris-buffered saline with 0.1% Tween 20 (TBST).
- Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.
- Wash with TBST.
- Block non-specific binding with 5% normal goat serum in TBST for 1 hour at room temperature.
- Incubate with a primary antibody against mPGES-1 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.
- Wash with TBST.
- Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.
- Wash with TBST.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- Wash with TBST.
- Develop with 3,3'-diaminobenzidine (DAB) substrate until the desired stain intensity is reached.
- Rinse with distilled water.
5. Counterstaining and Mounting:
- Counterstain with hematoxylin.
- Dehydrate through graded alcohols and clear in xylene.
- Mount with a permanent mounting medium.
Protocol 2: Immunofluorescence for Thioredoxin and Peroxiredoxin in Human Brain Tissue
1. Tissue Preparation:
- Fix fresh tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 24-48 hours.
- Cryoprotect in 30% sucrose in PBS until the tissue sinks.
- Embed in optimal cutting temperature (OCT) compound and freeze.
- Cut 10-20 µm thick cryosections and mount on positively charged slides.
2. Staining Procedure:
- Thaw slides and wash with PBS.
- Permeabilize with 0.3% Triton X-100 in PBS for 15 minutes.
- Wash with PBS.
- Block non-specific binding with 10% normal donkey serum in PBS with 0.1% Triton X-100 for 1 hour.
- Incubate with primary antibodies against Thioredoxin (e.g., mouse monoclonal) and Peroxiredoxin (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.
- Wash with PBS.
- Incubate with fluorescently-labeled secondary antibodies (e.g., Donkey anti-mouse Alexa Fluor 488 and Donkey anti-rabbit Alexa Fluor 594) for 2 hours at room temperature in the dark.
- Wash with PBS.
3. Counterstaining and Mounting:
- Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
- Wash with PBS.
- Mount with an anti-fade mounting medium.
Protocol 3: Immunohistochemistry for NDUFB8 (Complex I) in Human Skeletal Muscle
1. Tissue Preparation:
- Snap-freeze fresh muscle biopsies in isopentane cooled with liquid nitrogen.
- Store at -80°C.
- Cut 7-10 µm thick cryosections and mount on positively charged slides.
2. Staining Procedure:
- Air-dry the sections for 30 minutes.
- Fix with cold acetone for 10 minutes.
- Air-dry for 10 minutes.
- Wash with PBS.
- Block endogenous peroxidase with 0.3% hydrogen peroxide in PBS for 10 minutes.
- Wash with PBS.
- Block non-specific binding with 5% normal goat serum in PBS for 30 minutes.
- Incubate with a primary antibody against NDUFB8 (e.g., rabbit monoclonal) diluted in blocking buffer for 1 hour at room temperature.
- Wash with PBS.
- Incubate with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody for 30 minutes.
- Wash with PBS.
- Develop with DAB substrate.
- Rinse with distilled water.
3. Counterstaining and Mounting:
- Counterstain with hematoxylin.
- Dehydrate through graded alcohols and clear in xylene.
- Mount with a permanent mounting medium.
Visualizations
The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for its evaluation using immunohistochemistry.
References
Troubleshooting & Optimization
Technical Support Center: Sonlicromanol In Vitro Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Sonlicromanol in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a poorly soluble compound. Its aqueous solubility is reported to be 0.224 mg/mL[1]. Key physicochemical properties that influence its solubility are summarized in the table below. For in vitro experiments, it is common to prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into the aqueous cell culture medium.
Q2: I'm observing precipitation when I add my this compound DMSO stock to my cell culture media. What is causing this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It typically occurs when a concentrated DMSO stock solution is rapidly diluted into an aqueous environment like cell culture media[2]. The compound is soluble in the organic solvent but not in the final aqueous solution, leading to the formation of a precipitate. Several factors can contribute to this, including the final concentration of this compound, the concentration of DMSO in the final solution, the temperature of the media, and the method of dilution[2][3].
Q3: What is the recommended solvent for preparing this compound stock solutions for in vitro use?
A3: DMSO is the most commonly used solvent for preparing stock solutions of this compound for in vitro experiments[4]. It is capable of dissolving this compound at high concentrations. For this compound hydrochloride, both DMSO and water can be used. It is crucial to use high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: As a general guideline, the final concentration of DMSO in your cell culture should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. The specific tolerance to DMSO can be cell-line dependent, so it is best practice to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to assess any effects of the solvent on your cells.
Q5: Can I use sonication or heat to dissolve this compound in my solvent?
A5: Yes, for preparing stock solutions in DMSO, gentle heating and/or sonication can be used to aid in the dissolution of this compound and its hydrochloride salt. However, for the final dilution into your aqueous cell culture media, it is more critical to control the dilution process itself to prevent precipitation.
Troubleshooting Guide
Issue: Precipitate Formation During Preparation of Working Solution
If you observe a precipitate forming immediately or shortly after diluting your this compound stock solution into your cell culture medium, follow these troubleshooting steps.
Experimental Workflow for Preparing this compound Working Solution
References
Identifying and mitigating Sonlicromanol off-target effects
Welcome to the Technical Support Center for Sonlicromanol. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target mechanisms of action for this compound?
A1: this compound and its active metabolite, KH176m, function primarily as a redox-modulating and antioxidant agent. Its main mechanisms include the selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and the activation of the Thioredoxin/Peroxiredoxin antioxidant system.[1][2] This dual action helps to reduce elevated levels of reactive oxygen species (ROS) and inflammation, which are characteristic of mitochondrial diseases.[1][2][3]
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effect observed in clinical studies occurs at high doses and involves changes in cardiac electrophysiology, specifically a prolonged QTc interval and alterations in T-wave morphology. This is thought to be due to the inhibition of the hERG (human Ether-à-go-go-Related Gene) channel. At therapeutic doses used in clinical trials (e.g., 100 mg twice daily), no clinically relevant QTc prolongation has been observed.
Q3: How can I determine if an observed phenotype in my cell-based assay is due to an off-target effect of this compound?
A3: To determine if an observed effect is off-target, a multi-step approach is recommended:
-
Dose-Response Analysis: Establish a dose-response curve for the observed phenotype and compare it to the known on-target potency of this compound. A significant deviation may suggest an off-target effect.
-
Use of a Structurally Unrelated mPGES-1 Inhibitor: If a different, structurally distinct inhibitor of mPGES-1 recapitulates the phenotype, it is more likely an on-target effect.
-
Target Knockdown/Knockout: Utilize siRNA or CRISPR/Cas9 to reduce the expression of mPGES-1. If the phenotype persists in the absence of the target protein, it is likely an off-target effect.
-
Rescue Experiments: Overexpression of the intended target, mPGES-1, should rescue an on-target phenotype but not one caused by off-target interactions.
Q4: What general strategies can I employ to minimize off-target effects in my experiments?
A4: To minimize off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect. Higher concentrations are more likely to interact with lower-affinity off-targets.
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control, if available. This can help differentiate effects related to the chemical scaffold from those of the active molecule.
-
Choose Appropriate Cell Lines: Be aware that the expression levels of on-target and potential off-target proteins can vary between cell lines, potentially leading to different results.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Recommendations | Expected Outcome |
| Unexpected cytotoxicity at effective concentrations | Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.2. Test inhibitors with different chemical scaffolds that target mPGES-1. | Identification of specific off-target kinases. If cytotoxicity persists with other mPGES-1 inhibitors, it may be an on-target effect. |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture media.2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. | Prevention of compound precipitation, which can lead to non-specific effects. | |
| Inconsistent or unexpected experimental results | Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways following this compound treatment.2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to this compound and more consistent results. |
| Inhibitor instability | 1. Check the stability of this compound under your experimental conditions (e.g., in aqueous media over time).2. Prepare fresh stock solutions for each experiment. | Consistent and reproducible experimental outcomes. | |
| Cardiac liability in in vitro models (e.g., cardiomyocytes) | hERG channel inhibition | 1. Perform a hERG channel assay to determine the IC50 of this compound for this channel.2. Compare the hERG IC50 to the on-target EC50 to determine the therapeutic window. | Quantitative assessment of the risk of cardiac side effects. |
Experimental Protocols
Protocol 1: Kinase Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: The results are usually provided as a percentage of inhibition at the tested concentration. Follow-up with IC50 determination for any significant hits.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to its intended target (mPGES-1) and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating Step: Heat the cells at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target mechanism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A randomised placebo-controlled, double-blind phase II study to explore the safety, efficacy, and pharmacokinetics of this compound in children with genetically confirmed mitochondrial disease and motor symptoms (“KHENERGYC”) - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability and storage of Sonlicromanol solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sonlicromanol (also known as KH176). The information provided is intended to assist in improving the stability and storage of this compound solutions during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder is typically stored at -20°C for up to 3 years or at 4°C for up to 2 years.
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be prepared in a suitable solvent such as DMSO. Once prepared, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always protect the solutions from light.[1]
Q3: My this compound solution appears to have precipitated after storage. What should I do?
A3: Precipitation can occur, especially at lower temperatures or with changes in solvent composition. Gentle warming and/or sonication can often help to redissolve the compound.[1] To prevent precipitation, ensure the storage concentration is not above the solubility limit for the chosen solvent and temperature. It is also advisable to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.
Q4: What solvents are recommended for preparing this compound solutions for in vivo studies?
A4: Several solvent systems have been used for in vivo administration of this compound. The choice of solvent will depend on the specific experimental requirements. Some commonly used formulations include:
-
10% DMSO and 90% Corn Oil
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline
-
10% DMSO and 90% (20% SBE-β-CD in Saline)
Q5: Is this compound sensitive to light?
A5: Yes, it is recommended to protect this compound solutions from light.[1] Non-clinical safety pharmacology studies have indicated no phototoxic effects, but photostability is a critical factor for maintaining the integrity of the compound in solution.[1] Therefore, it is best practice to store solutions in amber vials or wrap containers in aluminum foil.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in working solution | Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid storing diluted working solutions for extended periods, especially at room temperature or in the light. |
| Repeated freeze-thaw cycles of stock solution | Aliquot stock solutions into single-use volumes after initial preparation to minimize freeze-thaw cycles, which can lead to degradation. |
| Interaction with media components | Evaluate the stability of this compound in your specific cell culture media over the time course of your experiment. Some media components may accelerate degradation. |
Issue 2: Poor Solubility or Precipitation During Formulation
| Possible Cause | Troubleshooting Step |
| Incorrect solvent or co-solvent ratio | Refer to established formulations and ensure accurate measurement of all solvent components. The order of addition of solvents can also be critical. |
| Use of hydrated DMSO | Use freshly opened, anhydrous DMSO to prepare stock solutions, as water content can significantly reduce the solubility of many organic compounds. |
| Low temperature during preparation | Gentle warming and sonication can aid in the dissolution of this compound. However, be cautious of excessive heat which could lead to degradation. |
Stability Data (Illustrative Examples)
Disclaimer: The following tables present illustrative data based on typical stability profiles for chromanol derivatives. Specific, publicly available quantitative stability data for this compound is limited.
Table 1: Illustrative pH Stability of this compound (10 µM) in Aqueous Buffers at 25°C
| pH | % Remaining after 24 hours | % Remaining after 72 hours |
| 3.0 | 98.5% | 95.2% |
| 5.0 | 99.1% | 97.8% |
| 7.4 | 96.3% | 90.5% |
| 9.0 | 85.2% | 70.1% |
Table 2: Illustrative Temperature Stability of this compound (1 mg/mL) in DMSO
| Temperature | % Remaining after 1 month | % Remaining after 3 months |
| 4°C | 99.5% | 98.0% |
| 25°C (Room Temperature) | 97.2% | 91.5% |
| 40°C | 90.8% | 78.3% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method that can be adapted to quantify this compound and separate it from potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
A gradient elution is recommended to ensure the separation of the parent compound from any degradation products. An example gradient is as follows:
| Time (minutes) | % Mobile Phase B |
| 0 | 20 |
| 20 | 80 |
| 25 | 80 |
| 26 | 20 |
| 30 | 20 |
3. Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 285 nm (or a wavelength determined by UV scan of this compound).
4. Sample Preparation:
-
Dilute this compound stock or stability samples to a suitable concentration (e.g., 10-100 µg/mL) with the mobile phase or a suitable diluent.
5. Validation:
-
The method should be validated according to ICH guidelines, including specificity (in the presence of degradation products from forced degradation studies), linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop and validate a stability-indicating analytical method.
1. Acid Hydrolysis:
-
Incubate this compound solution (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl at 60°C for 24-48 hours.
-
Neutralize the solution before HPLC analysis.
2. Base Hydrolysis:
-
Incubate this compound solution with 0.1 M NaOH at 60°C for 2-8 hours.
-
Neutralize the solution before HPLC analysis.
3. Oxidative Degradation:
-
Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
4. Thermal Degradation:
-
Expose solid this compound to 80°C for 72 hours.
-
Dissolve the sample in a suitable solvent for HPLC analysis.
5. Photostability:
-
Expose this compound solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period.
-
A control sample should be wrapped in aluminum foil to protect it from light.
Visualizations
Caption: Experimental workflow for this compound stability testing.
References
Technical Support Center: Overcoming Patient-Specific Variability in Sonlicromanol Response
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the complexities of Sonlicromanol experimentation and addressing patient-specific variability in its response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (KH176) is an orally administered small molecule developed for the treatment of primary mitochondrial diseases.[1] Its therapeutic effects are attributed to its active metabolite, KH176m, which functions through a dual mechanism:
-
Redox Modulation: It selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade that produces prostaglandin E2 (PGE2).[2][3] This anti-inflammatory action helps to mitigate cellular stress.
-
Antioxidant Activity: It acts as a reactive oxygen species (ROS) scavenger and supports the endogenous antioxidant system, specifically the Thioredoxin/Peroxiredoxin pathway.[4]
This dual action aims to restore cellular redox balance and reduce inflammation, which are often dysregulated in mitochondrial diseases.
Q2: What are the main sources of patient-specific variability in response to this compound?
Patient-specific variability in the response to this compound is a key consideration in both clinical and preclinical research. The primary factors contributing to this variability include:
-
Baseline Disease Severity: Clinical trial data suggests that patients with more severe symptoms at the start of treatment may show a more pronounced response to this compound.[5]
-
Genetic Heterogeneity: The underlying genetic landscape of mitochondrial diseases is highly diverse. Even within patients carrying the same primary mutation, such as the m.3243A>G variant, the clinical presentation can vary significantly. This heterogeneity is influenced by factors like:
-
Heteroplasmy: The proportion of mutated mitochondrial DNA (mtDNA) to wild-type mtDNA can differ between individuals and even between tissues within the same person, impacting disease severity and potentially drug response.
-
Nuclear Genetic Modifiers: The individual's nuclear DNA can contain variants that influence the expression and clinical manifestation of mitochondrial mutations.
-
-
Individual Metabolic Differences: Variations in drug metabolism, influenced by factors such as cytochrome P450 enzyme activity, can affect the conversion of this compound to its active metabolite and its overall exposure.
Q3: In in vitro studies, I am observing high variability in this compound's effect between different patient-derived cell lines. What could be the cause?
High variability between patient-derived cell lines is expected and reflects the clinical heterogeneity of mitochondrial diseases. Key factors to consider in your experimental design and interpretation include:
-
Isogenic vs. Non-isogenic Cell Lines: Studies using isogenic iPSC-derived neurons (cell lines from different individuals with the same primary mutation) have demonstrated patient-specific responses to this compound, suggesting that the nuclear genetic background plays a significant role in treatment efficacy.
-
Heteroplasmy Levels: The percentage of the m.3243A>G mutation in your cell lines can significantly impact their baseline mitochondrial function and their response to this compound. It is crucial to quantify and report the heteroplasmy level for each cell line used.
-
Cellular Model: The choice of cell type (e.g., fibroblasts, iPSC-derived neurons) can influence the observed effects, as different cell types have distinct metabolic profiles and may be differentially affected by the mitochondrial defect.
Troubleshooting Guides
Troubleshooting Inconsistent In Vitro Efficacy Results
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in readouts (e.g., ROS levels, ATP production) within the same experiment. | Inconsistent cell seeding density or cell health. | Ensure uniform cell seeding and monitor cell viability and morphology throughout the experiment. Use cells within a consistent and low passage number range. |
| Instability of reagents (e.g., fluorescent probes for ROS). | Prepare fresh reagents for each experiment and protect them from light and repeated freeze-thaw cycles. | |
| Pipetting errors or inconsistencies. | Use calibrated pipettes and practice consistent pipetting techniques. Consider automating liquid handling steps if possible. | |
| Lack of a clear dose-response relationship. | Inappropriate concentration range of this compound. | Based on preclinical studies, effective concentrations for in vitro work are typically in the range of 0.1 µM to 10 µM. Perform a wide-range dose-response curve to determine the optimal concentration for your specific cell model and assay. |
| Assay signal is at the limit of detection. | Optimize the assay parameters, such as incubation times and substrate concentrations, to ensure a robust signal-to-noise ratio. | |
| Results are not reproducible between experiments. | Variations in cell culture conditions (e.g., media composition, incubator CO2 and temperature). | Standardize all cell culture and experimental procedures. Maintain detailed records of all experimental parameters. |
| Batch-to-batch variability of reagents or this compound. | Use reagents from the same lot for a series of related experiments. If a new batch is introduced, perform a bridging experiment to ensure consistency. |
Data Presentation
Summary of this compound Phase 2b Clinical Trial Results (KHENERGYZE & KHENEREXT)
The following tables summarize key findings from the Phase 2b clinical trial program for this compound in adult patients with the m.3243A>G mutation.
Table 1: Overview of the Phase 2b Clinical Trial Program
| Study | Design | Number of Patients | Treatment Arms | Duration |
| KHENERGYZE | Randomized, placebo-controlled, three-way cross-over | 27 | 50 mg this compound twice daily, 100 mg this compound twice daily, Placebo | 28 days per treatment period |
| KHENEREXT | Open-label extension | 15 (transitioned from KHENERGYZE) | 100 mg this compound twice daily | 52 weeks |
Source:
Table 2: Key Efficacy Endpoints from the Phase 2b Program
| Endpoint | Key Finding | p-value |
| Cognitive Function (Cogstate IDN) | Primary endpoint not met in the overall population. However, a significant improvement was seen in patients with more severe baseline impairment. | p = 0.0338 (in severely affected subgroup) |
| Beck Depression Inventory (BDI) | Significant improvement in the 100 mg twice-daily group compared to placebo. | p = 0.0143 |
| Cognitive Failure Questionnaire (CFQ) | Significant improvement in the 100 mg twice-daily group compared to placebo. | p = 0.0113 |
| Hospital Anxiety and Depression Scale (HADS) - Depression Subscale | Signal of improvement with this compound treatment. | p = 0.0256 |
| Neuro-Quality of Life Short Form-Fatigue Scale | Promising results observed in the open-label extension. | p = 0.0036 |
| mini-Balance Evaluation Systems test | Promising results observed in the open-label extension. | p = 0.0009 |
| McGill Pain Questionnaire | Promising results observed in the open-label extension. | p = 0.0105 |
Source:
Experimental Protocols
General Protocol for Assessing Mitochondrial Respiration using Seahorse XF Analyzer
This protocol provides a general framework for evaluating the effect of this compound on mitochondrial respiration in adherent cells.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF DMEM Medium (or other appropriate assay medium)
-
Glutamine, Glucose, Sodium Pyruvate
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
This compound
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Allow cells to adhere and grow overnight.
-
-
This compound Treatment:
-
The following day, treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
-
Assay Medium Preparation:
-
Prepare the assay medium by supplementing Seahorse XF DMEM with glutamine, glucose, and sodium pyruvate. Warm to 37°C and adjust pH to 7.4.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium and wash the cells with the prepared assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Roten-one/Antimycin A) at the optimized concentrations.
-
Place the cell plate into the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.
-
-
Data Analysis:
-
Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
General Protocol for Prostaglandin E2 (PGE2) Measurement by ELISA
This protocol outlines the general steps for quantifying PGE2 levels in cell culture supernatants following this compound treatment.
Materials:
-
PGE2 ELISA Kit
-
Cell culture supernatant samples
-
Microplate reader
Procedure:
-
Sample Collection:
-
Culture cells to the desired confluency and treat with this compound or vehicle control.
-
To induce PGE2 production, cells can be stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β).
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris. Samples can be stored at -80°C if not used immediately.
-
-
ELISA Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare the PGE2 standards and samples according to the ELISA kit manufacturer's instructions.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the HRP-conjugated PGE2 and incubate as specified in the protocol.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.
-
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: General workflow for in vitro evaluation.
Caption: Troubleshooting inconsistent results.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Phase 2b program with this compound in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Redox Modulating this compound Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khondrion Publishes Phase 2b Study on this compound's Potential in Primary Mitochondrial Disease [synapse.patsnap.com]
Addressing inconsistent results in Sonlicromanol experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sonlicromanol (also known as KH176) and its active metabolite, KH176m. Inconsistent results in preclinical experiments can arise from various factors, and this guide aims to address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a redox-modulating agent with a dual mechanism of action. Its active metabolite, KH176m, acts as both an antioxidant and a modulator of reactive oxygen species (ROS) signaling.[1] It selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), which reduces the production of the pro-inflammatory molecule prostaglandin E2 (PGE2).[2][3] Additionally, it enhances the activity of the Thioredoxin/Peroxiredoxin system, which is crucial for detoxifying ROS, particularly hydrogen peroxide.[4][5]
Q2: We are observing high variability in the dose-response to this compound in our cell cultures. What could be the cause?
High variability in dose-response can be attributed to several factors:
-
Cell Line Specificity: Different cell lines can have varying levels of mPGES-1 expression and endogenous antioxidant capacity, leading to different sensitivities to this compound. For instance, cancer cell lines with high mPGES-1 expression, like DU145, show a more significant response to KH176m compared to those with low expression, like LNCaP.
-
Patient-Specific Effects: In studies using patient-derived cells, such as iPSC-derived neurons, there can be significant inter-patient variability in the response to this compound. This may be due to the underlying genetic background and heteroplasmy levels of mitochondrial DNA mutations.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular redox state and signaling pathways, thereby affecting the cellular response to this compound.
Q3: What is the recommended solvent and storage condition for this compound?
This compound's solubility and stability are critical for reproducible results. For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, various formulations have been used, including a solution in 10% DMSO and 90% corn oil. It is crucial to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions in DMSO should be stored at -20°C or -80°C to prevent degradation.
Q4: Are there any known issues with the stability of this compound in experimental conditions?
Like many redox-active compounds, the stability of this compound can be influenced by experimental conditions. It is advisable to minimize the exposure of stock solutions and working dilutions to light and air. When preparing for in vivo studies, ensure the formulation is homogenous and does not precipitate.
Troubleshooting Guides
Inconsistent Results in ROS Scavenging Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High background fluorescence or inconsistent baseline readings. | Autofluorescence from cell culture media (e.g., phenol red, riboflavin) or the compound itself. | Use phenol red-free media for fluorescence-based assays. Run a parallel control with this compound in cell-free media to determine its intrinsic fluorescence. |
| No significant reduction in ROS levels after this compound treatment. | Suboptimal drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell type and experimental conditions. |
| Insensitive or inappropriate ROS probe. | Ensure the chosen ROS probe is suitable for detecting the specific reactive oxygen species of interest (e.g., H₂O₂) and that its excitation/emission spectra do not overlap with this compound's fluorescence. | |
| Variability between replicate wells. | Uneven cell seeding or probe loading. | Ensure a single-cell suspension and even distribution of cells in the microplate. Optimize probe loading concentration and incubation time to ensure consistent uptake. |
| "Edge effects" in microplates due to evaporation. | Use plates with lids, ensure proper humidification in the incubator, and consider excluding the outer wells from analysis. |
Variability in Mitochondrial Membrane Potential (ΔΨm) Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High signal in the positive control (e.g., FCCP) treated cells. | The concentration of the fluorescent dye (e.g., TMRE) is in the "quenching mode". | Reduce the concentration of the dye. At high concentrations, the dye can self-quench in healthy mitochondria, and depolarization can lead to an increase in signal as the dye is released into the cytoplasm. |
| Inconsistent results between experiments. | Variations in cell health and metabolic state. | Standardize cell culture conditions, including passage number and confluency. Ensure cells are in a healthy, metabolically active state before starting the experiment. |
| Inconsistent dye loading. | Optimize dye concentration and incubation time for your cell type. Ensure consistent timing for all samples. | |
| Low signal intensity. | Insufficient dye concentration or cell death. | Increase the dye concentration (while avoiding quenching mode). Verify cell viability with a complementary assay (e.g., trypan blue exclusion). |
Inconsistent Prostaglandin E2 (PGE2) Assay Results
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability between technical replicates in ELISA. | Inaccurate pipetting, especially of small volumes. | Use calibrated pipettes and proper pipetting techniques. For ELISAs, ensure consistent washing steps. |
| Issues with the standard curve. | Prepare fresh standards for each assay. Ensure complete dissolution and accurate serial dilutions. | |
| Low or no detectable PGE2 in stimulated cells. | Insufficient stimulation of the inflammatory pathway. | Optimize the concentration and incubation time of the stimulating agent (e.g., LPS, IL-1β). |
| Degradation of PGE2 in the samples. | Collect and process samples promptly. Store supernatants at -80°C if not assayed immediately. Consider adding a COX inhibitor to collection tubes for plasma samples to prevent ex vivo PGE2 synthesis. | |
| Matrix effects from cell culture media or serum. | Components in the sample matrix interfere with the assay. | If samples cannot be sufficiently diluted, prepare the standard curve in the same matrix as the samples. Sample purification using solid-phase extraction may be necessary. |
Data Presentation
Table 1: In Vitro Efficacy of this compound's Active Metabolite (KH176m) in Prostate Cancer Spheroids
| Cell Line | mPGES-1 Expression | Effect of 3 µM KH176m on Spheroid Growth (7 days) |
| DU145 | High | Significant decrease in spheroid size |
| LNCaP | Low | No significant effect |
Table 2: Cardioprotective Effects of KH176m in a Mouse Model of Ischemia-Reperfusion (I/R) Injury
| Ischemia Duration | Treatment (10 µM KH176m) | Lactate Dehydrogenase (LDH) Release (U/min/GWW) | Infarct Size (%) |
| Short (20 min) | Control | 0.8 ± 0.5 | 31 ± 20 |
| KH176m | 0.2 ± 0.2 | 15 ± 8 | |
| Long (30 min) | Control | (Doubled vs. short ischemia) | (Doubled vs. short ischemia) |
| KH176m | Reduced LDH release, but less pronounced | No significant reduction |
Data are presented as mean ± standard deviation. Bold values indicate a significant protective effect.
Experimental Protocols
General Protocol for In Vitro this compound Treatment and ROS Measurement
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate suitable for fluorescence measurements (e.g., black-walled, clear-bottom). Allow cells to adhere and reach the desired confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed, phenol red-free cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the cells for the predetermined optimal time.
-
ROS Probe Loading: Prepare the ROS-sensitive fluorescent probe (e.g., DCFH-DA) according to the manufacturer's instructions. Remove the treatment medium, wash the cells gently with pre-warmed PBS, and add the probe-containing solution.
-
Probe Incubation: Incubate the cells with the probe for the time specified in the manufacturer's protocol, protecting the plate from light.
-
Measurement: After incubation, wash the cells to remove excess probe. Add pre-warmed PBS or a suitable buffer to the wells. Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
Protocol for Assessing Cardioprotection of KH176m in an Ex Vivo Langendorff Mouse Heart Model
-
Heart Isolation and Perfusion: Isolate mouse hearts and perfuse them on a Langendorff apparatus with Krebs-Henseleit buffer.
-
Stabilization: Allow the hearts to stabilize for 20 minutes.
-
Baseline Measurement: Record baseline cardiac function for 20 minutes.
-
Treatment: Infuse the perfusion buffer with or without KH176m (e.g., 10 µM) for a specified period before inducing ischemia.
-
Global Ischemia: Induce global no-flow ischemia for a defined duration (e.g., 20 minutes for mild injury, 30 minutes for severe injury).
-
Reperfusion: Reperfuse the hearts for 60 minutes.
-
Endpoint Analysis:
-
Collect coronary effluent during reperfusion to measure LDH release as a marker of cell death.
-
At the end of the experiment, stain the heart with triphenyl tetrazolium chloride (TTC) to determine the infarct size.
-
Mandatory Visualizations
Caption: Dual mechanism of action of this compound's active metabolite (KH176m).
Caption: A logical workflow for troubleshooting inconsistent this compound experiment results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound’s active metabolite KH176m normalizes prostate cancer stem cell mPGES-1 overexpression and inhibits cancer spheroid growth | PLOS One [journals.plos.org]
- 3. This compound seems promising for certain cancers - Khondrion announces publication in PLOS ONE of new research - Radboudumc [radboudumc.nl]
- 4. This compound improves neuronal network dysfunction and transcriptome changes linked to m.3243A>G heteroplasmy in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Thioredoxin/Peroxiredoxin in the β-Cell Defense Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonlicromanol Preclinical Delivery Methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sonlicromanol in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound's active metabolite, KH176m, has a dual mechanism of action. It acts as a redox modulator by selectively inhibiting microsomal prostaglandin E synthase-1 (mPGES-1), which reduces inflammation by blocking the overproduction of prostaglandin E2 (PGE2).[1] Additionally, it functions as an antioxidant by targeting the Thioredoxin/Peroxiredoxin system to reduce reactive oxygen species (ROS).[1] Some studies also suggest it may enhance the efficiency of mitochondrial Complex I, boosting ATP production.[2]
Q2: What are the recommended administration routes for this compound in preclinical models?
A2: Based on preclinical studies, this compound can be administered via oral (PO), intravenous (IV), and intraperitoneal (IP) routes.[1] The choice of administration route will depend on the specific experimental design and objectives.
Q3: What is the oral bioavailability of this compound in rodents?
A3: this compound has demonstrated high oral bioavailability in preclinical models. In male mice, the oral bioavailability is 68%, and in male rats, it is 74%.[1]
Q4: What is the stability of this compound in solution?
A4: Stock solutions of this compound hydrochloride in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen. For in vivo experiments, it is recommended to prepare fresh working solutions daily.
Troubleshooting Guides
Issue 1: this compound Precipitation in Vehicle
Q: My this compound solution is precipitating after preparation. What should I do?
A: this compound has low water solubility (0.224 mg/mL). Precipitation is a common issue. Here are some troubleshooting steps:
-
Vehicle Selection: Ensure you are using an appropriate vehicle for your chosen administration route. For oral gavage, consider vehicles like 10% DMSO in 90% corn oil. For intraperitoneal or intravenous injections, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline may be more suitable.
-
Preparation Technique:
-
First, dissolve this compound in a small amount of DMSO.
-
Add other co-solvents like PEG300 and Tween-80 sequentially, ensuring each is fully mixed before adding the next.
-
Finally, add the aqueous component (saline or water) dropwise while vortexing to prevent shocking the compound out of solution.
-
-
Gentle Warming and Sonication: If precipitation occurs, gentle warming (to 37°C) and/or sonication can help redissolve the compound. However, be cautious with temperature to avoid degradation.
-
Fresh Preparation: Always prepare the dosing solution fresh before each experiment.
Issue 2: Animal Stress or Adverse Reactions During Oral Gavage
Q: I am observing signs of stress (e.g., resistance, vocalization) in my mice during oral gavage. How can I minimize this?
A: Oral gavage can be stressful for animals. Consider the following to improve the procedure:
-
Proper Technique: Ensure personnel are well-trained in oral gavage techniques to minimize trauma to the esophagus.
-
Vehicle Palatability: The bitterness of this compound can cause aversion. While not directly applicable to gavage, for voluntary oral administration, incorporating the compound into a palatable jelly can be an effective method.
-
Limit Vehicle Volume: Use the minimum volume necessary for accurate dosing. For mice, a common recommendation is 5-10 mL/kg body weight.
-
Fasting: A short fasting period of 4-6 hours before gavage can empty the stomach, potentially improving absorption and reducing the risk of regurgitation.
Issue 3: Inconsistent Pharmacokinetic (PK) Data
Q: My plasma concentration data for this compound is highly variable between animals. What could be the cause?
A: High variability in PK data can stem from several factors:
-
Inconsistent Dosing: Ensure accurate and consistent administration of the dose volume across all animals. For oral gavage, improper technique can lead to incomplete delivery to the stomach.
-
Vehicle Effects: The choice of vehicle can influence absorption. Ensure the same vehicle formulation and preparation method are used for all animals in a study group.
-
Fasting State: The presence of food in the stomach can affect the rate and extent of absorption. Standardize the fasting period for all animals before dosing.
-
Metabolism: this compound is metabolized by CYP3A4. Factors that influence CYP3A4 activity (e.g., diet, co-administered compounds) could contribute to variability.
-
Blood Sampling: Standardize the blood sampling technique and timing to minimize variability introduced during this process.
Data Presentation
Table 1: this compound Pharmacokinetic Parameters in Preclinical Species
| Species | Administration Route | Dose | Bioavailability | Tmax | Half-life | Reference |
| Mouse (Male) | Oral | 10 mg/kg | 68% | ~2 hours | Short | |
| Mouse (Male) | Intravenous | 2 mg/kg | N/A | N/A | Short | |
| Rat (Male) | Oral | 10 mg/kg | 74% | ~2 hours | Short | |
| Rat (Male) | Intravenous | 2 mg/kg | N/A | N/A | Short |
Table 2: Recommended Vehicle Formulations for In Vivo Administration
| Formulation | Composition | Recommended Route | Solubility | Reference |
| 1 | 10% DMSO, 90% Corn Oil | Oral | ≥ 5 mg/mL | |
| 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intraperitoneal, Intravenous | ≥ 4.25 mg/mL | |
| 3 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Intraperitoneal, Intravenous | ≥ 4.25 mg/mL |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Animal Preparation:
-
Acclimatize mice to the experimental conditions for at least 7 days.
-
Fast mice for 4-6 hours before dosing to ensure an empty stomach. Provide free access to water.
-
Weigh each mouse immediately before dosing to calculate the correct volume.
-
-
Dosing Solution Preparation (Example for 10 mg/kg dose):
-
Based on the average weight of the mice, calculate the total amount of this compound needed.
-
Prepare the vehicle (e.g., 10% DMSO in 90% corn oil).
-
First, dissolve the this compound powder in DMSO.
-
Add the corn oil and vortex thoroughly to create a uniform suspension.
-
Prepare fresh on the day of the experiment.
-
-
Administration Procedure:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Introduce the needle into the mouth and gently advance it along the esophagus into the stomach.
-
Administer the calculated volume of the this compound suspension slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Animal Preparation:
-
Weigh each mouse immediately before injection.
-
-
Dosing Solution Preparation (Example for 10 mg/kg dose):
-
Prepare the vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Dissolve this compound in DMSO first.
-
Add PEG300 and mix. Then add Tween-80 and mix.
-
Slowly add the saline while vortexing.
-
Ensure the final solution is clear. If not, gentle warming or sonication may be used.
-
Filter the solution through a 0.22 µm sterile filter.
-
-
Injection Procedure:
-
Restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 45-degree angle.
-
Aspirate to ensure no fluid is drawn back (to avoid injecting into an organ or blood vessel).
-
Inject the calculated volume.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor for any adverse reactions.
-
Protocol 3: Intravenous (IV) Injection in Mice (Tail Vein)
-
Animal Preparation:
-
Weigh each mouse.
-
Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.
-
Place the mouse in a restraint device that allows access to the tail.
-
-
Dosing Solution Preparation:
-
Prepare the dosing solution as described for IP injection, ensuring it is sterile and free of particulates.
-
-
Injection Procedure:
-
Swab the tail with 70% ethanol to clean the injection site and improve vein visualization.
-
Use a 27-30 gauge needle attached to a syringe containing the dosing solution.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein.
-
Slowly inject the solution. If resistance is met or a blister forms, the needle is not in the vein.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the mouse to its cage and monitor.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for oral gavage administration.
Caption: Troubleshooting decision tree for common issues.
References
Troubleshooting contamination in Sonlicromanol cell-based assays
This guide provides troubleshooting for common issues encountered during cell-based assays involving Sonlicromanol, a clinical-stage compound developed for mitochondrial diseases.[1][2] this compound and its active metabolite, KH176m, act as redox-modulators and antioxidants, impacting cellular reactive oxygen species (ROS) levels and inflammatory pathways.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound's active metabolite, KH176m, has a dual mechanism. It functions as an antioxidant by enhancing the peroxiredoxin-thioredoxin system to reduce ROS, and as a redox-modulator by selectively inhibiting microsomal prostaglandin E synthase-1 (mPGES-1), which in turn blocks the overproduction of the inflammatory mediator PGE2.[1] It has also been shown to activate the Nrf2 pathway, a key regulator of the cellular antioxidant response.
Q2: What are the expected effects of this compound in cell-based assays?
A2: In cell models of mitochondrial dysfunction, this compound is expected to reduce elevated ROS levels, decrease inflammatory responses, and potentially improve neuronal network function. Depending on the cell type and assay, you might observe changes in mitochondrial respiration, cell viability under oxidative stress, and expression of genes related to oxidative phosphorylation and synaptic function.
Q3: At what concentration should I use this compound?
A3: Effective concentrations can be cell-type and assay-dependent. Studies on iPSC-derived neurons have used concentrations up to 5 µM without observing toxicity. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup. A starting point could be in the range of 0.5 µM to 5 µM.
Q4: How can I be sure my cells are healthy before starting an experiment?
A4: Healthy cell cultures are crucial for reliable data. Before starting an experiment, always check for consistent morphology, normal growth rates, and the absence of visible contaminants. It's also good practice to regularly test for mycoplasma, as this contamination is not visible by standard microscopy but can significantly alter experimental results.
Troubleshooting Contamination
Contamination is a frequent issue in cell culture that can compromise experimental results. Contaminants can be biological (bacteria, fungi, yeast, mycoplasma) or chemical.
Issue 1: Sudden Turbidity and/or pH Change in Culture Medium
Symptoms:
-
The culture medium appears cloudy or turbid.
-
A rapid color change of the phenol red indicator, typically to yellow, indicating a drop in pH.
-
Under a microscope, you may see small, motile particles between your cells.
Possible Cause: This is a classic sign of bacterial contamination . Bacteria metabolize nutrients in the media, leading to acidic byproducts and rapid growth that causes turbidity.
Solutions:
-
Immediate Action: Discard the contaminated culture and any shared reagents immediately to prevent cross-contamination. Do not attempt to salvage the culture with antibiotics, as this can lead to resistant strains and may not eliminate the contamination completely.
-
Decontamination: Thoroughly disinfect the biosafety cabinet, incubator, and any equipment used with a suitable disinfectant like 70% ethanol.
-
Review Aseptic Technique: Ensure proper aseptic technique is being used by all lab personnel. This includes minimizing the time cultures are open to the air, not talking over open vessels, and properly sterilizing all equipment.
-
Check Reagents: If the problem persists, test your media, serum, and other supplements for contamination.
Issue 2: Filamentous Growths or Floating Clumps in Culture
Symptoms:
-
Visible filamentous structures, which may appear white or gray, floating in the medium or attached to the plate surface.
-
The medium may or may not become turbid in the early stages.
-
Under a microscope, you can see thread-like filaments (hyphae) or budding, oval-shaped cells (yeast).
Possible Cause: This indicates fungal (mold) or yeast contamination . Fungal spores are common in the environment and can be introduced into cultures through the air or on contaminated surfaces.
Solutions:
-
Immediate Action: Discard the contaminated culture immediately. Fungal spores can spread easily.
-
Decontamination: Clean the incubator thoroughly, paying special attention to the water pan, as this can be a source of fungal growth. Also, decontaminate the biosafety cabinet and surrounding areas.
-
Check Airflow: Ensure the HEPA filter in your biosafety cabinet is certified and functioning correctly.
-
Reagent Storage: Check for any visible contamination in your media or supplements. Ensure bottle caps are not contaminated.
Issue 3: Altered Cell Growth and Morphology Without Visible Contamination
Symptoms:
-
Cells are growing slower than usual or show signs of stress (e.g., increased granularity, vacuolization).
-
No visible turbidity or fungal growth.
-
Results from assays are inconsistent or show high background.
Possible Cause: This could be due to mycoplasma contamination or chemical contamination .
-
Mycoplasma: These are very small bacteria that lack a cell wall, making them resistant to common antibiotics and invisible to standard light microscopy. They can alter cell metabolism, growth, and gene expression.
-
Chemical Contaminants: These can include impurities in water or reagents, or residues from detergents or disinfectants.
Solutions:
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma using a reliable method such as PCR, DNA staining (e.g., DAPI or Hoechst), or an ELISA-based kit.
-
Quarantine New Cells: Always quarantine and test new cell lines before introducing them into the main lab.
-
Use High-Quality Reagents: Ensure you are using high-purity, cell culture-grade water and reagents from trusted suppliers.
-
Proper Cleaning Procedures: Make sure all glassware and equipment are thoroughly rinsed to remove any detergent or disinfectant residues.
Summary of Contamination Troubleshooting
| Contamination Type | Key Indicators | Primary Source(s) | Recommended Action |
| Bacteria | Rapid turbidity, yellowing of media, motile particles under microscope. | Poor aseptic technique, contaminated reagents/equipment. | Discard culture, decontaminate workspace, review aseptic technique. |
| Fungi (Mold/Yeast) | Filamentous growths, floating clumps, budding oval cells. | Airborne spores, contaminated incubator (especially water pan), poor technique. | Discard culture, thoroughly clean incubator and workspace. |
| Mycoplasma | Altered cell growth, changes in morphology, inconsistent assay results, no visible particles. | Cross-contamination from other cell lines, contaminated reagents (e.g., serum). | Quarantine and test all cultures regularly (PCR, DAPI stain). Discard if positive. |
| Chemical | Poor cell growth, signs of toxicity, inconsistent results, no visible organisms. | Impurities in water or media, detergent/disinfectant residue. | Use high-purity reagents, ensure proper rinsing of labware. |
Experimental Protocols & Visualizations
Key Experimental Workflow: Cell Viability Assay (e.g., MTT Assay)
This workflow outlines the general steps for assessing cell viability after treatment with this compound.
Caption: General workflow for a cell viability assay.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve this compound).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This compound's Signaling Pathway
This diagram illustrates the key pathways affected by this compound's active metabolite, KH176m.
Caption: Mechanism of action of this compound's metabolite.
Troubleshooting Logic for Contamination
This diagram provides a decision-making workflow when contamination is suspected.
Caption: Decision tree for identifying contamination.
References
Technical Support Center: Strategies for Reducing Variability in Sonlicromanol Animal Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your Sonlicromanol animal studies, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as KH176) is a clinical-stage oral drug candidate developed for the treatment of mitochondrial diseases. Its therapeutic effects are attributed to its active metabolite, KH176m, which has a dual mechanism of action: it acts as a redox modulator and an antioxidant. Specifically, it selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), which reduces inflammation, and it modulates the Thioredoxin/Peroxiredoxin system to combat oxidative stress by reducing reactive oxygen species (ROS).[1]
Q2: What are the most common sources of variability in animal studies involving this compound?
A2: Variability in this compound animal studies can stem from several sources:
-
Intrinsic Biological Variability: The Ndufs4-/- mouse model, a common model for Leigh syndrome and used in this compound research, exhibits inherent variability in disease progression, lifespan, and the onset of neurological symptoms like clasping.[2][3] There can also be sex-specific differences in disease progression and response to treatment.[2][3]
-
Pharmacokinetic Variability: this compound has a high oral bioavailability but also a rapid metabolism and short half-life in rodents, which can contribute to variable exposure levels between animals.
-
Experimental Procedures: Inconsistencies in drug formulation and administration, handling of animals, and the execution of behavioral tests can introduce significant variability.
-
Environmental Factors: Differences in housing conditions, diet, and light cycles can impact the phenotype of mitochondrial disease models and their response to treatment.
Q3: What are the key considerations when designing a study with this compound in a mitochondrial disease model like the Ndufs4-/- mouse?
A3: Given the inherent variability of these models, a robust experimental design is crucial. Key considerations include:
-
Power Analysis: Conduct a power analysis to determine the appropriate number of animals per group to detect a statistically significant effect.
-
Randomization and Blinding: Randomly assign animals to treatment and control groups to minimize selection bias. The experimenters conducting the study and assessing the outcomes should be blinded to the treatment allocation to reduce observer bias.
-
Control Groups: Include both vehicle-treated and wild-type littermate control groups to properly attribute any observed effects to this compound.
-
Acclimatization: Ensure all animals are properly acclimatized to the housing facilities and any experimental apparatus before the start of the study to reduce stress-induced variability.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
-
Potential Cause: Inconsistent oral absorption due to formulation issues.
-
Troubleshooting Steps:
-
Optimize Formulation: Ensure this compound is fully solubilized or homogeneously suspended in the vehicle. A common vehicle for oral administration of hydrophobic compounds in rodents is a mixture of 0.6% methylcellulose and 0.2% Tween 80 in water. For intraperitoneal (IP) injections, a solution in 10% DMSO and 90% corn oil has been used.
-
Standardize Gavage Technique: Ensure all personnel performing oral gavage are properly trained and follow a standardized protocol to minimize stress and ensure consistent delivery to the stomach.
-
Fasting: Consider a brief fasting period (e.g., 4 hours) before oral dosing to reduce the impact of food on drug absorption. However, be mindful of the metabolic state of the animal model, as fasting can be a confounding factor.
-
Monitor Animal Health: Gastrointestinal issues can affect drug absorption. Monitor animals for any signs of distress or illness.
-
Issue 2: Inconsistent Results in the Rotarod Test
-
Potential Cause: Variability in animal handling, training, or the testing environment.
-
Troubleshooting Steps:
-
Standardize the Protocol: Use a consistent rotarod protocol for all animals, including the acceleration profile, duration of trials, and inter-trial intervals. A standard acceleration protocol is often used.
-
Acclimatization and Training: Acclimate the mice to the testing room for at least 30 minutes before each session. Conduct training sessions for 2-3 consecutive days before the actual test to ensure the animals have learned the task.
-
Consistent Handling: Handle the mice gently and consistently. Avoid causing undue stress, which can significantly impact performance.
-
Control for Environmental Factors: Perform the test at the same time each day to account for circadian rhythms. Ensure the testing room has consistent lighting and minimal noise.
-
Issue 3: Unexpected Adverse Events or Lack of Efficacy
-
Potential Cause: Incorrect dosage, formulation issues, or advanced disease state of the animals.
-
Troubleshooting Steps:
-
Verify Dose Calculations and Formulation: Double-check all dose calculations and ensure the formulation is prepared correctly and is stable.
-
Monitor Animal Health Closely: In toxicity studies, this compound has been shown to cause dose-dependent cardiac effects at high doses. While the doses used in efficacy studies are typically lower, it is still important to monitor for any signs of adverse effects.
-
Consider the Disease Stage: The efficacy of this compound may be dependent on the stage of the disease. In the Ndufs4-/- model, the disease progresses rapidly. Initiating treatment at a consistent and well-defined disease stage is critical for observing a therapeutic effect.
-
Review Literature for Similar Compounds: If facing unexpected toxicity, review toxicological data for other compounds with similar mechanisms of action.
-
Data Presentation
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Dose | Oral Bioavailability (%) | Key Observations | Reference |
| Mouse | IV | 2 mg/kg | N/A | High plasma clearance, short half-life | |
| Oral | 10 mg/kg | 68 | High oral bioavailability | ||
| Rat | IV | 2 mg/kg | N/A | High plasma clearance, short half-life | |
| Oral | 10 mg/kg | 74 | High oral bioavailability | ||
| Dog | Oral | Multiple Doses | N/A | Dose-proportional increase in exposure over 28 days. No significant accumulation. |
Note: This table is a summary of available data. For detailed parameters like Cmax, Tmax, and AUC, refer to the specific publications.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Ndufs4-/- Mice
-
Formulation Preparation:
-
For a 10 mg/kg dose in a 20g mouse, the required dose is 0.2 mg.
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
For oral gavage, a common vehicle is 0.6% methylcellulose and 0.2% Tween 80 in sterile water. Suspend the required amount of this compound in the vehicle to achieve the final desired concentration for a dosing volume of 10 mL/kg.
-
Ensure the final suspension is homogenous by vortexing or sonicating before each use.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Use a proper-sized, ball-tipped gavage needle to prevent injury.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.
-
Gently insert the gavage needle into the esophagus and slowly administer the this compound suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Rotarod Test for Motor Coordination
-
Apparatus: Use a standard rotarod apparatus for mice.
-
Acclimatization and Training:
-
Acclimate the mice to the testing room for at least 30 minutes before each session.
-
For 2-3 consecutive days before the test, train the mice on the rotarod. Each training session should consist of 3-4 trials with a consistent inter-trial interval (e.g., 15-20 minutes).
-
-
Testing Procedure:
-
On the testing day, place the mouse on the rotating rod at a low starting speed.
-
Use a standard acceleration protocol (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse. A trial can have a maximum duration (e.g., 300 seconds).
-
Perform 3-4 trials per mouse with a consistent inter-trial interval.
-
Clean the apparatus between each mouse to remove any olfactory cues.
-
-
Data Analysis:
-
The average latency to fall across the trials for each mouse is the primary endpoint.
-
Compare the average latency to fall between the this compound-treated group and the vehicle-treated control group.
-
Mandatory Visualizations
References
Technical Support Center: Refinement of Sonlicromanol Treatment Protocols for iPSC Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Sonlicromanol in induced pluripotent stem cell (iPSC) models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (KH176) is a clinical-stage oral drug compound being investigated for the treatment of mitochondrial diseases.[1][2] Its active metabolite, KH176m, functions as a redox modulator and antioxidant.[1] The primary mechanisms of action include:
-
Inhibition of microsomal prostaglandin E synthase-1 (mPGES-1): This reduces the production of prostaglandin E2 (PGE2), a key inflammatory mediator.[1][3]
-
Modulation of the Thioredoxin/Peroxiredoxin system: This system helps to reduce reactive oxygen species (ROS), thereby mitigating oxidative stress.
-
Potential enhancement of Complex I activity: Some research suggests this compound may improve the efficiency of the mitochondrial electron transport chain's Complex I, boosting ATP production.
-
Activation of the Nrf2 pathway: This pathway is a primary regulator of the cellular antioxidant response.
Q2: In which iPSC-derived cell types has this compound been shown to be effective?
A2: To date, the most detailed published research has focused on iPSC-derived excitatory neurons from patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) carrying the m.3243A>G mutation. In these models, this compound was shown to improve neuronal network dysfunction. While its effects on other iPSC-derived cell types like cardiomyocytes are being explored for cardiotoxicity studies, detailed efficacy data in these models is less established in the public domain.
Q3: What is the recommended concentration range for this compound in iPSC cultures?
A3: Based on studies in iPSC-derived neurons, a concentration of 1 µM has been shown to be predominantly effective in improving neuronal network activity. It is recommended to perform a dose-response study to determine the optimal concentration for your specific iPSC line and cell type.
Q4: Is this compound toxic to iPSC-derived cells?
A4: In the key study on iPSC-derived neurons, no toxicity was observed at any of the tested this compound concentrations. The treatment did not negatively affect neuronal survival. However, it is always good practice to assess cytotoxicity in your specific model using assays such as LDH release or live/dead cell staining, especially when using higher concentrations or new cell types.
Troubleshooting Guide
Problem 1: No significant effect of this compound is observed on the disease phenotype in my iPSC model.
| Potential Cause | Suggested Solution |
| Timing of Treatment Initiation | This compound treatment is more effective when initiated early in the cellular development or differentiation process. For iPSC-derived neurons, treatment starting at day in vitro (DIV) 3 showed significant improvements, whereas treatment initiated on mature networks at DIV 29 had no significant effect. Consider starting the treatment at an earlier stage of your protocol. |
| Suboptimal Concentration | The effective concentration can be cell-type and patient-line specific. While 1 µM was effective in one study, it is crucial to perform a dose-response curve (e.g., 0.1 µM, 1 µM, 10 µM) to identify the optimal concentration for your model. |
| Patient-Specific or Cell Line-Specific Response | There can be significant variability in the response to this compound between different patient-derived iPSC lines, even with similar heteroplasmy levels. This may be due to differences in the nuclear genetic background. It is important to test the treatment on multiple iPSC lines to confirm the observed effects. |
| Assay Sensitivity | The assays used to measure the phenotypic outcome may not be sensitive enough to detect subtle changes. For neuronal cultures, functional assays like micro-electrode array (MEA) measurements are effective. For other cell types, consider highly sensitive functional assays relevant to the disease model (e.g., ATP production assays, ROS measurements, Seahorse assays). |
Problem 2: High variability in results between replicate experiments.
| Potential Cause | Suggested Solution |
| Inconsistent iPSC Culture and Differentiation | Variability in iPSC maintenance and differentiation can lead to inconsistent experimental outcomes. Ensure you are using standardized protocols for iPSC passaging, seeding density, and differentiation. Monitor pluripotency and differentiation efficiency using marker expression analysis (e.g., immunocytochemistry, qPCR). |
| pH Shift in Culture Medium | iPSC cultures are highly sensitive to extracellular acidification from metabolic byproducts like lactate, which can inhibit growth and affect cell health. This can be a confounding factor in drug treatment studies. Ensure a consistent feeding schedule to maintain pH stability. |
| This compound Solution Instability | Ensure that the this compound stock solution is prepared, stored, and diluted correctly according to the manufacturer's instructions to maintain its activity. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
The following tables summarize quantitative data from the study by Klein Gunnewiek et al. (2021) on iPSC-derived neurons with high m.3243A>G heteroplasmy (HH).
Table 1: this compound Treatment Protocol Parameters
| Parameter | Value | Reference |
| Cell Model | iPSC-derived excitatory neurons (Ngn2 overexpression) | |
| Patient Mutation | m.3243A>G (MELAS) | |
| Effective Concentration | 1 µM | |
| Early Treatment Start | Day in Vitro (DIV) 3 | |
| Late Treatment Start | Day in Vitro (DIV) 29 | |
| Analysis Timepoints | DIV 30, 37, 44 |
Table 2: Summary of a Successful Treatment Outcome (1 µM this compound, early initiation)
| Measured Parameter | Observation at DIV 44 | Reference |
| Mean Firing Rate (MFR) | Significant Increase | |
| Network Burst Rate (NBR) | Significant Increase | |
| Percentage of Random Spikes (PRS) | Significant Decrease | |
| Neuronal Survival | No significant change | |
| m.3243A>G Heteroplasmy Level | No significant change |
Signaling Pathways and Workflows
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for this compound in iPSC models.
Detailed Experimental Protocols
1. iPSC Culture and Maintenance
-
Cell Lines: Patient-derived iPSCs (e.g., from MELAS patients with m.3243A>G mutation) and isogenic control lines (low or zero heteroplasmy) are recommended.
-
Culture System: Culture iPSCs on Matrigel-coated plates in mTeSR1 medium.
-
Passaging: Passage cells every 4-5 days using ReLeSR or a similar gentle passaging reagent.
-
Quality Control: Regularly test for mycoplasma contamination. Ensure heteroplasmy levels are stable by performing droplet digital PCR (ddPCR) every 5-10 passages. Discard cells after 15 passages post-initial heteroplasmy measurement to avoid clonal drift.
2. Differentiation of iPSCs into Excitatory Neurons
This protocol is based on the Ngn2-overexpression method described by Klein Gunnewiek et al. (2021).
-
Day -1: Plate rtTA/Ngn2-positive iPSCs as single cells onto Matrigel-coated plates in mTeSR1 medium supplemented with a ROCK inhibitor (e.g., Y-27632).
-
Day 0: Induce Ngn2 expression by adding doxycycline (e.g., 2 µg/mL) to the medium. Culture cells in DMEM/F12 supplemented with N2, BDNF, NT-3, and laminin.
-
Day 1: Add puromycin to the medium to select for Ngn2-expressing cells.
-
Day 3: Dissociate the neuronal progenitor cells and plate them onto PEI-coated micro-electrode array (MEA) plates containing a monolayer of rat astrocytes. Culture in Neurobasal medium supplemented with B27, GlutaMAX, BDNF, NT-3, and doxycycline.
-
This compound Treatment: For early intervention studies, add this compound to the culture medium starting from this day.
3. Micro-Electrode Array (MEA) Recordings and Analysis
-
Recording Schedule: Record spontaneous neuronal network activity for 10-minute periods at set time points (e.g., DIV 30, 37, 44).
-
Data Acquisition: Use a commercial MEA system and software (e.g., Multi Channel Systems) to record data.
-
Data Analysis: Analyze the recorded spike trains to extract key network parameters:
-
Mean Firing Rate (MFR): The average number of spikes per second per active electrode.
-
Network Burst Rate (NBR): The number of synchronous firing events across the network per minute.
-
Percentage of Random Spikes (PRS): The percentage of spikes that do not belong to a network burst, indicating the level of asynchronous activity.
-
4. RNA Sequencing and Analysis
-
Sample Collection: Immediately after the final MEA recording, lyse the cells directly in the wells of the MEA plate and isolate total RNA using a suitable kit (e.g., Quick-RNA Microprep kit).
-
Library Preparation and Sequencing: Prepare RNA-seq libraries and perform sequencing according to standard protocols.
-
Bioinformatic Analysis:
-
If using a co-culture system with cells from different species (e.g., human neurons and rat astrocytes), map the sequencing reads to a combined human-rat reference genome to separate the transcriptomes.
-
Perform differential gene expression analysis to identify genes and pathways affected by the disease mutation and by this compound treatment.
-
Correlate changes in gene expression with the functional data obtained from MEA recordings.
-
References
Optimizing Sonlicromanol incubation time for maximal effect
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with Sonlicromanol and its active metabolite, KH176m. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to observe its maximal effect?
A1: The optimal incubation time for this compound or its active metabolite, KH176m, is dependent on the specific biological effect you are measuring. There is no single "maximal effect" time point, as the compound elicits various effects with different kinetics. For short-term effects, such as direct antioxidant activity, shorter incubation times may be sufficient. For longer-term effects involving changes in gene and protein expression, longer incubation periods are necessary.[1][2]
Q2: I am not observing a significant reduction in Reactive Oxygen Species (ROS) after a short incubation with this compound. What could be the reason?
A2: While this compound's active metabolite, KH176m, has ROS scavenging properties, its primary mechanism is as a redox modulator, which may require more time to show a significant effect compared to a direct antioxidant.[3] Consider the following:
-
Incubation Time: For some cellular systems, a pre-incubation of at least 20 minutes might be necessary to observe protective effects against acute oxidative stress.[3] However, for overall ROS reduction within a culture, longer incubation times may be needed.
-
Concentration: Ensure you are using an appropriate concentration of this compound or KH176m. In vitro studies have used concentrations in the range of 1 µM to 10 µM for KH176m.[3]
-
Cell Type: The response to this compound can be cell-type specific.
-
ROS Induction Method: The method used to induce ROS can influence the outcome.
Q3: What is the recommended time frame to see an effect on Prostaglandin E2 (PGE2) levels?
A3: The effect of this compound's active metabolite, KH176m, on PGE2 levels can be observed after different incubation times depending on the experimental setup:
-
Stimulated PGE2 production: In models where PGE2 production is stimulated (e.g., with LPS or IL-1β), a 24-hour co-incubation with KH176m has been shown to be effective.
-
Basal PGE2 levels: To see an effect on the basal levels of PGE2 in patient-derived cells, a longer incubation time of 72 hours has been used.
Q4: How long should I treat my cells with this compound to see changes in gene or protein expression?
A4: Changes in gene and protein expression are typically longer-term effects. In studies with iPSC-derived neurons, early and continuous treatment with this compound was shown to be beneficial for rescuing transcriptome changes. For effects on protein expression, such as mPGES-1, incubation times of 6 to 24 hours have been investigated in the presence of a stimulus like LPS. We recommend a time-course experiment (e.g., 6h, 12h, 24h, 48h) to determine the optimal timing for your specific gene or protein of interest and cell model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in ROS measurements | Inconsistent timing of reagent addition and readings. | Standardize the timing of all steps in the ROS assay protocol, especially the incubation with the fluorescent probe and the measurement after treatment. |
| Photobleaching of the fluorescent probe. | Minimize the exposure of the fluorescent probe and stained cells to light. | |
| No change in PGE2 levels after treatment | Insufficient incubation time. | For stimulated models, ensure at least a 24-hour co-incubation. For basal levels, consider extending the incubation to 72 hours. |
| Low basal PGE2 production in your cell model. | Consider stimulating the cells with an inflammatory agent like LPS (1 µg/mL) or IL-1β (1 ng/mL) to induce PGE2 production. | |
| Cell toxicity observed at higher concentrations | This compound or KH176m may exhibit toxicity at very high concentrations. | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. Concentrations of 1-10 µM for KH176m are a good starting point for in vitro studies. |
Data Summary
This compound/KH176m Incubation Times from In Vitro Studies
| Endpoint | Cell Type | Incubation Time | Concentration (KH176m) | Reference |
| Protection against ischemia-reperfusion injury | Isolated mouse hearts | 20 minutes (pre-incubation) | 10 µM | |
| Inhibition of stimulated PGE2 production | Human skin fibroblasts, RAW264.7 macrophages | 24 hours | 0.1 - 10 µM | |
| Reduction of basal PGE2 levels | Human skin fibroblasts | 72 hours | 1 - 10 µM | |
| Inhibition of mPGES-1 protein expression | RAW264.7 macrophages | 6 and 24 hours | 1 - 10 µM | |
| Rescue of neuronal network activity and transcriptome | iPSC-derived neurons | Early and continuous | Not specified |
Experimental Protocols
Measurement of Reactive Oxygen Species (ROS) using DCFH-DA
This protocol is adapted for adherent cells in a 24-well plate.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Serum-free cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight at 37°C.
-
Preparation of DCFH-DA Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in pre-warmed, serum-free medium to a final working concentration (e.g., 10-25 µM).
-
DCFH-DA Staining: Remove the culture medium from the cells and wash once with serum-free medium. Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA working solution and wash the cells once with serum-free medium, followed by two washes with 1x PBS.
-
Treatment: Add your this compound/KH176m treatment diluted in serum-free medium or PBS to the wells.
-
Image Acquisition and Measurement: After the desired incubation time, take representative fluorescent images for each well using a fluorescence microscope with a GFP filter (Excitation/Emission: ~485/530 nm). Quantify the fluorescence intensity using appropriate software. Normalize the intensity to the number of cells or a housekeeping protein if desired.
Measurement of Prostaglandin E2 (PGE2) by ELISA
This is a general protocol for a competitive ELISA from cell culture supernatants.
Materials:
-
PGE2 ELISA Kit
-
Cell culture supernatant samples
-
Microplate reader
Procedure:
-
Sample Collection: After treating cells with this compound/KH176m for the desired time (e.g., 24 or 72 hours), collect the cell culture supernatant. Centrifuge the supernatant at 1,000 x g for 20 minutes at 4°C to remove any cellular debris.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Allow all components to reach room temperature before use.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Immediately add the PGE2-HRP conjugate to each well.
-
Seal the plate and incubate as per the kit's instructions (e.g., 60 minutes at 37°C).
-
-
Washing: Aspirate the liquid and wash the wells multiple times with the provided wash buffer.
-
Substrate Addition and Incubation: Add the substrate solution to each well and incubate in the dark for the time specified in the manual.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Immediately measure the optical density at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Generate a standard curve and calculate the PGE2 concentration in your samples.
Measurement of Peroxiredoxin (Prx) Activity
This protocol describes a general absorbance-based assay for Prx activity in cell lysates, coupled to NADPH oxidation.
Materials:
-
Cell lysate
-
NADPH
-
Thioredoxin Reductase (TrxR)
-
Thioredoxin (Trx)
-
Peroxide substrate (e.g., H₂O₂)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 200 µM EDTA)
-
Spectrophotometer
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates according to your standard protocol. Determine the protein concentration of the lysate.
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, NADPH (e.g., 150 µM), TrxR (e.g., 0.5 µM), Trx (e.g., 5 µM), and your cell lysate containing the Prx enzyme.
-
Incubation: Incubate the mixture in a thermostat-controlled spectrophotometer to allow for thermal equilibration (3-5 minutes).
-
Initiating the Reaction: Start the reaction by adding the peroxide substrate (e.g., H₂O₂).
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculation: The rate of NADPH oxidation is proportional to the Prx activity in the sample.
Visualizations
Caption: this compound's dual mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound improves neuronal network dysfunction and transcriptome changes linked to m.3243A>G heteroplasmy in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Redox Modulating this compound Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting issues with Sonlicromanol stock solution preparation
Frequently Asked Questions (FAQs) & Troubleshooting
Our FAQs address common challenges encountered during the preparation of Sonlicromanol stock solutions, providing clear and actionable solutions.
Q1: My this compound powder is not dissolving in DMSO.
A1: This is a common issue that can be resolved with a few troubleshooting steps. Firstly, ensure you are using newly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can significantly decrease the solubility of this compound.[1][2] If the powder still doesn't dissolve, gentle warming and/or sonication can be applied to aid dissolution.[1][2] It is crucial to ensure the solution is clear before use.
Q2: I observed precipitation when diluting my DMSO stock solution with aqueous media.
A2: this compound has low water solubility (0.224 mg/mL).[3] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can precipitate out. To avoid this, it is recommended to prepare intermediate dilutions in a co-solvent system before the final dilution into your aqueous experimental medium. For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, or corn oil are recommended to maintain solubility.
Q3: What is the recommended solvent for this compound and its hydrochloride salt?
A3: For this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro use. For the more water-soluble hydrochloride salt, both DMSO and water can be used. Always refer to the manufacturer's product data sheet for the most accurate and up-to-date solubility information.
Q4: How should I store my this compound stock solution?
A4: Proper storage is critical to maintain the stability and activity of your this compound stock solution. Once prepared, it is recommended to aliquot the solution into single-use vials to prevent repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). If using the hydrochloride salt in water, it is advisable to filter-sterilize the solution and store it under sterile conditions.
Q5: Can I use a different solvent than what is recommended?
A5: While other organic solvents might be capable of dissolving this compound, it is highly recommended to use the solvents specified in the product datasheets (primarily DMSO). The solubility and stability of this compound in other solvents have not been extensively characterized. Using unvalidated solvents could lead to inaccurate concentrations, degradation of the compound, or unforeseen effects in your experiments.
Quantitative Data Summary
The following tables provide a summary of the solubility and storage recommendations for this compound and its hydrochloride salt.
Table 1: this compound Solubility
| Solvent | Concentration | Remarks |
| DMSO | 25 mg/mL (75.20 mM) | May require sonication to fully dissolve. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.52 mM) | Forms a clear solution; suitable for in vivo use. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.52 mM) | Forms a clear solution; suitable for in vivo use. |
Table 2: this compound Hydrochloride Solubility
| Solvent | Concentration | Remarks |
| DMSO | 170 mg/mL (460.83 mM) | May require sonication. |
| Water | ≥ 100 mg/mL (271.08 mM) | Saturation is unknown. |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (13.55 mM) | Forms a clear solution; suitable for in vivo use. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.25 mg/mL (11.52 mM) | Forms a clear solution; suitable for in vivo use. |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In Solvent | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
| In Solvent | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For 1 mL of a 10 mM stock solution, you will need 3.3244 mg of this compound (Molecular Weight: 332.44 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO (for a 10 mM stock, add 1 mL of DMSO for every 3.3244 mg of this compound).
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for short intervals until the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store immediately at -80°C for long-term storage or -20°C for short-term use.
Visualized Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflow for stock solution preparation.
Caption: Mechanism of Action of this compound's active metabolite.
Caption: Experimental workflow for this compound stock solution preparation.
Caption: Logical relationship for troubleshooting common issues.
References
Addressing batch-to-batch variability of synthesized Sonlicromanol
Welcome to the technical support center for Sonlicromanol. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the batch-to-batch variability of synthesized this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments with this compound.
Q1: We have observed a lower-than-expected purity in our latest batch of synthesized this compound. What are the potential causes and how can we troubleshoot this?
A1: Lower-than-expected purity is a common issue in multi-step organic syntheses. For a molecule like this compound, a derivative of a chromane core, several factors could contribute to this:
-
Incomplete Reactions: The coupling of the 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (a Trolox-like moiety) with the (R)-3-aminopiperidine side chain may not have gone to completion.
-
Side Reactions: Potential side reactions could include oxidation of the phenol group on the chromane ring or reactions involving the secondary amine of the piperidine ring.
-
Residual Solvents or Reagents: Inadequate purification may leave behind residual solvents, unreacted starting materials, or coupling reagents.
-
Degradation: this compound, having a phenolic antioxidant structure, may be susceptible to degradation under certain light or temperature conditions, or in the presence of oxidizing agents.
Troubleshooting Steps:
-
Re-purification: Subject the batch to an additional round of purification, such as flash column chromatography or preparative HPLC.
-
Analytical Characterization:
-
Use High-Performance Liquid Chromatography (HPLC) with a high-resolution column to better separate impurities.
-
Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the impurities, which can provide clues about their structures (e.g., unreacted starting materials, dimers, or oxidation products).
-
Utilize Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the main product and characterize impurities if they are present in sufficient quantities.
-
-
Review Synthesis Protocol: Carefully review the reaction conditions of the final coupling step. Consider optimizing reaction time, temperature, and stoichiometry of reagents. Ensure an inert atmosphere was maintained if reagents are air-sensitive.
Q2: Our current batch of this compound shows poor solubility in our aqueous assay buffer compared to previous batches. Why might this be the case and what can we do?
A2: Variability in solubility can be frustrating and can significantly impact experimental results. Potential causes include:
-
Polymorphism: The solid-state form (polymorph) of the this compound may differ between batches. Different polymorphs of a compound can have different crystal lattice energies, leading to variations in solubility and dissolution rates.
-
Impurities: The presence of insoluble impurities can give the appearance of poor solubility of the bulk material.
-
Incorrect Salt Form or Counter-ion Stoichiometry: If this compound is used as a salt (e.g., hydrochloride), variations in the salt formation process can lead to a mixture of the salt and the free base, which would have different solubilities.
-
pH of the Solution: The solubility of this compound, which has a basic piperidine nitrogen, is likely pH-dependent. Small variations in the pH of your buffer can lead to significant changes in solubility.
Troubleshooting Steps:
-
pH Adjustment: Carefully measure and adjust the pH of your stock solution and final assay buffer. The piperidine moiety suggests that solubility will be higher at a slightly acidic pH where it is protonated.
-
Use of Co-solvents: If compatible with your experimental system, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Note that the final concentration of the organic solvent should be kept low and consistent across experiments.
-
Sonication/Vortexing: Ensure the compound is fully dissolved by vortexing and/or sonicating the solution.
-
Solid-State Analysis: If variability persists and is critical, consider analytical techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to investigate the solid-state properties of different batches.
Q3: We are observing inconsistent results in our cell-based assays for mitochondrial function and ROS reduction with different batches of this compound. How can we investigate this?
A3: Inconsistent biological activity is a critical issue that can undermine research findings. The root cause often lies in the physicochemical properties of the compound batch.
-
Purity and Impurity Profile: The most likely cause is a difference in the purity or the impurity profile. An impurity could be inactive, leading to a lower apparent potency. Alternatively, an impurity could be cytotoxic or have off-target effects that interfere with the assay.
-
Stereoisomerism: this compound has two stereocenters, leading to four possible stereoisomers. The desired stereoisomer is the (2S, 3'R) form.[1] An incorrect synthesis or purification strategy could result in contamination with other diastereomers, which may have different biological activities.
-
Degradation: this compound may have degraded upon storage, leading to a loss of active compound.
Troubleshooting Steps:
-
Confirm Identity and Purity: Use analytical methods like HPLC and LC-MS to confirm the identity and purity of each batch before use.
-
Assess Stereochemical Purity: If you have access to chiral chromatography methods (chiral HPLC or SFC), assess the stereochemical purity of the batch.
-
Establish a Biological Quality Control (QC) Assay:
-
Develop a simple, robust cell-based assay to functionally test each new batch of this compound.
-
Include a reference standard (a well-characterized, high-purity batch) in every assay to compare the relative potency of new batches.
-
A common method is to determine the EC50 or IC50 value for a relevant biological endpoint (e.g., reduction of ROS, improvement in mitochondrial respiration).
-
Quantitative Data Summary
To ensure consistency across experiments, it is crucial to characterize each batch of this compound according to a set of defined specifications. The following table outlines key quality attributes and suggested acceptance criteria.
| Parameter | Method | Suggested Acceptance Criteria | Potential Impact of Deviation |
| Identity | ¹H NMR, ¹³C NMR, LC-MS | Spectrum conforms to the reference structure of this compound. | Incorrect compound will lead to invalid results. |
| Purity (Area %) | HPLC-UV (e.g., at 280 nm) | ≥ 98.0% | Lower purity reduces effective concentration; impurities may have off-target effects. |
| Specific Impurities | HPLC-UV, LC-MS | Individual impurities ≤ 0.2%; Total impurities ≤ 1.0% | Specific impurities could be toxic or interfere with the biological assay. |
| Residual Solvents | GC-HS | As per ICH Q3C guidelines | Solvents can be toxic to cells and interfere with assays. |
| Stereochemical Purity | Chiral HPLC or SFC | ≥ 99.0% desired (S,R) stereoisomer | Other stereoisomers may have lower activity or different pharmacological profiles. |
| Solubility | Visual assessment | Clear solution at a defined concentration (e.g., 10 mM in DMSO) | Poor solubility can lead to inaccurate dosing and inconsistent biological effects. |
| Biological Activity | Cell-based potency assay | 80-120% of the reference standard's potency (EC50/IC50) | Indicates the functional equivalence of the batch. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of a this compound batch and to identify and quantify impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Acetonitrile and Water.
-
Analysis: Integrate all peaks and calculate the area percentage of the main this compound peak relative to the total peak area.
Protocol 2: Biological Activity Assessment using a ROS Reduction Assay
-
Objective: To functionally qualify a new batch of this compound by comparing its ability to reduce cellular reactive oxygen species (ROS) against a reference standard.
-
Cell Line: A relevant cell line, e.g., patient-derived fibroblasts with mitochondrial defects or a cell line like SH-SY5Y.
-
Reagents:
-
Cell culture medium.
-
This compound (test batch and reference standard).
-
An agent to induce oxidative stress (e.g., Rotenone, H₂O₂).
-
A ROS-sensitive fluorescent probe (e.g., DCFDA or MitoSOX Red).
-
Phosphate Buffered Saline (PBS).
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test this compound batch and the reference standard.
-
Pre-treat the cells with the this compound dilutions for a specified time (e.g., 2-4 hours).
-
Induce oxidative stress by adding the stress-inducing agent (e.g., Rotenone) to the wells for a defined period (e.g., 30-60 minutes).
-
Wash the cells with PBS.
-
Load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value for both the test batch and the reference standard.
-
Calculate the relative potency of the test batch compared to the reference standard.
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Troubleshooting workflow for batch-to-batch variability.
Caption: Experimental workflow for quality control of new batches.
References
Validation & Comparative
Validating Sonlicromanol's In Vivo Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sonlicromanol's performance with other therapeutic alternatives for mitochondrial diseases, supported by experimental data. It delves into the in vivo validation of this compound's mechanism of action, presenting quantitative data in structured tables, detailed experimental protocols for key studies, and visualizations of relevant biological pathways and workflows.
This compound's Dual Mechanism of Action
This compound, a clinical-stage drug candidate, has demonstrated promise in treating primary mitochondrial diseases.[1][2] Its therapeutic potential stems from a unique dual mechanism of action that addresses two key pathological features of these disorders: oxidative stress and inflammation. The in vivo active metabolite of this compound, KH176m, acts as both a potent antioxidant and a redox modulator.[3]
As a redox modulator , KH176m selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade that is often upregulated in mitochondrial diseases.[4][5] This inhibition reduces the production of prostaglandin E2 (PGE2), a potent inflammatory mediator.
As an antioxidant , KH176m enhances the activity of the thioredoxin/peroxiredoxin system, a crucial cellular defense against reactive oxygen species (ROS). This action helps to mitigate the excessive oxidative stress that arises from dysfunctional mitochondria.
The signaling pathway of this compound's active metabolite, KH176m, is depicted below, illustrating its dual action on inflammation and oxidative stress.
Caption: this compound's dual mechanism of action.
Preclinical In Vivo Validation in Ndufs4-/- Mouse Model
The efficacy of this compound has been evaluated in the Ndufs4 knockout (Ndufs4-/-) mouse model, which recapitulates key features of Leigh syndrome, a severe mitochondrial disorder. Studies in these mice have provided crucial in vivo validation of this compound's therapeutic potential.
Experimental Workflow for Ndufs4-/- Mouse Studies
A generalized workflow for preclinical studies using the Ndufs4-/- mouse model is outlined below. This workflow encompasses animal breeding and genotyping, treatment administration, and the assessment of key outcome measures.
Caption: Preclinical experimental workflow in Ndufs4-/- mice.
Quantitative Preclinical Data
While specific quantitative data from the this compound studies in Ndufs4-/- mice are not publicly available in full detail, published research highlights significant improvements in key preclinical endpoints.
| Parameter | Observation in this compound-treated Ndufs4-/- mice |
| Lifespan | Significantly extended compared to untreated controls. |
| Motor Performance | Improved performance on rotarod and other motor coordination tests. |
| Neurological Symptoms | Delayed onset of clasping and other neurological signs. |
| Body Weight | Attenuation of weight loss associated with disease progression. |
Clinical Validation in Patients with m.3243A>G Mutation
This compound has undergone evaluation in a Phase IIb clinical trial involving patients with mitochondrial disease due to the m.3243A>G mutation, a common cause of MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) spectrum disorders. The trial consisted of a 28-day randomized controlled part followed by a 52-week open-label extension.
Clinical Trial Design
The Phase IIb study was a randomized, double-blind, placebo-controlled, three-way crossover trial. This design allows for each patient to serve as their own control, increasing the statistical power of the study.
Caption: Phase IIb clinical trial design for this compound.
Quantitative Clinical Trial Results
The Phase IIb trial of this compound yielded statistically significant and clinically meaningful improvements in several patient-reported and clinician-assessed outcome measures. While the primary endpoint related to attention was not met in the 28-day randomized phase, significant positive effects were observed in other domains, particularly in the open-label extension.
| Outcome Measure | Result (p-value or description) | Reference |
| Beck Depression Inventory (BDI) | p = 0.0143 (improvement vs. placebo) | |
| Cognitive Failure Questionnaire (CFQ) | p = 0.0113 (improvement vs. placebo) | |
| Hospital Anxiety and Depression Scale (HADS) - Depression | p = 0.0256 (improvement vs. placebo) | |
| Neuro-Quality of Life Short Form-Fatigue Scale | p = 0.0036 (improvement in extension study) | |
| mini-Balance Evaluation Systems test | p = 0.0009 (improvement in extension study) | |
| McGill Pain Questionnaire | p = 0.0105 (improvement in extension study) | |
| EuroQol EQ-5D-5L-Visual Analog Scale | p = 0.0213 (improvement in extension study) | |
| Five Times Sit-To-Stand Test | Most patients showed improvement. |
Comparison with Alternative Therapies
The current treatment landscape for mitochondrial diseases is largely supportive, with few disease-modifying therapies available. Commonly used alternatives include antioxidants like Coenzyme Q10 (CoQ10) and other investigational drugs such as EPI-743 (Vatiquinone).
Coenzyme Q10 (CoQ10)
CoQ10 is a vital component of the electron transport chain and a potent antioxidant. While widely used as a supplement for mitochondrial diseases, robust evidence from controlled clinical trials is limited.
| Outcome Measure | Result in CoQ10 Trials | Reference |
| Post-exercise Lactate | Attenuated rise after cycle ergometry. | |
| VO2/kg lean mass | Increased after 5 minutes of cycling (p < 0.005). | |
| Strength and Resting Lactate | No significant effect. |
EPI-743 (Vatiquinone)
EPI-743 is an orally bioavailable small molecule that targets the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to increased cellular antioxidant capacity. It has been investigated in several mitochondrial diseases, including Leigh syndrome and Leber's Hereditary Optic Neuropathy (LHON).
| Indication | Outcome Measure | Result in EPI-743 Trials | Reference |
| Leigh Syndrome | Disease Progression | Halted disease progression in an open-label study. | |
| LHON | Vision Loss | Arrested disease progression and reversed vision loss in an open-label study. |
It is important to note that direct head-to-head clinical trials comparing this compound with CoQ10 or EPI-743 have not been conducted. Therefore, the comparisons presented here are based on data from separate clinical studies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols for key assays relevant to the in vivo validation of this compound's mechanism of action.
Ndufs4-/- Mouse Model Protocol
-
Animal Husbandry: Ndufs4+/- mice are bred to generate Ndufs4-/- (knockout), Ndufs4+/- (heterozygous), and Ndufs4+/+ (wild-type) littermates. Animals are housed under standard conditions with ad libitum access to food and water.
-
Genotyping: DNA is extracted from tail biopsies, and PCR is performed to determine the genotype of each animal.
-
Treatment: this compound is typically administered orally, either mixed in the feed or via oral gavage. The vehicle control group receives the same formulation without the active compound.
-
Monitoring: Animals are monitored daily for clinical signs of disease progression, including weight loss, ataxia, and clasping.
-
Behavioral Testing: A battery of behavioral tests, such as the rotarod test for motor coordination and open-field test for locomotor activity, are performed at regular intervals.
-
Tissue Collection: At the end of the study, animals are euthanized, and tissues (e.g., brain, muscle, liver) are collected for biochemical and histological analysis.
mPGES-1 Inhibition Assay
-
Microsome Preparation: Microsomes containing mPGES-1 are isolated from cells or tissues stimulated with an inflammatory agent (e.g., lipopolysaccharide).
-
Assay Reaction: The microsomal preparation is incubated with the substrate prostaglandin H2 (PGH2) in the presence of various concentrations of the test compound (e.g., KH176m).
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of mPGES-1 activity (IC50) is calculated.
Peroxiredoxin Activity Assay
-
Coupled Enzyme Assay: The activity of peroxiredoxins can be measured using a coupled enzyme assay that monitors the oxidation of NADPH at 340 nm.
-
Reaction Mixture: The reaction mixture contains the sample (cell lysate or purified peroxiredoxin), NADPH, thioredoxin, and thioredoxin reductase.
-
Initiation of Reaction: The reaction is initiated by the addition of a peroxide substrate (e.g., hydrogen peroxide).
-
Measurement: The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time to determine the rate of the reaction, which is proportional to the peroxiredoxin activity.
Conclusion
The in vivo data from both preclinical and clinical studies provide strong evidence for the dual mechanism of action of this compound, which targets both inflammation and oxidative stress, key drivers of pathology in mitochondrial diseases. The quantitative data from the Phase IIb clinical trial demonstrate clinically meaningful benefits for patients with the m.3243A>G mutation across several important domains. While direct comparative data with other therapies are not yet available, the existing evidence positions this compound as a promising disease-modifying therapeutic candidate for mitochondrial diseases. Further investigation in the ongoing Phase III trial will be crucial to confirm these findings and establish its place in the therapeutic landscape.
References
- 1. Khondrion Publishes Phase 2b Study on this compound's Potential in Primary Mitochondrial Disease [synapse.patsnap.com]
- 2. Testing this compound for mitochondrial disease - Radboudumc [radboudumc.nl]
- 3. The Redox Modulating this compound Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2b program with this compound in patients with mitochondrial disease due to m.3243A>G mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by this compound's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Sonlicromanol versus NQO1 Inhibitors in Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct therapeutic strategies for mitochondrial dysfunction: sonlicromanol, a clinical-stage drug candidate, and NQO1 inhibitors, a class of compounds primarily investigated in other disease contexts. While both approaches intersect with the management of cellular redox status, they operate through fundamentally different mechanisms and have divergent rationales for their use in mitochondrial disease. It is important to note that while this compound is actively being investigated for mitochondrial disorders, the application of NQO1 inhibitors in this specific field is largely theoretical at present, with a lack of direct comparative or dedicated preclinical studies.
Introduction: Targeting Mitochondrial Dysfunction
Mitochondrial diseases are a heterogeneous group of debilitating disorders characterized by impaired energy production and increased oxidative stress. A key pathological feature is the overproduction of reactive oxygen species (ROS), which damages cellular components and contributes to disease progression. Therapeutic strategies are therefore often aimed at mitigating oxidative stress and supporting mitochondrial function. This guide examines two contrasting approaches: the broad-spectrum redox modulation of this compound and the targeted enzymatic inhibition by NQO1 inhibitors.
This compound: A Dual-Action Redox Modulator
This compound (KH176) is an orally available small molecule that has undergone Phase IIb clinical trials for the treatment of primary mitochondrial diseases, such as MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and Leigh syndrome.[1][2] Its therapeutic effect is primarily attributed to its active metabolite, KH176m.[3]
Mechanism of Action
This compound's active metabolite, KH176m, exhibits a dual mechanism of action to combat the elevated cellular stress seen in mitochondrial disease:
-
Redox Modulation via mPGES-1 Inhibition: In states of mitochondrial dysfunction, increased ROS levels can trigger inflammatory pathways, leading to an overproduction of prostaglandin E2 (PGE2). KH176m selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the synthesis of PGE2.[3][4] This inhibition reduces the production of this pro-inflammatory mediator. Furthermore, by lowering PGE2 levels, KH176m also indirectly downregulates the transcriptional expression of mPGES-1, as PGE2 is part of a positive feedback loop that promotes its own synthesis.
-
Antioxidant Activity via the Thioredoxin/Peroxiredoxin System: KH176m also functions as an antioxidant by targeting the thioredoxin/peroxiredoxin system. This system plays a crucial role in cellular defense against oxidative damage by detoxifying ROS. By bolstering this antioxidant pathway, KH176m helps to directly reduce the burden of ROS.
Some studies also suggest that this compound may enhance the efficiency of mitochondrial Complex I, a key component of the electron transport chain, thereby potentially improving ATP production.
Signaling Pathway of this compound's Active Metabolite (KH176m)
Caption: Mechanism of action of this compound's active metabolite, KH176m.
NQO1 Inhibitors: A Targeted Enzymatic Approach
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that plays a protective role against oxidative stress by catalyzing the two-electron reduction of quinones to hydroquinones. This process bypasses the formation of reactive semiquinone intermediates and subsequent ROS generation. NQO1 inhibitors are compounds that block the enzymatic activity of NQO1.
Mechanism of Action
NQO1 inhibitors, such as the well-characterized compound dicoumarol, act as competitive inhibitors of NQO1. They bind to the same site as the enzyme's cofactor, NAD(P)H, thereby preventing the reduction of FAD and subsequent electron transfer to quinone substrates. By inhibiting NQO1, these compounds disrupt a key cellular defense mechanism against oxidative stress.
The therapeutic rationale for NQO1 inhibition has primarily been explored in oncology. Many cancer cells overexpress NQO1, which helps them to survive the high levels of oxidative stress associated with rapid proliferation and to resist certain chemotherapies. By inhibiting NQO1 in these cells, it is possible to increase ROS levels, leading to cellular damage and apoptosis.
In the context of mitochondrial dysfunction, the role of NQO1 inhibition is less clear and potentially counterintuitive. Since mitochondrial diseases are often characterized by excessive oxidative stress, inhibiting a protective antioxidant enzyme like NQO1 could theoretically exacerbate the pathology. However, one could speculate a therapeutic angle in scenarios where redirecting metabolic flux or modulating specific quinone-dependent signaling pathways might be beneficial. It is crucial to emphasize that this remains a hypothetical application without current experimental support in the field of mitochondrial medicine.
Mechanism of NQO1 and its Inhibition
Caption: NQO1-mediated quinone reduction and its inhibition.
Quantitative Data Summary
Direct comparative data for this compound and NQO1 inhibitors in mitochondrial dysfunction is not available. The following tables summarize key quantitative information for each, drawn from their respective fields of study.
Table 1: this compound Quantitative Data
| Parameter | Value/Observation | Reference |
| Clinical Trial Phase | Phase IIb completed; Phase III planned | |
| Patient Population | Adults with m.3243A>G mutation | |
| Dosage (Phase IIb) | 50 mg and 100 mg twice daily | |
| Observed Efficacy | Improvements in mood, cognition, fatigue, and physical functioning | |
| Pharmacokinetics | Orally bioavailable, crosses the blood-brain barrier | |
| Active Metabolite | KH176m |
Table 2: NQO1 Inhibitors Quantitative Data (Primarily from non-mitochondrial disease studies)
| Compound | IC50 (in vitro) | Mechanism | Primary Area of Study | Reference |
| Dicoumarol | ~20 nM | Competitive with NAD(P)H | Anticoagulant, Cancer | |
| Curcumin | ~5 µM | Competitive with NAD(P)H | Cancer, Inflammation | |
| ES936 | Potent, mechanism-based | Mechanism-based | Cancer | |
| DMNQ | Not specified | Induces ROS | Research tool for oxidative stress |
Experimental Protocols
This compound Clinical Trial Protocol (General Outline)
The clinical evaluation of this compound in mitochondrial disease typically follows a randomized, double-blind, placebo-controlled trial design.
Workflow of a this compound Clinical Trial
Caption: Generalized workflow for a this compound clinical trial.
-
Patient Population: Patients with a genetically confirmed mitochondrial disease (e.g., m.3243A>G mutation) and specific clinical symptoms.
-
Study Design: A randomized, placebo-controlled, often with a crossover or parallel-group design, followed by an open-label extension phase.
-
Intervention: Oral administration of this compound at varying doses or a placebo, typically twice daily.
-
Primary and Secondary Endpoints:
-
Efficacy: Assessed through a variety of validated scales measuring cognition (e.g., Cogstate), mood (e.g., HADS, BDI), fatigue (e.g., Neuro-QoL), pain, and motor function (e.g., Five Times Sit-to-Stand Test).
-
Safety and Tolerability: Monitored through adverse event reporting, clinical laboratory tests, and vital signs.
-
Pharmacokinetics: Blood sampling to determine the concentration of this compound and its active metabolite.
-
NQO1 Inhibition Assay Protocol (General Outline)
The activity of NQO1 and the potency of its inhibitors are typically measured using a colorimetric or fluorometric in vitro assay.
-
Principle: The assay measures the NQO1-catalyzed reduction of a substrate (e.g., menadione or resazurin) in the presence of NAD(P)H. The reduction of a coupled dye results in a color or fluorescence change that can be quantified.
-
Materials:
-
Recombinant human NQO1 enzyme.
-
NAD(P)H cofactor.
-
Quinone substrate (e.g., menadione).
-
Indicator dye (e.g., WST1 or resazurin).
-
NQO1 inhibitor (e.g., dicoumarol) for control and test compounds.
-
Assay buffer.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD(P)H, and the indicator dye.
-
In a multi-well plate, add the test compound (potential NQO1 inhibitor) at various concentrations. Include a positive control (a known NQO1 inhibitor like dicoumarol) and a negative control (vehicle).
-
Add the NQO1 enzyme to all wells except for a blank control.
-
Initiate the reaction by adding the quinone substrate.
-
Measure the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis: The rate of the reaction is proportional to the NQO1 activity. The inhibitory effect of the test compound is determined by comparing the reaction rate in its presence to the rate in the negative control. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is then calculated.
Comparison and Conclusion
This compound and NQO1 inhibitors represent two disparate strategies for addressing cellular dysfunction.
| Feature | This compound | NQO1 Inhibitors |
| Primary Mechanism | Dual-action: mPGES-1 inhibition and antioxidant system support. | Competitive inhibition of NQO1 enzymatic activity. |
| Effect on ROS | Aims to reduce ROS and inflammation. | Can increase ROS by blocking a key antioxidant enzyme. |
| Therapeutic Rationale in Mitochondrial Disease | Directly targets key pathological features of mitochondrial disease (oxidative stress, inflammation). | Not established; potentially counterproductive due to the pro-oxidant effect. |
| Clinical Development for Mitochondrial Disease | Actively in clinical trials (Phase IIb/III). | No known clinical development for mitochondrial disease. |
| Potential Advantages | Broad-spectrum approach addressing multiple disease-relevant pathways. Favorable safety profile observed in trials. | Potential for targeted therapy in diseases with NQO1 overexpression (e.g., cancer). |
| Potential Disadvantages | Broad mechanism may have off-target effects. Efficacy may vary depending on the specific mitochondrial defect. | Pro-oxidant effect is likely detrimental in the context of most mitochondrial diseases. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Testing this compound for mitochondrial disease - Radboudumc [radboudumc.nl]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by this compound's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Sonlicromanol and Idebenone for Leigh Syndrome
For Researchers, Scientists, and Drug Development Professionals
Leigh syndrome is a progressive neurodegenerative disorder caused by mitochondrial dysfunction, leading to impaired energy production. With no definitive cure, current research focuses on therapeutic strategies to alleviate symptoms and slow disease progression. This guide provides a comparative analysis of two investigational drugs, Sonlicromanol and Idebenone, examining their mechanisms of action, preclinical evidence, clinical trial data, and safety profiles in the context of Leigh syndrome.
Mechanism of Action
This compound and Idebenone offer distinct approaches to mitigating the cellular pathology of Leigh syndrome, which is often characterized by oxidative stress and deficient energy metabolism, frequently stemming from Complex I dysfunction.
This compound (KH176) is a redox-modulating agent. Its therapeutic effect is primarily driven by its active metabolite, KH176m, which has a triple mode of action:
-
Reductive Stress Modulation : It selectively inhibits the microsomal prostaglandin E synthase-1 (mPGES-1), which reduces the production of inflammatory prostaglandin E2 (PGE2).[1][2]
-
Oxidative Stress Modulation : It acts as a potent antioxidant, protecting cells from reactive oxygen species (ROS)-induced damage by targeting and activating the thioredoxin/peroxiredoxin antioxidant system.[1][3][4]
-
Anti-inflammatory Effects : By inhibiting mPGES-1, it reduces inflammation, a key pathological feature in mitochondrial diseases.
Additionally, this compound has been shown to activate the Nrf2 pathway, a primary regulator of the cellular antioxidant response.
Idebenone , a synthetic analogue of coenzyme Q10, primarily functions by bypassing defects in the mitochondrial electron transport chain. Its key mechanisms include:
-
Electron Transport Chain Bypass : It can transfer electrons directly to Complex III of the respiratory chain. This action circumvents a dysfunctional Complex I, a common issue in Leigh syndrome, helping to restore ATP production.
-
Antioxidant Activity : It scavenges free radicals, protecting the mitochondrial membrane from oxidative damage and inhibiting lipid peroxidation. The enzyme NAD(P)H quinone oxidoreductase 1 (NQO1) reduces Idebenone to its active antioxidant form, idebenol.
Preclinical Evidence
Preclinical studies in models that replicate features of Leigh syndrome provide foundational evidence for the therapeutic potential of both compounds.
| Feature | This compound (KH176) | Idebenone |
| Animal Model | Ndufs4-/- mice (a mammalian model mimicking Leigh disease with Complex I deficiency) | Various in vitro cell models with Complex I deficiency |
| Key Findings | - Improved motor performance and gait - Extended lifespan - Reduced degeneration of retinal ganglion cells - Counteracted increased ROS and prevented lipid peroxidation | - Restored ATP production in rotenone-inhibited cells - Reduced ROS levels in patient-derived fibroblasts - Mediated electron transfer to Complex III in isolated mitochondria |
| References |
Clinical Evidence
Clinical trials are crucial for determining the safety and efficacy of investigational drugs in patients. This compound has undergone more structured clinical evaluation for a broader range of mitochondrial diseases, including those with phenotypes similar to Leigh syndrome, whereas evidence for Idebenone in Leigh syndrome specifically is less robust and often derived from case reports.
This compound Clinical Trials
| Trial Phase | Patient Population | Key Endpoints & Outcomes | Safety Profile | References |
| Phase 1 (NCT02544217) | Healthy male volunteers | Safety, tolerability, pharmacokinetics. | Well-tolerated up to 800 mg single doses and 400 mg twice daily. At high doses (>500 ng/mL plasma), increased heart rate and QTc prolongation were observed. | |
| Phase 2a (KHENERGY) | Adults with m.3243A>G mutation | Safety, tolerability, cognition, and mood. | Adequate safety and tolerability at 100 mg twice daily. Showed positive effects on cognition and mood. | |
| Phase 2b (KHENERGYZE) | Adults with m.3243A>G mutation | Primary: Attention (Cogstate test). Secondary: Fatigue, pain, balance, quality of life. | Well-tolerated over 52 weeks. Primary endpoint not met in the 28-day trial, but significant improvements seen in severely affected patients. Open-label extension showed improvements in fatigue, balance, pain, and quality of life. | |
| Phase 2 (KHENERGYC) | Children (0-17 years) with genetically confirmed PMD and motor symptoms. | Primary: Motor function (GMFM-88, 9-Hole Peg Test). | Ongoing trial, evaluating safety and efficacy in a pediatric population. |
Idebenone Clinical Evidence in Leigh Syndrome
Evidence for Idebenone in Leigh syndrome is primarily from case studies, with variable outcomes. It is approved in Europe for Leber's Hereditary Optic Neuropathy (LHON), another mitochondrial disease.
| Study Type | Patient Details | Outcome | Reference |
| Case Report | Patient with DNAJC30-associated Leigh Syndrome | Did not halt disease progression; new brain lesions appeared after 9 months of therapy. | |
| Case Report | Patient with Leigh syndrome and respiratory failure | Improved brainstem and respiratory function. | |
| General Use | Used in various mitochondrial diseases including Leigh syndrome. | Efficacy remains uncertain and requires further study in larger patient groups. |
Safety and Tolerability
A summary of the safety profiles observed in clinical studies.
| Adverse Effect Profile | This compound | Idebenone |
| Common Adverse Events | Headache was the most frequently reported adverse event in both placebo and treatment groups. | Generally well-tolerated. |
| Dose-Limiting Effects | At high doses (single dose of 2000 mg or plasma concentrations >500 ng/mL), clinically relevant changes in cardiac electrophysiology, including prolonged QTc interval, were observed. | Considered to have a favorable safety profile. In some contexts, it may act as a Complex I inhibitor at higher concentrations. |
| Regulatory Status for Leigh Syndrome | Granted Orphan Drug Designation in Europe for Leigh disease. | Not specifically approved for Leigh syndrome. Approved in Europe for LHON. |
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative methodologies used in the evaluation of these compounds.
Preclinical Assessment of Mitochondrial Function
-
Objective: To measure the effect of the compound on cellular respiration and energy production.
-
Methodology:
-
Cell Culture: Patient-derived fibroblasts with confirmed mitochondrial DNA mutations (e.g., Complex I deficiency) are cultured under standard conditions.
-
Oxygen Consumption Rate (OCR): A Seahorse XF Analyzer is used to measure OCR. Cells are treated with the test compound (this compound or Idebenone) for a specified period.
-
Mitochondrial Stress Test: Sequential injections of oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I/III inhibitors) are used to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
ATP Measurement: Cellular ATP levels are quantified using a luciferase-based luminescence assay kit.
-
ROS Measurement: Cellular ROS levels are measured using fluorescent probes like MitoSOX Red (for mitochondrial superoxide) or DCFDA, with fluorescence quantified by flow cytometry or a plate reader.
-
Clinical Trial Outcome Measures
-
Objective: To assess the clinical efficacy of the compound on symptoms relevant to Leigh syndrome and other mitochondrial diseases.
-
Methodology:
-
Motor Function:
-
Five Times Sit-To-Stand Test (FTSST): Measures functional lower limb muscle strength. Patients are timed as they rise from a chair to a full stand and sit down again five times.
-
Gross Motor Function Measure (GMFM-88): A standardized observational instrument designed to measure changes in gross motor function in children with cerebral palsy, adapted for pediatric mitochondrial disease trials.
-
-
Cognitive Function:
-
Cogstate Computerized Battery: Assesses various cognitive domains, including attention, memory, and processing speed. The Visual Identification Test (a sub-task) was a primary endpoint in the KHENERGYZE study.
-
-
Patient-Reported Outcomes:
-
EuroQol EQ-5D-5L: A standardized instrument for measuring health-related quality of life.
-
McGill Pain Questionnaire: A self-report questionnaire to assess pain.
-
Beck Depression Inventory (BDI): Measures the severity of depression.
-
-
Safety Assessments:
-
Regular monitoring of adverse events (AEs), vital signs, electrocardiograms (ECGs) for QTc interval, and laboratory safety panels.
-
-
Summary and Conclusion
This compound and Idebenone represent two different therapeutic strategies for Leigh syndrome.
This compound offers a multi-modal approach by simultaneously reducing oxidative stress, modulating reductive stress, and exerting anti-inflammatory effects. Its development program has included structured Phase 1 and Phase 2 clinical trials, providing a growing body of evidence for its safety and potential efficacy in mitochondrial diseases with phenotypes that overlap with Leigh syndrome. The orphan drug designation for Leigh disease highlights its potential relevance.
Idebenone has a more direct and established mechanism of bypassing Complex I deficiency to support mitochondrial ATP production. While it is an approved therapy for LHON, its clinical efficacy in Leigh syndrome is not well-established and relies on a limited number of case reports with conflicting results. Further controlled clinical trials are necessary to determine its therapeutic benefit in this specific patient population.
For drug development professionals, this compound represents a novel, multi-target therapeutic candidate with a systematic clinical development path. Idebenone, while mechanistically relevant, requires more rigorous clinical validation specifically for Leigh syndrome to be considered a viable treatment option beyond its established use in LHON. Future research should focus on head-to-head comparisons and identifying patient subgroups based on genetic and biochemical profiles who are most likely to respond to each therapy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The Redox Modulating this compound Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomised placebo-controlled, double-blind phase II study to explore the safety, efficacy, and pharmacokinetics of this compound in children with genetically confirmed mitochondrial disease and motor symptoms (“KHENERGYC”) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sonlicromanol and Vatiquinone (EPI-743) for Mitochondrial and Neurodegenerative Disorders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of sonlicromanol and vatiquinone (formerly EPI-743), two investigational drugs targeting mitochondrial dysfunction. This document summarizes available clinical trial data, details their distinct mechanisms of action, and provides insights into the experimental protocols used to evaluate their therapeutic potential.
Introduction
Mitochondrial dysfunction is a key pathological feature in a wide range of debilitating disorders, including primary mitochondrial diseases (PMDs) and neurodegenerative conditions like Friedreich's ataxia. This has spurred the development of novel therapeutic agents aimed at mitigating oxidative stress and improving mitochondrial function. Among the promising candidates are this compound (KH176) and vatiquinone (EPI-743). While both compounds aim to address the downstream consequences of mitochondrial defects, they operate through distinct molecular mechanisms. This guide offers a detailed comparison of their efficacy based on published clinical trial data and preclinical evidence.
Mechanism of Action
The two compounds address mitochondrial dysfunction through different, yet complementary, pathways. This compound acts as a redox modulator with anti-inflammatory properties, while vatiquinone is a potent antioxidant that also targets a key enzyme in a specific cell death pathway.
This compound: A Dual-Action Redox Modulator
This compound's active metabolite, KH176m, exhibits a unique dual mechanism of action.[1] It functions as both a redox modulator and an antioxidant.[1][2]
-
Redox Modulation via mPGES-1 Inhibition : KH176m selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory cascade.[3] This inhibition blocks the overproduction of prostaglandin E2 (PGE2), a key mediator of inflammation.[1]
-
Antioxidant Activity via the Thioredoxin/Peroxiredoxin System : The compound also targets the thioredoxin/peroxiredoxin antioxidant system, which is crucial for scavenging reactive oxygen species (ROS) and reducing cellular stress.
This dual action allows this compound to address both the inflammatory and oxidative stress components of mitochondrial disease.
References
- 1. neurologylive.com [neurologylive.com]
- 2. mdaconference.org [mdaconference.org]
- 3. A randomised placebo-controlled, double-blind phase II study to explore the safety, efficacy, and pharmacokinetics of this compound in children with genetically confirmed mitochondrial disease and motor symptoms ("KHENERGYC") - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Sonlicromanol and MitoQ in reducing oxidative stress
A comprehensive guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental validation of two prominent mitochondrial-targeted antioxidants.
In the landscape of therapies targeting oxidative stress, particularly at the mitochondrial level, Sonlicromanol and MitoQ have emerged as significant compounds of interest. Both agents are designed to mitigate the damaging effects of reactive oxygen species (ROS), albeit through distinct mechanisms of action and targeting strategies. This guide provides an objective, data-driven comparison of this compound and MitoQ, offering insights into their performance based on available preclinical and clinical data.
Overview and Mechanism of Action
This compound (KH176)
This compound is a clinical-stage oral compound initially developed for primary mitochondrial diseases.[1] Its therapeutic effect stems from a dual mechanism of action exerted by its active metabolite, KH176m.[2] Firstly, it acts as a potent redox modulator by selectively inhibiting microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory cascade.[3][4] This inhibition reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation that is often elevated in conditions of high oxidative stress. Secondly, KH176m functions as an antioxidant by activating the thioredoxin/peroxiredoxin system, which is crucial for detoxifying peroxides, particularly hydrogen peroxide.[2] This dual action allows this compound to not only scavenge existing ROS but also to modulate the inflammatory response associated with oxidative stress.
MitoQ (Mitoquinol Mesylate)
MitoQ is a pioneering mitochondria-targeted antioxidant. Its unique structure comprises a ubiquinone moiety, which is the active antioxidant component of Coenzyme Q10, attached to a lipophilic triphenylphosphonium (TPP) cation via a ten-carbon alkyl chain. This TPP cation facilitates the accumulation of MitoQ within the mitochondria, the primary site of ROS production, at concentrations several hundred-fold higher than in the cytoplasm. Once inside the mitochondria, the ubiquinol moiety of MitoQ effectively neutralizes ROS, particularly superoxide, at its source, thereby protecting mitochondrial components from oxidative damage and preserving mitochondrial function. MitoQ has also been shown to upregulate the expression of endogenous antioxidant enzymes.
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of this compound and MitoQ, the following diagrams illustrate their respective signaling pathways. A general experimental workflow for assessing the efficacy of such antioxidants is also provided.
Quantitative Data on Oxidative Stress Reduction
The following tables summarize available quantitative data on the efficacy of this compound and MitoQ in reducing various markers of oxidative stress. It is important to note that these data are derived from different experimental models and conditions, and therefore, a direct comparison should be made with caution.
Table 1: this compound - Effects on Oxidative Stress Markers
| Biomarker | Experimental Model | Treatment | Outcome | Reference |
| Cellular ROS | Mitochondrial patient-derived cells | This compound (KH176) | IC50 value determined (specific value not publicly available) | |
| 4-Hydroxynonenal (4-HNE) | Isolated mouse hearts (cardiac ischemia-reperfusion) | 10 µM KH176m | ~26% reduction vs. control (0.651 ± 0.115 vs. 0.884 ± 0.071, P<0.001) | |
| 3-Nitrotyrosine | Isolated mouse hearts (cardiac ischemia-reperfusion) | 10 µM KH176m | ~29% reduction vs. control (0.545 ± 0.090 vs. 0.770 ± 0.199, P<0.01) | |
| 8-isoprostane | Rat model of cerebral ischemia-reperfusion | This compound | Significant reduction vs. ischemia-reperfusion group (P < 0.01) | |
| Glutathione (GSH) | Rat model of cerebral ischemia-reperfusion | This compound | Significant increase vs. ischemia-reperfusion group (P < 0.01) | |
| Manganese Superoxide Dismutase (MnSOD) | Rat model of cerebral ischemia-reperfusion | This compound | Significant increase vs. ischemia-reperfusion group (P < 0.01) |
Table 2: MitoQ - Effects on Oxidative Stress Markers
| Biomarker | Experimental Model | Treatment | Outcome | Reference |
| Superoxide Dismutase (SOD) | Septic shock patients | 20 mg MitoQ twice daily for 5 days | Increase of +0.82 U/mL vs. placebo (P < 0.05) | |
| Glutathione Peroxidase (GPx) | Septic shock patients | 20 mg MitoQ twice daily for 5 days | Increase of +0.14 U/mL vs. placebo (P < 0.05) | |
| Catalase (CAT) | Septic shock patients | 20 mg MitoQ twice daily for 5 days | Increase of +15.4 U/mL vs. placebo (P < 0.05) | |
| Malondialdehyde (MDA) | Septic shock patients | 20 mg MitoQ twice daily for 5 days | Decrease of -0.86 µmol/L vs. placebo (P < 0.05) | |
| Protein Carbonyls | Huntington's disease mouse model (R6/2) | MitoQ in drinking water | Significant reduction in muscle tissue vs. vehicle (P = 0.010) | |
| SOD2 Levels | Huntington's disease mouse model (R6/2) | MitoQ in drinking water | Significant reduction in muscle tissue vs. vehicle | |
| Mitochondrial ROS | PM2.5-exposed mice aorta | MitoQ administration | Marked decrease vs. PM2.5-exposed group |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common protocols used to assess the markers of oxidative stress mentioned in the tables above.
Measurement of Intracellular ROS
A common method for quantifying intracellular ROS involves the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.
-
Protocol Outline:
-
Cells are cultured and treated with the test compound (this compound or MitoQ) and/or a ROS inducer.
-
The cells are then incubated with a DCFH-DA solution (typically 10-100 µM) for a specified time (e.g., 30-60 minutes) at 37°C.
-
After incubation, the cells are washed to remove excess probe.
-
Fluorescence is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope at an excitation wavelength of ~485-490 nm and an emission wavelength of ~519-535 nm.
-
Assessment of Lipid Peroxidation (4-HNE Protein Adducts)
4-hydroxynonenal (4-HNE) is a stable end-product of lipid peroxidation and its protein adducts are reliable markers of oxidative damage.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify 4-HNE protein adducts in biological samples. The assay relies on the specific binding of an anti-4-HNE antibody to the 4-HNE adducts in the sample.
-
Protocol Outline:
-
Preparation of standards using known concentrations of 4-HNE incubated with a protein such as bovine serum albumin (BSA).
-
Adsorption of standards and biological samples (e.g., cell lysates, tissue homogenates, plasma) to a multi-well plate.
-
Incubation with a primary antibody specific for 4-HNE adducts.
-
Washing to remove unbound primary antibody.
-
Incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Washing to remove unbound secondary antibody.
-
Addition of a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or fluorescent).
-
Measurement of the signal using a microplate reader. The concentration of 4-HNE adducts in the samples is determined by comparison to the standard curve.
-
Measurement of Antioxidant Enzyme Activity (SOD, GPx, CAT)
The activity of key antioxidant enzymes is often measured to assess the cellular response to oxidative stress and the effect of antioxidant compounds.
-
Principle: Spectrophotometric assays are commonly used to measure the activity of these enzymes. Each assay is based on a specific enzymatic reaction that results in a change in absorbance at a particular wavelength.
-
Protocol Outline (General):
-
Sample Preparation: Preparation of cell lysates or tissue homogenates.
-
Assay Reaction:
-
Superoxide Dismutase (SOD): The assay typically involves the inhibition of the reduction of a chromogen (e.g., cytochrome c, WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system. The degree of inhibition is proportional to the SOD activity.
-
Glutathione Peroxidase (GPx): GPx activity is often measured indirectly by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.
-
Catalase (CAT): The assay measures the decomposition of hydrogen peroxide (H2O2) by catalase. The decrease in H2O2 concentration is monitored by the decrease in absorbance at 240 nm.
-
-
Measurement: The change in absorbance over time is measured using a spectrophotometer.
-
Calculation: The enzyme activity is calculated based on the rate of change in absorbance and normalized to the protein concentration of the sample.
-
Conclusion
Both this compound and MitoQ demonstrate significant potential in mitigating oxidative stress, a key pathological factor in a multitude of diseases. This compound's unique dual-action mechanism, combining redox modulation and antioxidant activity, makes it a promising therapeutic for conditions with both inflammatory and oxidative stress components, such as mitochondrial diseases. MitoQ's targeted delivery system ensures high concentrations of the antioxidant at the primary site of ROS production, the mitochondria, making it a highly efficient scavenger of mitochondrial ROS.
The choice between these two compounds for a specific research or therapeutic application will depend on the specific cellular and molecular context of the disease being investigated. The data presented in this guide, while not from direct head-to-head studies, provide a valuable starting point for researchers to compare the efficacy and mechanisms of these two important antioxidant compounds. Further studies employing direct comparisons in standardized models are warranted to fully elucidate their relative potencies and therapeutic advantages.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Redox Modulating this compound Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Testing this compound for mitochondrial disease - Radboudumc [radboudumc.nl]
A Comparative Analysis of Sonlicromanol and N-(2-mercaptopropionyl)-glycine (MPG) for Therapeutic Applications
An objective guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental data supporting Sonlicromanol and the established antioxidant, N-(2-mercaptopropionyl)-glycine (MPG).
This guide provides a detailed comparative study of this compound, a clinical-stage investigational drug for mitochondrial diseases, and N-(2-mercaptopropionyl)-glycine (MPG), a thiol-containing antioxidant primarily used in the treatment of cystinuria. The comparison covers their respective mechanisms of action, supported by signaling pathway diagrams, quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays.
Overview and Mechanism of Action
This compound and MPG both exhibit antioxidant properties, but their mechanisms of action and molecular targets differ significantly. This compound possesses a unique dual mechanism, acting as both a redox modulator and a direct antioxidant, while MPG primarily functions as a thiol donor and a scavenger of reactive oxygen species (ROS).
This compound is an investigational oral drug being developed for primary mitochondrial diseases. Its active metabolite, KH176m, has a multi-faceted mechanism of action. It acts as a redox-modulator by selectively inhibiting microsomal prostaglandin E synthase-1 (mPGES-1), which in turn reduces the production of the inflammatory mediator prostaglandin E2 (PGE2).[1] Additionally, KH176m functions as an antioxidant by targeting the Thioredoxin/Peroxiredoxin system, enhancing the activity of peroxiredoxin to reduce hydrogen peroxide. Some studies also suggest that this compound can activate the Nrf2 pathway, a key regulator of the cellular antioxidant response.[2]
N-(2-mercaptopropionyl)-glycine (MPG) , also known as Tiopronin, is a thiol-containing compound. Its primary mechanism is to act as a reducing agent. In its main clinical application, cystinuria, it undergoes a thiol-disulfide exchange with cystine, forming a more soluble mixed disulfide, thereby preventing the formation of cystine kidney stones. As an antioxidant, MPG functions as a free radical scavenger and can reduce oxidized glutathione (GSSG) back to its reduced form (GSH), a critical component of the cellular antioxidant defense system.
Signaling Pathway Diagrams
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and MPG, covering pharmacokinetics, preclinical efficacy in a comparative model, and clinical efficacy in their respective target indications.
Table 1: Pharmacokinetic Profile
| Parameter | This compound | N-(2-mercaptopropionyl)-glycine (MPG) |
| Route of Administration | Oral | Oral |
| Tmax (Time to Peak Plasma Concentration) | ~2 hours | 3-6 hours |
| Half-life (t½) | ~9 hours (this compound)~15 hours (active metabolite KH176m) | 53 hours (total MPG)1.8 hours (unbound MPG) |
| Bioavailability | High oral bioavailability (68% in mice, 74% in rats) | ~63% |
| Metabolism | Metabolized to active metabolite KH176m | Metabolized to 2-mercaptopropionic acid (2-MPA) |
| Excretion | - | Primarily renal |
| Dosing Regimen (Clinical Trials) | 50 mg or 100 mg twice daily | 800-1000 mg/day in divided doses (for cystinuria) |
Table 2: Preclinical Efficacy in Cardiac Ischemia-Reperfusion Injury Model
Data from a study on isolated mouse hearts subjected to 20 minutes of ischemia followed by reperfusion.
| Parameter | Control | This compound (KH176m, 10 µM) | N-(2-mercaptopropionyl)-glycine (MPG, 1 mM) |
| LDH Release (U/min/GWW) | 0.8 ± 0.5 | 0.2 ± 0.2 | Not significantly different from control |
| Infarct Size (%) | 31 ± 20 | 15 ± 8 | Not significantly different from control |
| Cytochrome C Release (ng/min/GWW) | 790.8 ± 453.6 | 168.0 ± 151.9 | Reduced (specific value not provided) |
| 4-HNE (Oxidative Stress Marker) | - | Decreased | No significant reduction |
| Data sourced from |
Table 3: Clinical Efficacy
| Indication & Endpoint | This compound (Phase 2b Trial) | N-(2-mercaptopropionyl)-glycine (MPG) (Cystinuria Trials) |
| Primary Indication | Primary Mitochondrial Disease (m.3243A>G mutation) | Cystinuria |
| Primary Efficacy Measure | Change in attentional domain of cognition score (Cogstate IDN) | Reduction in urinary cystine excretion |
| Key Efficacy Results | - Primary endpoint not met in the overall population. - Significant improvement in patients with more severe baseline impairment (p=0.0338). - Improvements in Beck Depression Inventory (p=0.0143), Cognitive Failure Questionnaire (p=0.0113), and HADS depression subscale (p=0.0256). - Long-term improvements in fatigue, pain, and balance. | - Reduced daily urinary cystine excretion from 901.48 mg to 488.60 mg. - Reduced rate of stone formation by 60% (p < 0.001) and active stone removal by 72% (p < 0.05). |
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials up to 52 weeks. In a Phase I study, single doses up to 800 mg and multiple doses of 400 mg twice daily were well-tolerated. At high doses, clinically relevant changes in cardiac electrophysiology (prolonged QTc interval) were observed.
MPG is associated with a range of potential side effects. Common adverse events include gastrointestinal discomfort (nausea, vomiting, diarrhea), changes in taste, and skin rashes. More serious, though less common, side effects can include proteinuria (including nephrotic syndrome), hematologic effects like leukopenia, and hypersensitivity reactions.
Experimental Protocols
Langendorff Perfused Isolated Mouse Heart Model of Ischemia-Reperfusion Injury
This protocol is based on the methodology used in the direct comparative preclinical study of this compound's active metabolite and MPG.
-
Animal Model: C57/BL6N mice.
-
Heart Isolation and Perfusion:
-
Mice are anesthetized, and hearts are rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
The aorta is cannulated on a Langendorff apparatus for retrograde perfusion at a constant pressure.
-
The perfusion buffer is a modified Krebs-Henseleit solution, oxygenated with 95% O2 / 5% CO2.
-
-
Experimental Groups:
-
Control (saline).
-
This compound (KH176m, 10 µM).
-
MPG (1 mM).
-
-
Ischemia-Reperfusion Protocol:
-
Equilibration: 20 minutes of aerobic perfusion.
-
Ischemia: 20 minutes (mild) or 30 minutes (severe) of global normothermic ischemia (no flow).
-
Reperfusion: 60 minutes of aerobic reperfusion.
-
-
Outcome Measures:
-
Cardiac Function: Monitored throughout the experiment.
-
Lactate Dehydrogenase (LDH) Release: Measured in the coronary effluent as a marker of necrosis.
-
Infarct Size: Determined at the end of reperfusion using triphenyltetrazolium chloride (TTC) staining.
-
Cytochrome C Release: Measured in the coronary effluent as a marker of mitochondrial damage.
-
4-hydroxy-2-nonenal (4-HNE) Adducts: Measured in heart tissue homogenates as a marker of oxidative stress.
-
This compound Phase 2b Clinical Trial (KHENERGYZE)
This protocol is based on the published details of the Phase 2b study in patients with the m.3243A>G mutation.
-
Study Design: Randomized, double-blind, placebo-controlled, three-way cross-over study followed by a 52-week open-label extension.
-
Patient Population: 27 adult patients with genetically confirmed m.3243A>G mutation.
-
Treatment Arms:
-
This compound 50 mg twice daily.
-
This compound 100 mg twice daily.
-
Placebo twice daily.
-
-
Treatment Duration: 28 days for each cross-over period, with a ≥2-week wash-out period between treatments. The open-label extension was for 52 weeks with 100 mg this compound twice daily.
-
Primary Endpoint: Change from placebo in the attentional domain of the cognition score (visual identification; Cogstate IDN).
-
Secondary Endpoints: A variety of patient- and clinician-reported outcomes, including:
-
Beck Depression Inventory (BDI).
-
Cognitive Failure Questionnaire (CFQ).
-
Hospital Anxiety and Depression Scale (HADS).
-
Neuro-Quality of Life Short Form-Fatigue Scale.
-
mini-Balance Evaluation Systems test (mini-BESTest).
-
McGill Pain Questionnaire.
-
Five Times Sit-To-Stand Test.
-
-
Pharmacokinetic Assessments: Blood samples were collected on Day 28 of each treatment period at pre-dose and at 1, 2, 4, 8, and 12 hours post-dose to determine the concentrations of this compound and its active metabolite KH183 (KH176m).
MPG (Tiopronin) Clinical Trial for Cystinuria
This is a generalized protocol based on typical clinical studies for MPG in cystinuria.
-
Study Design: Long-term, open-label studies are common.
-
Patient Population: Patients with a confirmed diagnosis of severe homozygous cystinuria.
-
Treatment: Tiopronin administered orally in divided doses, typically starting at 800 mg/day and titrated based on urinary cystine levels.
-
Concomitant Therapy: High fluid intake, dietary modifications, and urine alkalinization.
-
Primary Efficacy Endpoint: Reduction in 24-hour urinary cystine excretion to below the solubility limit (typically <250 mg/L).
-
Secondary Efficacy Endpoints:
-
Rate of new kidney stone formation.
-
Frequency of surgical interventions for stone removal.
-
-
Monitoring: Regular monitoring of 24-hour urinary cystine levels, urinalysis, and renal function.
Summary and Conclusion
This compound and MPG are two distinct molecules with different primary mechanisms of action and clinical applications.
This compound is a promising, multi-modal therapeutic candidate for primary mitochondrial diseases. Its ability to both modulate inflammatory pathways via mPGES-1 inhibition and bolster antioxidant defenses through the Thioredoxin/Peroxiredoxin system represents a novel approach to treating the complex pathophysiology of these disorders. Clinical data, particularly from the Phase 2b trial, suggest potential benefits in improving mood, cognition, fatigue, and pain in patients with the m.3243A>G mutation, especially in those with more severe baseline symptoms.
MPG is an established and effective treatment for cystinuria, where its thiol-disulfide exchange mechanism is well-defined and clinically validated. Its role as a general antioxidant has been demonstrated in various preclinical models, though its clinical application for conditions primarily driven by oxidative stress is less established. The preclinical comparative study in cardiac ischemia-reperfusion injury suggests that under conditions of mild ischemic stress, the dual-action of this compound's active metabolite may offer more robust protection against cell death and oxidative damage compared to the direct antioxidant effect of MPG.
For researchers and drug developers, the choice between these or similar compounds would depend on the specific pathological mechanisms being targeted. This compound's targeted approach on specific enzymatic pathways involved in inflammation and redox signaling makes it a tailored candidate for diseases with this underlying pathology. MPG remains a valuable tool as a potent, albeit less specific, thiol-based antioxidant for both clinical use in cystinuria and as a research tool to investigate the role of oxidative stress in various disease models. Further research, including potential head-to-head clinical trials in relevant disease models, would be necessary to definitively establish the comparative therapeutic efficacy of these two compounds.
Experimental Workflows and Logical Relationships
References
Sonlicromanol's Specificity in Targeting mPGES-1: A Comparative Analysis
A deep dive into the selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) by Sonlicromanol, offering a comparative perspective against other inhibitors for researchers and drug development professionals.
This compound, a clinical-stage drug candidate, and its active metabolite, KH176m, have garnered significant attention for their potential therapeutic applications, primarily centered around the selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, responsible for the terminal step in the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator. This guide provides a comprehensive assessment of the specificity of this compound's inhibitory action on mPGES-1, supported by quantitative data and detailed experimental methodologies, to aid researchers in the fields of inflammation, mitochondrial disease, and oncology.
Quantitative Comparison of Inhibitor Potency
The inhibitory efficacy of a compound is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the IC50 values of this compound's active metabolite (KH176m) against mPGES-1 and other key enzymes in the arachidonic acid cascade, alongside a selection of other known mPGES-1 inhibitors for comparative analysis.
| Compound | Target Enzyme | IC50 Value (µM) | Cell System/Assay Condition | Reference |
| KH176m (active metabolite of this compound) | mPGES-1 | 0.16 ± 0.048 | Cell-free (microsomes) | [1] |
| mPGES-1 | 1.51 ± 0.93 | Primary human skin fibroblasts | [1] | |
| PGE2 production | 0.0853 ± 0.0178 | LPS-stimulated primary human skin fibroblasts | [1] | |
| PGE2 production | 0.0929 ± 0.0235 | IL-1β-stimulated primary human skin fibroblasts | [1] | |
| COX-1 | No effect | Recombinant enzyme assay | [1] | |
| COX-2 | No effect | Recombinant enzyme assay | ||
| PF-9184 | mPGES-1 | 0.0165 ± 0.0038 | Recombinant human mPGES-1 | |
| mPGES-1 | 0.5 - 5 | Serum-free cell and human whole blood cultures | ||
| MF63 | mPGES-1 | 0.1147 | Equine leukocyte cell supernatants | |
| Compound 4b | mPGES-1 | 0.033 | Human mPGES-1 | |
| COX-1/2 | No inhibition at 100 µM | |||
| MK-886 | mPGES-1 | 2.3 |
Key Observations from the Data:
-
This compound's active metabolite, KH176m, demonstrates potent inhibition of mPGES-1 in both cell-free and cellular assays.
-
Crucially, KH176m shows a high degree of specificity, with no inhibitory effect observed on the upstream cyclooxygenase enzymes, COX-1 and COX-2. This is a significant advantage over non-steroidal anti-inflammatory drugs (NSAIDs) which target COX enzymes and are associated with gastrointestinal and cardiovascular side effects.
-
The potency of KH176m is comparable to or in a similar range as other selective mPGES-1 inhibitors currently under investigation.
Signaling Pathway of PGE2 Production and Inhibition
The production of PGE2 is a multi-step process involving several key enzymes. Understanding this pathway is crucial to appreciating the specific point of intervention for this compound.
Caption: Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of this compound.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential. The following outlines a typical workflow for assessing mPGES-1 inhibition.
mPGES-1 Enzyme Inhibition Assay (Cell-Free)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of isolated mPGES-1.
Caption: Workflow for a cell-free mPGES-1 enzyme inhibition assay.
Protocol:
-
Microsome Preparation: Microsomal fractions containing mPGES-1 are isolated from a suitable source, such as interleukin-1β (IL-1β) stimulated A549 human lung carcinoma cells.
-
Incubation with Inhibitor: The microsomal preparation is pre-incubated with varying concentrations of this compound's active metabolite (KH176m) or a vehicle control.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
Reaction Termination: After a defined incubation period, the reaction is stopped.
-
Quantification of PGE2: The amount of PGE2 produced is quantified using a sensitive detection method such as liquid chromatography-mass spectrometry (LC-MS) or an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The concentration of KH176m that inhibits 50% of the mPGES-1 activity is determined to be the IC50 value.
Cellular Assay for PGE2 Inhibition
This assay assesses the ability of a compound to inhibit PGE2 production in a whole-cell context, providing insights into cell permeability and off-target effects.
Protocol:
-
Cell Culture and Stimulation: Human skin fibroblasts or other relevant cell types (e.g., RAW264.7 macrophages) are cultured and then stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) or IL-1β to induce the expression of mPGES-1 and COX-2.
-
Compound Treatment: The stimulated cells are treated with a range of concentrations of KH176m.
-
Incubation: Cells are incubated for a sufficient period to allow for PGE2 synthesis and secretion into the culture medium.
-
Supernatant Collection and Analysis: The cell culture supernatant is collected, and the concentration of PGE2 is measured.
-
Selectivity Assessment: To assess selectivity, the levels of other prostanoids, such as PGD2, can also be measured. Studies have shown that KH176m selectively reduces PGE2 levels without affecting PGD2 production.
Specificity Beyond COX Enzymes
Further investigations into the specificity of KH176m have revealed that its selective action extends beyond just the COX enzymes. Studies in prostate cancer cell lines have shown that while KH176m significantly decreases the mRNA levels of mPGES-1, it does not affect the expression of other prostaglandin E synthases, namely mPGES-2 and cytosolic PGES (cPGES), nor COX-1. This high degree of selectivity underscores its targeted mechanism of action.
Caption: Specificity of this compound's inhibitory action within the prostaglandin synthesis pathway.
Conclusion
References
Independent Replication of Sonlicromanol Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published findings for Sonlicromanol, a potential treatment for mitochondrial diseases. A critical assessment reveals a notable absence of independent replication of the initial findings. All available data originates from studies conducted by or in direct collaboration with the developer, Khondrion.
This guide presents the available data on this compound and compares its performance with alternative therapies in development for similar indications, supported by experimental data from their respective clinical trials.
This compound: An Overview of Published Data
This compound (KH176) is an orally administered small molecule being investigated for the treatment of primary mitochondrial diseases, such as MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and Leigh's Disease.[1][2] The active metabolite, KH176m, is reported to act as a redox modulator and antioxidant.[1]
Mechanism of Action
The proposed mechanism of this compound involves a dual action:
-
Redox Modulation: The in vivo metabolite, KH176m, is suggested to selectively inhibit microsomal prostaglandin E synthase-1 (mPGES-1).[1] In mitochondrial diseases, increased reactive oxygen species (ROS) can lead to elevated levels of prostaglandin E2 (PGE2), a mediator of inflammation. By inhibiting mPGES-1, this compound aims to block this inflammatory cascade.[1]
-
Antioxidant Activity: KH176m is also proposed to target the thioredoxin/peroxiredoxin system, which is involved in reducing oxidative stress.
Clinical Trial Findings
This compound has undergone Phase I and Phase II clinical trials, with a Phase III trial in planning. The most significant results come from the Phase IIb KHENERGYZE study and its open-label extension, KHENEREXT.
Table 1: Summary of this compound Phase IIb Clinical Trial (KHENERGYZE) Results
| Endpoint Category | Outcome Measure | Result |
| Primary Endpoint | Attention Domain Score (Cogstate Visual Identification Test) | Not statistically significant in the overall population. A treatment effect was observed in patients with a more affected baseline. |
| Secondary Endpoints (Post-hoc analysis) | Beck Depression Inventory (BDI) | Signal of improvement. |
| Cognitive Failure Questionnaire (CFQ) | Signal of improvement. | |
| Hospital Anxiety and Depression Scale (HADS) - Depression | Signal of improvement. | |
| Open-Label Extension (52 weeks) | Neuro-Quality of Life Short Form-Fatigue Scale | Statistically significant improvement (p=0.0036). |
| mini-Balance Evaluation Systems test (mini-BESTest) | Statistically significant improvement (p=0.0009). | |
| McGill Pain Questionnaire | Statistically significant improvement (p=0.0105). | |
| Five Times Sit-To-Stand Test | Improvement observed in most patients. |
It is important to note that some of the positive findings from the KHENERGYZE study were the result of post-hoc analyses, and the open-label extension lacked a control group.
Comparative Analysis with Alternative Therapies
Several other compounds are in development for mitochondrial diseases, targeting different aspects of mitochondrial dysfunction. This section compares this compound with three notable alternatives: Elamipretide, Idebenone, and Omaveloxolone (RTA 408).
Table 2: Comparison of this compound and Alternative Therapies
| Feature | This compound (KH176) | Elamipretide (SS-31) | Idebenone | Omaveloxolone (RTA 408) |
| Primary Mechanism of Action | Redox modulation (mPGES-1 inhibition) and antioxidant (thioredoxin/peroxiredoxin system). | Binds to cardiolipin in the inner mitochondrial membrane, stabilizing cristae and improving electron transport chain function. | A synthetic analogue of Coenzyme Q10, it acts as an electron carrier in the mitochondrial respiratory chain, bypassing Complex I. | Activator of the Nrf2 antioxidant pathway. |
| Target Indication(s) in Key Trials | MELAS, Leigh's Disease (m.3243A>G mutation). | Primary Mitochondrial Myopathy (PMM). | Leber's Hereditary Optic Neuropathy (LHON), MELAS. | Friedreich's Ataxia. |
| Reported Efficacy in Key Trials | Modest improvements in cognition, mood, fatigue, and pain, particularly in more severely affected patients. | Did not meet primary endpoints for improving the 6-minute walk test or fatigue in the overall PMM population in the MMPOWER-3 trial. | Showed a trend towards visual recovery in LHON patients in the RHODOS trial. | Significantly improved neurological function (mFARS score) compared to placebo in the MOXIe trial. |
| Development Stage (as of late 2025) | Phase III planned. | Phase III completed. | Approved for LHON in Europe. | Approved for Friedreich's Ataxia in the US. |
Experimental Protocols
Detailed methodologies are crucial for the scientific community to assess and potentially replicate findings. Below are summaries of the experimental protocols for key clinical trials mentioned in this guide.
This compound: KHENERGYZE (Phase IIb) Study Protocol
-
Study Design: A double-blind, randomized, placebo-controlled, three-way cross-over study.
-
Participants: 27 adult patients with a genetically confirmed m.3243A>G mutation and clinical signs of mitochondrial disease.
-
Intervention: Patients received 50 mg this compound, 100 mg this compound, and a placebo, each for 28 days in a randomized order, separated by 14-day washout periods.
-
Primary Outcome: Change in the attention domain score of cognitive functioning, assessed by the Cogstate visual identification test.
-
Key Secondary Outcomes: Assessments of mood, fatigue, and pain using various validated scales.
Elamipretide: MMPOWER-3 (Phase III) Study Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 218 individuals with genetically confirmed primary mitochondrial myopathy.
-
Intervention: Participants were randomized 1:1 to receive either 40 mg of elamipretide or a placebo via subcutaneous injection once daily for 24 weeks.
-
Primary Endpoints: Change from baseline in the 6-minute walk test (6MWT) and the Total Fatigue Score on the Primary Mitochondrial Myopathy Symptom Assessment (PMMSA).
Idebenone: RHODOS (Phase II) Study Protocol
-
Study Design: A prospective, randomized, double-blind, placebo-controlled study.
-
Participants: 85 patients with Leber's Hereditary Optic Neuropathy (LHON) due to one of the three primary mitochondrial DNA mutations.
-
Intervention: Patients received either 900 mg/day of idebenone or a placebo for 24 weeks.
-
Primary Endpoint: The best recovery in visual acuity.
-
Secondary Endpoints: Change in best visual acuity and other visual function parameters.
Omaveloxolone: MOXIe (Phase II) Study Protocol
-
Study Design: An international, double-blind, randomized, placebo-controlled, parallel-group trial.
-
Participants: 103 patients with genetically confirmed Friedreich's Ataxia, aged 16 to 40 years.
-
Intervention: Patients were randomized 1:1 to receive either 150 mg per day of omaveloxolone or a placebo for 48 weeks.
-
Primary Outcome: Change from baseline in the modified Friedreich's Ataxia Rating Scale (mFARS) score.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the clinical trials.
References
A Comparative Safety Analysis of Sonlicromanol and Other Emerging Mitochondrial Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapies targeting mitochondrial dysfunction is rapidly evolving, with several novel agents progressing through clinical development. For researchers and drug development professionals, a thorough understanding of the safety profiles of these emerging drugs is paramount for informing future research, clinical trial design, and therapeutic strategy. This guide provides a detailed comparison of the safety profiles of Sonlicromanol and other notable mitochondrial drugs—Elamipretide, Omaveloxolone, and Mavodelpar (formerly REN001)—supported by available clinical trial data and detailed experimental protocols for assessing mitochondrial drug safety.
Executive Summary
Mitochondrial diseases represent a group of debilitating disorders with a high unmet medical need. The drugs discussed in this guide, while targeting different aspects of mitochondrial biology, all aim to ameliorate the cellular consequences of mitochondrial dysfunction. This compound, a redox modulator, has demonstrated a favorable safety profile in Phase II trials. Elamipretide, a cardiolipin-targeting peptide, is generally well-tolerated, with injection site reactions being the most common adverse event. Omaveloxolone, an activator of the Nrf2 pathway, has shown manageable side effects, including transient elevations in liver enzymes. Mavodelpar, a PPARδ agonist, was reportedly well-tolerated in its clinical trials, though development has been discontinued due to a lack of efficacy. This guide will delve into the specific safety data for each compound, providing a framework for comparative analysis.
Comparative Safety Profiles: Adverse Events in Clinical Trials
The following table summarizes the treatment-emergent adverse events (TEAEs) reported in key clinical trials for this compound, Elamipretide, and Omaveloxolone. Data for Mavodelpar is presented qualitatively due to the limited public availability of detailed quantitative safety data from the STRIDE trial.
| Adverse Event Category | This compound (KHENERGYZE - Phase IIb)[1] | Elamipretide (MMPOWER-3 - Phase III)[2] | Omaveloxolone (MOXIe - Phase II)[3][4] | Mavodelpar (STRIDE - Phase IIb) |
| Any TEAE | Placebo: 60% 50 mg bid: 52% 100 mg bid: 46% | Placebo: 76.1% Elamipretide: 98.2% | Placebo: 100% Omaveloxolone: 100% | Data not publicly available in detail. The STRIDE study was designed to evaluate safety.[3] |
| Drug-Related TEAE | Placebo: 20% 50 mg bid: 22% 100 mg bid: 19% | Placebo: 51.4% Elamipretide: 97.2% | Not explicitly reported in percentages. | Development was suspended due to lack of efficacy, not primarily due to safety concerns. |
| Serious Adverse Events (SAEs) | Not reported in the provided data. | Placebo: 2.8% Elamipretide: 4.6% | Placebo: 2 patients Omaveloxolone: 3 patients | Not reported in the provided data. |
| Discontinuation due to AEs | Not reported in the provided data. | Placebo: 1.8% Elamipretide: 7.3% | Placebo: 4% Omaveloxolone: 8% | Not applicable as the trial was discontinued. |
| Most Common Adverse Events (>10% incidence and higher than placebo) | Headache was the most frequent adverse effect in both placebo and this compound groups. At high single doses (2000 mg), nausea, vomiting, dizziness, and QTcF prolongation were observed. | Injection site reactions (erythema, pruritus, pain) | Alanine aminotransferase increase, headache, nausea, aspartate aminotransferase increase, fatigue, diarrhea, oropharyngeal pain, muscle spasm, back pain, influenza, and decreased appetite. | Reportedly well-tolerated in a Phase 1b study. |
Mechanisms of Action: Signaling Pathways
The therapeutic strategies of these drugs are rooted in distinct molecular mechanisms. Understanding these pathways is crucial for interpreting their safety profiles and potential off-target effects.
References
Validation of KH176m as the Primary Active Metabolite of Sonlicromanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonlicromanol (KH176) is a clinical-stage drug candidate developed for the treatment of primary mitochondrial diseases. Emerging evidence strongly indicates that its therapeutic effects are primarily mediated by its active metabolite, KH176m. This guide provides a comprehensive comparison of this compound and KH176m, presenting experimental data that validates KH176m as the principal active molecule. We also compare its activity with other relevant compounds, Trolox and N-(2-mercaptopropionyl)-glycine (MPG), to provide a broader context for its mechanism of action.
Pharmacokinetic Profile: Conversion of this compound to KH176m
This compound is a prodrug that undergoes extensive metabolism to its active form, KH176m. This biotransformation is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] In vivo studies have demonstrated a significant conversion, with an average of 83% of this compound being converted to KH176m after four weeks of dosing.[1] In contrast, in vitro metabolism is considerably lower, with only 2-15% of the parent compound being metabolized after 120 minutes.[1] This highlights the importance of in vivo systems for accurately assessing the metabolic fate of this compound.
Table 1: Pharmacokinetic Parameters of this compound and KH176m
| Parameter | This compound (KH176) | KH176m | Reference |
| Primary Metabolizing Enzyme | CYP3A4 | - | [1] |
| In Vivo Conversion Rate | ~83% to KH176m (after 4 weeks) | - | [1] |
| In Vitro Metabolism Rate | 2-15% (after 120 minutes) | - |
Comparative Efficacy: this compound vs. KH176m
The validation of KH176m as the primary active metabolite is supported by its superior potency in key pharmacological assays compared to the parent compound, this compound.
Anti-inflammatory Activity: Inhibition of mPGES-1
One of the key mechanisms of action of KH176m is the selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory cascade. This inhibition leads to a reduction in the production of prostaglandin E2 (PGE2), a key mediator of inflammation. While the direct inhibitory effect of this compound on mPGES-1 is not extensively reported, studies have demonstrated the potent inhibitory activity of KH176m.
Table 2: Inhibition of PGE2 Production
| Compound | Assay System | IC50 (µM) | Reference |
| KH176m | LPS-induced PGE2 production in RAW264.7 cells | 0.56 ± 0.08 | |
| This compound (KH176) | Not Reported | - |
Antioxidant and Cytoprotective Effects
Both this compound and KH176m exhibit antioxidant properties, a crucial aspect of their therapeutic potential in mitochondrial diseases, which are often characterized by increased oxidative stress. However, comparative studies demonstrate that KH176m is a more potent ROS scavenger and provides greater cytoprotection against oxidative stress.
Table 3: Antioxidant and Cytoprotective Activity
| Assay | This compound (KH176) | KH176m | Reference |
| Cell Viability (Redox Stress Survival Assay) | EC50: 0.27 µM | EC50: 0.0387 µM | |
| Cellular ROS Scavenging | Less potent | IC50: 0.25 µM | |
| Mitochondrial Superoxide Scavenging | Much less potent | IC50: 1.4 µM |
Comparison with Alternative Compounds
To further contextualize the activity of this compound and KH176m, we compare their antioxidant properties with Trolox, a water-soluble analog of vitamin E, and N-(2-mercaptopropionyl)-glycine (MPG), a classic antioxidant.
Table 4: Comparative Antioxidant Activity
| Compound | Antioxidant Mechanism | Potency (where available) | Reference |
| KH176m | ROS scavenger, enhances peroxiredoxin/thioredoxin system | IC50 (Cellular ROS): 0.25 µM | |
| This compound (KH176) | ROS scavenger | EC50 (Cell Viability): 0.27 µM | |
| Trolox | ROS scavenger | - | |
| MPG | ROS scavenger | - |
Signaling Pathways and Experimental Workflows
This compound Metabolism and Activation
The following diagram illustrates the conversion of this compound to its active metabolite KH176m.
Caption: Metabolic activation of this compound.
Mechanism of Action of KH176m
This diagram outlines the dual mechanism of action of KH176m as both an anti-inflammatory agent and an antioxidant.
Caption: Dual mechanism of action of KH176m.
Experimental Protocols
In Vitro Metabolism of this compound
Objective: To determine the conversion of this compound to KH176m by CYP3A4.
Materials:
-
Human liver microsomes (containing CYP3A4)
-
This compound (KH176)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Protocol:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Add this compound to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C with gentle agitation.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the reaction mixture.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of this compound and KH176m using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation.
mPGES-1 Inhibition Assay
Objective: To determine the inhibitory effect of KH176m on mPGES-1 activity.
Materials:
-
Microsomes from IL-1β-stimulated A549 cells (as a source of mPGES-1)
-
Prostaglandin H2 (PGH2) substrate
-
KH176m
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
ELISA kit for PGE2 quantification
Protocol:
-
Prepare a reaction mixture containing the microsomal fraction, GSH, and phosphate buffer.
-
Add varying concentrations of KH176m to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 minute).
-
Terminate the reaction by adding a stop solution (e.g., a solution containing a high concentration of a non-specific COX inhibitor).
-
Quantify the amount of PGE2 produced using a competitive ELISA kit.
-
Calculate the percentage of inhibition for each concentration of KH176m and determine the IC50 value.
Cellular Reactive Oxygen Species (ROS) Scavenging Assay
Objective: To measure the ability of this compound and KH176m to scavenge intracellular ROS.
Materials:
-
Human skin fibroblasts or other suitable cell line
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound, KH176m)
-
ROS-inducing agent (e.g., tert-butyl hydroperoxide - TBHP)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or KH176m for a specified period (e.g., 24 hours).
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Induce oxidative stress by adding an ROS-inducing agent (e.g., TBHP).
-
Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a microplate reader.
-
Calculate the rate of fluorescence increase, which is proportional to the rate of ROS production.
-
Determine the concentration-dependent inhibition of ROS production by the test compounds and calculate the IC50/EC50 values.
Conclusion
References
Comparative Transcriptomic Analysis of Sonlicromanol and Other Redox Modulators: A Guide for Researchers
This guide provides a comparative analysis of the transcriptomic effects of Sonlicromanol and other redox-modulating compounds. It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of these agents in the context of diseases with underlying oxidative stress and mitochondrial dysfunction. This document summarizes quantitative transcriptomic data, details experimental protocols for RNA sequencing (RNA-seq) analysis, and visualizes key signaling pathways.
Overview of this compound and Other Redox Modulators
This compound (KH176) is a clinical-stage drug candidate developed for primary mitochondrial diseases. As a Trolox (a soluble vitamin E analog) derivative, it targets redox imbalance.[1] Its mechanism involves modulating the thioredoxin/peroxiredoxin system to reduce hydrogen peroxide and selectively inhibiting microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in inflammation.[1][2][3][4]
For comparison, this guide includes other well-known redox modulators:
-
Sulforaphane: A natural isothiocyanate found in cruciferous vegetables, known to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses.
-
MitoQ: A mitochondria-targeted antioxidant that combines the antioxidant ubiquinone with a lipophilic triphenylphosphonium cation, allowing it to accumulate in mitochondria and combat oxidative stress at its source.
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione (GSH), which plays a crucial role in cellular detoxification and redox homeostasis.
Comparative Transcriptomic Data
The following table summarizes the transcriptomic changes induced by this compound and other redox modulators based on available literature. The data is derived from studies in relevant disease models.
| Compound | Experimental Model | Number of Differentially Expressed Genes (DEGs) | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| This compound | iPSC-derived neurons from MELAS patients (m.3243A>G mutation) | 116 DEGs (1 µM treatment) | 4 genes upregulated | 112 genes downregulated, including those involved in mitochondrial and synaptic dysfunction. | Klein Gunnewiek et al., 2021 |
| Sulforaphane | Normal and prostate cancer cell lines | Thousands of genes altered in a cell-type specific manner. | Nrf2 target genes (e.g., HMOX1, NQO1), antioxidant response, glutathione metabolism, lysosomal biogenesis. | Pro-inflammatory genes (e.g., IL-1β, IL-6, iNOS), Sp1 transcription factor. | Beaver et al., 2017; Zhuang et al., 2021 |
| MitoQ | Mouse model of experimental autoimmune encephalomyelitis (EAE) | Not a full transcriptomic study. | Myelin Basic Protein (MBP) | Pro-inflammatory cytokines and chemokines (e.g., IL-1, IL-6, IL-10, IL-17). | Mao et al., 2020 |
| N-acetylcysteine (NAC) | Rat model of chronic unpredictable mild stress | Specific gene changes noted, but no comprehensive DEG list provided. | Immediate early genes (e.g., Arc, c-Fos, Nr4a1). | Pro-inflammatory cytokines (in the context of neuroinflammation). | Caraci et al., 2023; Al-Amin et al., 2019 |
Experimental Protocols: RNA-Sequencing and Analysis
This section outlines a representative protocol for a comparative transcriptomic study of redox modulators in a cell culture model, synthesized from established RNA-seq workflows.
3.1. Cell Culture and Treatment
-
Cell Seeding: Plate human iPSC-derived neurons (or other relevant cell type) at a desired density in appropriate culture vessels (e.g., 6-well plates).
-
Culture Maintenance: Maintain cells in a humidified incubator at 37°C and 5% CO2, with regular media changes.
-
Compound Treatment: Once cells have reached the desired stage of differentiation or confluency, treat with this compound, Sulforaphane, MitoQ, NAC, or vehicle control at predetermined concentrations and for a specified duration (e.g., 24-48 hours).
3.2. RNA Isolation and Quality Control
-
RNA Extraction: Lyse the cells directly in the culture plate and extract total RNA using a commercially available kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove contaminating genomic DNA.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. Samples with a RIN score ≥ 8 are recommended for library preparation.
3.3. RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from 100-1000 ng of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves:
-
Poly(A) selection to enrich for mRNA.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adenylation of 3' ends.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Library Quality Control: Validate the size distribution and concentration of the final libraries using a Bioanalyzer and qPCR.
-
Sequencing: Pool the libraries and sequence them on an Illumina sequencing platform (e.g., NovaSeq 6000) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).
3.4. Bioinformatic Analysis
-
Quality Control of Raw Reads: Assess the quality of the raw sequencing reads (FASTQ files) using a tool like FastQC.
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads using a tool such as Trimmomatic.
-
Alignment to Reference Genome: Align the trimmed reads to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner like STAR.
-
Read Quantification: Count the number of reads mapping to each gene using a tool such as featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Import the gene count matrix into R and use a package like DESeq2 or edgeR to normalize the data and perform statistical analysis to identify differentially expressed genes between the treatment and control groups. Genes with an adjusted p-value (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use the list of differentially expressed genes to perform GO and pathway enrichment analysis (e.g., using DAVID, Metascape, or GSEA) to identify the biological processes and signaling pathways affected by each compound.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and other redox modulators, as well as a typical experimental workflow.
Conclusion
This guide provides a comparative overview of the transcriptomic effects of this compound and other redox modulators. This compound demonstrates a targeted effect on genes related to mitochondrial and synaptic function in a disease-specific context. In contrast, compounds like Sulforaphane induce a broader transcriptomic response through the activation of the Nrf2 pathway. While comprehensive transcriptomic data for MitoQ and NAC in similar models are less available, their mechanisms suggest effects on mitochondrial and inflammatory gene expression. The provided experimental protocol offers a standardized framework for conducting further comparative transcriptomic studies, which will be crucial for elucidating the specific molecular mechanisms of these compounds and identifying the most promising therapeutic strategies for diseases driven by oxidative stress.
References
- 1. Transcriptome analysis reveals a dynamic and differential transcriptional response to sulforaphane in normal and prostate cancer cells and suggests a role for Sp1 in chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound seems promising for certain cancers - Khondrion announces publication in PLOS ONE of new research - Radboudumc [radboudumc.nl]
- 3. This compound’s active metabolite KH176m normalizes prostate cancer stem cell mPGES-1 overexpression and inhibits cancer spheroid growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound's active metabolite KH176m normalizes prostate cancer stem cell mPGES-1 overexpression and inhibits cancer spheroid growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Long-Term Efficacy and Safety of Sonlicromanol in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy and safety of Sonlicromanol in preclinical animal models, primarily focusing on the Ndufs4 knockout (Ndufs4-/-) mouse model of Leigh Syndrome, a mitochondrial disease. The performance of this compound is compared with other experimental therapies investigated in the same model, supported by available experimental data.
Executive Summary
This compound (KH176) is a clinical-stage drug candidate under development for the treatment of primary mitochondrial diseases. It is a small molecule that acts as a redox modulator, addressing the increased reactive oxygen species (ROS) and subsequent oxidative stress characteristic of these disorders. Its active metabolite, KH176m, functions as a potent antioxidant and an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), thereby reducing inflammation. Preclinical studies in the Ndufs4-/- mouse model, which recapitulates key features of Leigh Syndrome, have demonstrated this compound's potential to improve motor function and other disease-related phenotypes. This guide provides a comparative analysis of this compound's efficacy and safety profile against other therapeutic strategies investigated in this animal model, including rapamycin, acarbose, and nicotinamide mononucleotide (NMN).
Efficacy Data in the Ndufs4-/- Mouse Model
The following tables summarize the key efficacy data for this compound and comparator compounds in the Ndufs4-/- mouse model of Leigh Syndrome.
Table 1: Comparison of Lifespan Extension
| Treatment | Dosage and Administration | Median Lifespan (Treated) | Median Lifespan (Control) | % Increase in Median Lifespan | Reference |
| This compound (KH176) | 10 mg/kg, IP, daily | Data not specified | ~50-60 days | Not specified | [1] |
| Rapamycin | 8 mg/kg, IP, daily | >100 days | ~50 days | >100% | [2][3] |
| Acarbose | 1000 ppm in chow | 92 days | 56 days | ~64% | [4][5] |
| Nicotinamide Mononucleotide (NMN) | Data not specified | Extended lifespan | Data not specified | Significant extension |
Note: Direct head-to-head studies are limited; data is compiled from separate publications. Lifespan in control animals can vary between studies.
Table 2: Comparison of Motor Function Improvement
| Treatment | Endpoint | Result | Reference |
| This compound (KH176) | Rotarod and gait performance | Significantly improved performance | |
| Rapamycin | Neurological symptoms (clasping) | Delayed onset and reduced incidence | |
| Acarbose | Neurological symptoms (clasping) | Delayed onset | |
| Nicotinamide Mononucleotide (NMN) | Neurological phenotype | Delayed onset |
Long-Term Safety and Toxicology of this compound
Comprehensive long-term toxicology data from animal studies for this compound are not extensively published in peer-reviewed literature. However, available information from clinical trial documents and other sources indicate the following:
-
Genotoxicity: this compound has been shown to be non-genotoxic in a battery of tests including the Ames test, chromosomal aberration test, and an in vivo micronucleus test.
-
Repeat-Dose Toxicity: A 28-day repeat oral dose toxicity study was conducted in rats and dogs. In this study, there was a dose-proportional increase in exposure to this compound's active metabolite (KH176m) with no significant accumulation. No gender differences in systemic exposure were observed.
-
General Safety: Clinical trials in humans have shown that this compound is generally well-tolerated.
Standard regulatory requirements for chronic toxicity testing of new chemical entities intended for long-term use typically involve studies of at least 6 to 12 months in rodents and non-rodents. While the 28-day studies provide initial safety data, the full results of longer-term preclinical toxicology studies are not yet publicly available.
Experimental Protocols
Ndufs4-/- Mouse Model Studies
-
Animal Model: Ndufs4 knockout (Ndufs4-/-) mice. These mice have a targeted disruption of the Ndufs4 gene, which encodes a subunit of complex I of the mitochondrial respiratory chain. This leads to a phenotype that mimics human Leigh Syndrome, including progressive neurodegeneration, motor deficits, and a shortened lifespan.
-
Housing and Care: Animals are typically housed under standard laboratory conditions with ad libitum access to food and water. Specific environmental conditions such as ambient temperature can influence the phenotype and are an important consideration in study design.
-
Drug Administration:
-
This compound: Administered via intraperitoneal (IP) injection at a dose of 10 mg/kg daily.
-
Rapamycin: Administered via IP injection at doses of 8 mg/kg daily or formulated in the diet at various concentrations (e.g., 14-378 ppm).
-
Acarbose: Administered in the diet at a concentration of 1000 ppm.
-
NMN: Administration details in the Ndufs4-/- model are not fully specified in the provided search results. In general aging studies, NMN has been administered orally.
-
-
Efficacy Endpoints:
-
Lifespan: Monitored daily, with humane endpoints typically defined by a significant loss of body weight or inability to access food and water.
-
Motor Function: Assessed using tests such as the rotarod to measure balance and coordination, and gait analysis. The onset of neurological symptoms like clasping (a sign of neurodegeneration) is also a key endpoint.
-
Neuropathology: Histological analysis of brain tissue, particularly the brainstem and cerebellum, to assess for lesions and glial activation.
-
Signaling Pathways and Mechanisms of Action
This compound's Dual Mechanism of Action
This compound exhibits a dual mechanism of action to combat the cellular pathology of mitochondrial diseases.
Caption: this compound's dual mechanism of action.
Experimental Workflow for Preclinical Efficacy Testing
The general workflow for evaluating the efficacy of therapeutic candidates in the Ndufs4-/- mouse model is depicted below.
Caption: Preclinical efficacy testing workflow.
Conclusion
This compound has demonstrated promising efficacy in the Ndufs4-/- mouse model of Leigh Syndrome, a key preclinical model for mitochondrial disease. The observed improvements in motor function are encouraging. When compared to other experimental therapies such as rapamycin and acarbose, which have also shown significant lifespan extension and delay of neurological symptoms in the same model, this compound presents a distinct mechanistic approach by directly targeting oxidative stress and inflammation.
While the initial safety profile of this compound appears favorable based on short-term animal studies and clinical trials, the public availability of comprehensive long-term animal toxicology data is limited. Such data will be crucial for a complete assessment of its long-term safety. Further research, including head-to-head comparative studies and the publication of long-term safety data, will be essential to fully elucidate the therapeutic potential of this compound in the context of other emerging treatments for mitochondrial diseases.
References
- 1. Ndufs4 knockout mouse models of Leigh syndrome: pathophysiology and intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Sonlicromanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Sonlicromanol is a critical component of laboratory safety and regulatory compliance. While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), adherence to established protocols for chemical waste management is essential to ensure a safe working environment and prevent environmental contamination.[1][2]
This guide provides a comprehensive overview of the recommended procedures for the disposal of this compound, tailored for a laboratory setting.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to be familiar with the immediate safety measures for handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.
-
Hand Protection: Use protective gloves (e.g., nitrile rubber).
-
Body Protection: Wear a laboratory coat.
In Case of Accidental Release: In the event of a spill, the following steps should be taken:
-
Ensure adequate ventilation.
-
Prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses.[1]
-
Contain the spill. Absorb solutions with an inert, non-combustible material such as diatomite or universal binders.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a suitable, labeled container for disposal according to the procedures outlined below.
Disposal Procedures for this compound
The following step-by-step process outlines the recommended procedure for the disposal of this compound waste. This process is based on general guidelines for the disposal of non-hazardous investigational drugs used in clinical and research settings.
Step 1: Determine the Waste Category
The first step is to identify whether the this compound waste is considered hazardous by your institution or local regulations. While the substance itself is not classified as hazardous, it may be mixed with other regulated chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department to confirm the appropriate waste stream.
Step 2: Segregate the Waste
Proper segregation of chemical waste is crucial. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
Step 3: Prepare for Disposal
For uncontaminated or small quantities of this compound that are not mixed with hazardous solvents, the following general procedure, adapted from FDA guidelines for non-flush list medicines, can be considered for disposal in the trash, provided institutional policies allow it.
-
Remove the this compound from its original container.
-
Mix the this compound (do not crush tablets or capsules) with an unappealing substance such as used coffee grounds, dirt, or cat litter. This makes the drug less attractive to children and pets and unrecognizable to anyone who might intentionally go through the trash.
-
Place the mixture in a sealable container, such as a plastic bag or an empty container with a lid, to prevent leakage.
-
Dispose of the sealed container in the regular laboratory trash.
For larger quantities or waste from clinical trials: Investigational drugs from clinical trials often require disposal through a certified waste management vendor. In these cases:
-
Package the waste in approved containers as directed by your EHS department.
-
Label the container clearly with the contents ("this compound waste") and any other required information.
-
Arrange for pickup and incineration by the approved vendor. A certificate of destruction should be obtained and kept for your records.
Empty Containers: Empty this compound containers that do not contain protected patient information can typically be discarded in the regular trash. If the container is labeled with any personal or confidential information, ensure it is completely removed or obscured before disposal.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C19H29ClN2O3 | |
| Molecular Weight | 368.90 g/mol | |
| Recommended Storage | 4°C, protect from light, stored under nitrogen | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling non-hazardous chemical waste from a laboratory setting is the guiding principle. The "Methods and materials for containment and cleaning up" section of the Safety Data Sheet provides a protocol for handling accidental spills, which is a form of immediate, small-scale disposal.
Accidental Release Measures Protocol:
-
Personnel Precautions: Use full personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid breathing vapors, mist, or gas.
-
Environmental Precautions: Prevent the substance from entering drains or water systems.
-
Containment and Cleaning:
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).
-
Decontaminate affected surfaces and equipment by scrubbing with alcohol.
-
Collect all contaminated materials and place them in a suitable container for disposal.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Sonlicromanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling any chemical compound. This guide provides essential, immediate safety and logistical information for the handling of Sonlicromanol, a clinical-stage oral drug compound. The following procedural guidance is based on available safety data sheets and aims to be a preferred source for laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended personal protective equipment to be used when handling this compound.[1][2]
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Nitrile or Latex Gloves | Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of them properly after handling the compound. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothing and skin from potential contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area.[1] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
Operational and Disposal Plans
Proper handling, storage, and disposal of this compound are critical for maintaining a safe laboratory environment and ensuring the integrity of the compound.
Handling and Storage:
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of dust or aerosols.[1]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Recommended storage temperatures are -80°C for 6 months or -20°C for 1 month, protected from light and stored under nitrogen.
Disposal Plan:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be disposed of in the same manner as the product itself.
-
Do not allow the product to enter drains or water courses.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is vital.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately. |
Accidental Release Measures: In case of a spill, follow these steps:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including respiratory protection if necessary.
-
Prevent further leakage or spillage if it is safe to do so.
-
Contain the spill using an inert absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).
-
Collect the absorbed material and place it in a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
Experimental Workflow: this compound Spill Response
The following diagram outlines the logical workflow for responding to a this compound spill in a laboratory setting.
Caption: Workflow for a this compound laboratory spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
